Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Description
Properties
IUPAC Name |
methyl 2-(4-methoxycarbonyl-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-11(15(19)21-3)7-13(17-9)14-8-12(16(20)22-4)6-10(2)18-14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWHKJPAKPWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)OC)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556148 | |
| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117330-40-2 | |
| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate: A Technical Guide
Abstract
Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate is a crucial substituted bipyridine ligand, pivotal in the fields of coordination chemistry, materials science, and catalysis. Its structure allows for the fine-tuning of the electronic and steric properties of metal complexes, making it a valuable building block for photosensitizers, metal-organic frameworks (MOFs), and bespoke catalytic systems. This guide presents a comprehensive, two-part synthetic strategy, beginning with the selective oxidation of a readily available precursor to form the core dicarboxylic acid, followed by a robust esterification to yield the final diester. The causality behind methodological choices, detailed experimental protocols, and characterization data are provided to ensure scientific integrity and reproducibility for researchers and professionals in chemical and drug development.
Part 1: Synthesis of the Diacid Precursor, 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
The foundational step in achieving the target molecule is the synthesis of its dicarboxylic acid precursor. This is accomplished via the selective oxidation of the methyl groups at the 4 and 4' positions of a tetramethyl-substituted bipyridine.
Reaction Scheme: Oxidation
Expertise & Mechanistic Rationale
The choice of oxidizing agent is critical for the selective conversion of the 4,4'-methyl groups to carboxylic acids while leaving the 6,6'-methyl groups intact. Methyl groups on pyridine rings are generally resistant to oxidation due to the ring's electron-deficient nature. However, methyl groups at the 2- and 4-positions are more susceptible to oxidation than those at the 3- or 5-positions. Strong oxidizing agents are required for this transformation.
Selenium dioxide (SeO₂) is a particularly effective reagent for this purpose. The Riley oxidation mechanism involves an initial ene reaction followed by a[1][2]-sigmatropic rearrangement, which is well-suited for oxidizing activated methyl groups, such as those adjacent to an aromatic system, to carbonyls and subsequently to carboxylic acids.[3][4] The reaction conditions, including solvent and temperature, can be optimized to favor the formation of the dicarboxylic acid over the intermediate aldehyde.[1][5]
Workflow for Precursor Synthesis
The overall process involves the oxidation reaction, followed by isolation and purification of the resulting dicarboxylic acid.
Caption: Workflow for the synthesis of the dicarboxylic acid precursor.
Experimental Protocol: Oxidation
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4',6,6'-tetramethyl-2,2'-bipyridine (1.0 equiv).
-
Reagent Addition: Add dioxane and a small amount of water (e.g., 100:1 v/v), followed by powdered selenium dioxide (SeO₂, ~2.2 equiv).
-
Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 20-24 hours. The mixture will turn dark as elemental selenium precipitates.
-
Workup: While hot, carefully filter the reaction mixture through a pad of Celite® to remove the black selenium precipitate.
-
Isolation: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce precipitation of the dicarboxylic acid product.
-
Purification: Collect the white solid by vacuum filtration. Wash the solid with cold ether and dry under vacuum.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Summary: Precursor Characterization
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₂N₂O₄[6] |
| Molecular Weight | 272.26 g/mol [6] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Expect downfield shifts for aromatic protons, a singlet for the 6,6'-CH₃ groups (~2.6 ppm), and a broad singlet for the carboxylic acid protons (>13 ppm). |
| IR (KBr, cm⁻¹) | Expect characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C/C=N stretches (~1600-1400 cm⁻¹). |
Part 2: Esterification to this compound
With the dicarboxylic acid precursor in hand, the final step is a diesterification. The Steglich esterification is an exceptionally mild and efficient method, ideal for substrates that may be sensitive to the harsh acidic conditions of traditional Fischer esterification.
Reaction Scheme: Esterification
Trustworthiness & Causality of Method Selection
The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] This self-validating system offers several advantages:
-
Mild Conditions: The reaction proceeds at room temperature, preserving the integrity of the bipyridine core.
-
High Efficiency: DMAP acts as a potent nucleophilic catalyst, accelerating the reaction and suppressing the formation of N-acylurea side products, which can be a problem in DCC couplings without it.[9]
-
Simple Workup: The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an even more reactive N-acylpyridinium salt, which is readily attacked by methanol to furnish the desired ester.[9]
Workflow for Esterification
The process is a straightforward coupling reaction followed by purification to remove the urea byproduct and any unreacted materials.
Caption: Workflow for the Steglich esterification to the final product.
Experimental Protocol: Steglich Esterification
-
Setup: In an oven-dried, one-necked flask under an inert atmosphere (e.g., nitrogen), charge the 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (1.0 equiv), methanol (2.5-3.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv).
-
Solvent: Add anhydrous dichloromethane (CH₂Cl₂) and stir to dissolve the components.[2][8]
-
Coupling Agent: Cool the solution in an ice bath to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equiv) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.
-
Workup: Filter the reaction mixture through a fritted funnel to remove the precipitated DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography to yield the pure diester.
-
Characterization: Confirm the final product's identity and purity via HPLC, NMR, and melting point analysis.
Data Summary: Final Product Characterization
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 300.31 g/mol |
| Appearance | White to off-white powder/crystals |
| Melting Point | Analog (unsubstituted at 6,6'): 208-212 °C.[10][11] The target compound's MP may vary. |
| ¹H NMR (CDCl₃) | Expect singlets for the 6,6'-CH₃ groups (~2.7 ppm) and the ester -OCH₃ groups (~4.0 ppm), along with distinct signals for the aromatic protons. |
| ¹³C NMR (CDCl₃) | Expect signals for the ester carbonyl (~165 ppm), aromatic carbons, and methyl carbons (~25 ppm for ring-CH₃, ~53 ppm for O-CH₃). |
References
- Jerzykiewicz, L. B., & Sobota, P. (1995). THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINES.
-
Bezerra, L. F. (2018). How can I perform a controlled oxidation of methyl aromatic groups using SeO2? ResearchGate. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. doi:10.15227/orgsyn.063.0183. Available at: [Link]
-
Steglich Esterification. Grokipedia. Retrieved from [Link]
-
Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. Retrieved from [Link]
-
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
- Li, Z., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. doi:10.1002/anie.197805221. Available at: [Link]
- CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid. (2012). Google Patents.
-
Burke, P. J., Henrick, K., & McMillin, D. R. (1982). Crystal and molecular structures of bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) perchlorate, bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(II) diperchlorate, and bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(II) diperchlorate dihydrate. Inorganic Chemistry, 21(5), 1881-1886. doi:10.1021/ic00135a037. Available at: [Link]
-
Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. Retrieved from [Link]
- Hanck, K. W., & DeArmond, M. K. (1985). Electrochemistry in liquid sulfur dioxide. 5. Oxidation of bipyridine and phenanthroline complexes of osmium. Inorganic Chemistry, 24(8), 1149-1154.
-
Oxidising agent. Scribd. Retrieved from [Link]
-
Housecroft, C. E., et al. (2014). Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions, 43(32), 12286-12302. doi:10.1039/C4DT01332F. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(15), 5824. doi:10.3390/molecules28155824. Available at: [Link]
-
Synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid (19). ResearchGate. Retrieved from [Link]
-
4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. PubChem. Retrieved from [Link]
- Wang, Y., et al. (2024).
- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 2(10), 1-4.
-
Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate. PubChem. Retrieved from [Link]
- Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 165-168.
-
Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. adichemistry.com [adichemistry.com]
- 5. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 6. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis - chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate = 98.0 HPLC 71071-46-0 [sigmaaldrich.com]
- 11. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate = 98.0 HPLC 71071-46-0 [sigmaaldrich.com]
Introduction: The Architectural Versatility of Functionalized Bipyridine Ligands
An In-depth Technical Guide to Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Substituted 2,2'-bipyridines are foundational ligands in the fields of coordination chemistry, catalysis, and materials science. Their robust chelating ability, coupled with a rigid aromatic scaffold, allows for the formation of stable complexes with a wide range of metal ions. The true power of the bipyridine framework lies in its susceptibility to functionalization. By strategically placing substituents on the pyridyl rings, one can precisely modulate the steric and electronic properties of the resulting metal complexes. This fine-tuning is critical for applications ranging from optimizing catalytic activity and selectivity in organic synthesis to designing advanced materials like dye-sensitized solar cells (DSSCs) and metal-organic frameworks (MOFs).[1][2]
This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is a compelling case study as it incorporates both electron-donating groups (6,6'-dimethyl) and electron-withdrawing/functionalizable groups (4,4'-dicarboxylate esters). The methyl groups in the 6 and 6' positions introduce significant steric hindrance around the nitrogen donor atoms, a feature that can enforce unique coordination geometries and influence the reactivity of the metal center. Concurrently, the carboxylate esters at the 4 and 4' positions modify the ligand's electronic profile and provide reactive handles for further chemical modification, such as anchoring to surfaces or integration into larger polymeric structures.
This document serves as a technical resource for researchers and development scientists, providing a comprehensive overview of the core properties, a validated synthetic pathway, and the scientific context for the application of this versatile ligand.
Molecular Profile and Physicochemical Properties
The unique arrangement of functional groups on the bipyridine core dictates the physical and chemical behavior of the title compound. The combination of steric bulk and electronic modification makes it a ligand of significant interest for creating bespoke coordination environments.
Caption: Proposed two-step synthesis of the target ligand from a tetramethyl precursor.
Experimental Protocol
PART A: Synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (CAS 144342-49-4)
Causality: This step leverages the relative stability of the pyridine ring to strong oxidizing conditions, allowing for the selective conversion of the 4,4'-methyl groups to carboxylic acids. The 6,6'-methyl groups are sterically more hindered and less reactive under controlled conditions. This protocol is adapted from established procedures for oxidizing methylpyridines. [3]
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4,4',6,6'-tetramethyl-2,2'-bipyridine (1.0 eq) and water (20 mL per gram of starting material).
-
Oxidant Addition: While stirring vigorously, heat the suspension to 80-90 °C. Add potassium permanganate (KMnO₄, 4.0-5.0 eq) portion-wise over 2-3 hours. The purple color of the permanganate will dissipate as it is consumed. Self-Validation: The disappearance of the purple color provides a visual cue that the reaction is proceeding. Maintaining a faint purple hue indicates a slight excess of oxidant, driving the reaction to completion.
-
Reaction and Workup: After the final addition, maintain the mixture at reflux for 12-16 hours until the starting material is consumed (monitored by TLC). Cool the mixture to room temperature.
-
Quenching: Carefully add a saturated solution of sodium metabisulfite or pass SO₂ gas through the mixture until the brown manganese dioxide (MnO₂) precipitate dissolves and the solution becomes clear.
-
Isolation: The dicarboxylic acid product is often insoluble in the acidic aqueous medium. Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl. The white precipitate of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then diethyl ether to remove any unreacted starting material. The product can be dried under vacuum. Purity should be checked by ¹H NMR in NaOD/D₂O. [3] PART B: Synthesis of this compound
Causality: Fischer esterification is a classic, reliable method for converting carboxylic acids to methyl esters. Using methanol as both the solvent and reagent in large excess, with a catalytic amount of strong acid, drives the equilibrium towards the product.
-
Reaction Setup: Suspend the dicarboxylic acid (1.0 eq) from Part A in anhydrous methanol (30 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 18-24 hours. The solid should dissolve as the reaction progresses, forming the more soluble ester. Self-Validation: The complete dissolution of the starting material is a strong indicator of reaction completion. Progress can be formally tracked via TLC (e.g., 10% MeOH in DCM).
-
Workup: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately 80% using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated solution into a beaker containing ice and a saturated sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. This step neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like methanol/water.
Applications and Scientific Context
The specific structural attributes of this compound define its potential roles in advanced chemical systems.
-
Sterically Demanding Ligand in Catalysis : The methyl groups at the 6,6'-positions flank the nitrogen coordination sites, creating a sterically crowded pocket around the metal center. In catalysis, this can be exploited to influence substrate selectivity or to stabilize reactive intermediates by preventing bimolecular decomposition pathways. For example, in ruthenium-based water oxidation catalysis, the electronic nature of the bipyridine ligand is known to be crucial, and adding steric bulk can further modify catalyst stability and activity. [4]
-
Precursor for Solar Cell Dyes and Materials : Bipyridine-dicarboxylate ligands are the quintessential anchoring groups for attaching sensitizer dyes to semiconductor surfaces (e.g., TiO₂) in DSSCs. [5]The title compound serves as a valuable precursor. The ester groups can be hydrolyzed to the free carboxylic acids for anchoring. The 6,6'-dimethyl groups can be used to tune the energy levels of the dye's molecular orbitals and prevent dye aggregation on the surface, potentially leading to higher photovoltages in the resulting solar cell devices. [6]
-
Building Block for Supramolecular Chemistry and MOFs : The rigid, well-defined geometry and the presence of functionalizable ester groups make this ligand an excellent candidate for constructing complex supramolecular assemblies and MOFs. [2]The steric hindrance from the methyl groups can direct the self-assembly process, leading to specific network topologies with tailored pore sizes and chemical environments.
Safety and Handling
While specific toxicity data for this compound is not available, its properties can be inferred from structurally related molecules.
-
GHS Hazard Classification (Inferred) :
-
Handling Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
-
References
- BenchChem. (2025).
- ACS Publications. (2023). Synthesis and Surface Attachment of Molecular Re(I) Complexes Supported by Functionalized Bipyridyl Ligands. Inorganic Chemistry.
- National Institutes of Health (NIH). (n.d.).
- Semantic Scholar. (2007). Synthesis of Amino-Functionalized 2,2′-Bipyridines. Synthesis.
- ACS Publications. (n.d.).
- Chem-Impex. (n.d.). Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.
- ScienceDirect. (2025).
- ACS Publications. (n.d.). Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage.
- SciSpace. (n.d.).
- MDPI. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes.
- ChemicalBook. (n.d.). 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR.
- ChemicalBook. (n.d.). [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.). 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
- ChemScene. (n.d.).
- ACS Publications. (2020).
- ResearchGate. (2025).
- PubChem. (n.d.). 4,4'-Dimethyl-2,2'-bipyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]
- 6. Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | C14H12N2O4 | CID 326419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
"CAS number 117330-40-2 properties"
An In-depth Technical Guide to Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate (CAS No. 117330-40-2)
Introduction
This compound, identified by CAS number 117330-40-2, is a specialized organic ligand within the bipyridine class of compounds. Its rigid, planar structure, coupled with the coordinating nitrogen atoms of the bipyridine core and the functional carboxylate groups, makes it a molecule of significant interest in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role as a building block for advanced materials. While specific experimental data for this exact isomer is limited in publicly accessible literature, this document synthesizes available information and draws logical parallels from closely related bipyridine dicarboxylate analogs to provide a holistic and practical resource for researchers.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's properties is critical for its effective application in research and development.
Nomenclature and Structure
-
Systematic Name: this compound
-
Synonyms: [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-dimethyl-, 4,4'-dimethyl ester[1]; methyl 2-(4-methoxycarbonyl-6-methyl-2-pyridyl)-6-methyl-pyridine-4-carboxylate[2]
-
Molecular Weight: 300.31 g/mol [5]
The molecular architecture features a 2,2'-bipyridine core, which provides a strong chelation site for metal ions. The methyl groups at the 6 and 6' positions can introduce steric hindrance, influencing the coordination geometry of its metal complexes. The methoxycarbonyl groups at the 4 and 4' positions serve as key functional handles for extending the molecular structure, particularly in the formation of coordination polymers and metal-organic frameworks (MOFs).
Physicochemical Data
Quantitative data for this specific isomer is not widely reported. However, data from its close structural analogs, such as Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate, provide valuable reference points.
| Property | Value (or estimated range) | Source/Rationale |
| Physical Form | Solid, likely a white to off-white powder or crystalline solid. | [5] Based on typical characteristics of similar aromatic dicarboxylate compounds. |
| Melting Point | Expected to be >200 °C. | The related compound, Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate, has a melting point of 208-212 °C[7]. The additional methyl groups may slightly alter this value. |
| Solubility | Generally insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Ruthenium complexes of bipyridine dicarboxylic acids are noted to be soluble in DMSO, DMF, CH₂Cl₂, and CHCl₃[8]. This suggests similar solubility for the uncomplexed ligand. |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. | [5] Bipyridine compounds can be sensitive to light and air over long periods. Inert atmosphere storage is a best practice for maintaining purity. |
Synthesis and Characterization
Representative Synthetic Pathway
Caption: Plausible two-step synthesis of the target compound.
Characterization Techniques
Confirmation of the final product's identity and purity would rely on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The proton NMR would show characteristic aromatic proton signals for the bipyridine core, along with singlets for the two methyl groups and the two methoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching band from the ester groups, typically in the range of 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for C₁₆H₁₆N₂O₄.
Core Applications: A Ligand for Advanced Materials
The primary and most well-documented application for this class of molecules is in coordination chemistry, specifically as organic linkers for the construction of Metal-Organic Frameworks (MOFs).
Role in Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The choice of ligand is paramount as it dictates the topology, porosity, and functionality of the resulting framework. Bipyridine dicarboxylates are excellent candidates for MOF synthesis due to their:
-
Rigidity: The aromatic core provides structural stability to the framework.
-
Defined Coordination Geometry: The bipyridine unit chelates to metal centers in a predictable manner.
-
Functionality: The carboxylate groups act as the primary points of connection to the metal nodes.
Representative Protocol: Hydrothermal Synthesis of a MOF
This protocol is a generalized procedure based on the synthesis of MOFs using similar bipyridine and carboxylate ligands.[6][9]
Objective: To synthesize a coordination polymer using this compound and a metal salt (e.g., Co(NO₃)₂·6H₂O).
Materials:
-
This compound (the ligand)
-
A metal salt (e.g., Co(NO₃)₂·6H₂O)[6]
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), water)[5][6]
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the ligand and the metal salt in the chosen solvent or solvent mixture in a specific molar ratio (e.g., 1:1 or as determined by the desired stoichiometry).
-
Seal the vial inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 100-150 °C) for a set period (e.g., 24-72 hours).[6]
-
Allow the autoclave to cool slowly to room temperature.
-
Filter the resulting crystalline product, wash with fresh solvent to remove unreacted starting materials, and dry under vacuum.
Caption: General workflow for hydrothermal MOF synthesis.
Emerging Frontiers: Biological Activity and Catalysis
While materials science is its primary domain, the bipyridine scaffold is also a privileged structure in medicinal chemistry and catalysis.
Potential in Drug Development
Bipyridine derivatives, particularly when complexed with metal ions like ruthenium or zinc, have demonstrated promising biological activities.[3][4][8]
-
Anticancer Properties: Research on related bipyridine dicarboxylic acid complexes suggests they can induce apoptosis (programmed cell death) in cancer cells.[3] The proposed mechanism often involves the generation of reactive oxygen species (ROS) within the cell, leading to oxidative stress and triggering apoptotic pathways.[3] The carboxylic acid functionalities can also modulate the solubility and cell transport of these complexes.[1][10]
-
Antimicrobial Activity: The strong chelating ability of the bipyridine core can disrupt essential microbial processes by sequestering metal ions that are crucial for enzyme function.[3][4] This can inhibit the growth of bacteria and fungi.[3][4]
Caption: Proposed anticancer mechanism of bipyridine-metal complexes.
Applications in Catalysis
The bipyridine ligand is a cornerstone of coordination chemistry and is frequently used in catalysis. Complexes formed with metals such as ruthenium, iridium, and palladium are used to catalyze a wide range of organic transformations. The electronic properties of the bipyridine ligand can be fine-tuned by substituents, which in turn influences the catalytic activity of the metal center. The diester functionalities on this compound could be further modified to immobilize the catalyst on a solid support.
Safety and Handling
Detailed toxicological data for CAS 117330-40-2 is not available. However, based on GHS classifications for structurally similar bipyridine compounds, the following precautions should be observed.
-
Hazard Classifications: Likely to be classified as a skin irritant, a serious eye irritant/damaging, and may cause respiratory irritation.[2][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[11]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a highly functionalized ligand with significant potential, primarily as a bespoke building block for the rational design of metal-organic frameworks. Its rigid structure and versatile coordination properties make it an asset for creating materials with tailored porosity and functionality. Furthermore, the broader family of bipyridine dicarboxylates exhibits intriguing biological and catalytic activities, suggesting promising avenues for future research with this specific isomer. While a detailed experimental history for this compound is not yet established in the literature, this guide provides a robust framework based on established chemical principles and data from analogous structures, empowering researchers to explore its potential in materials science, catalysis, and medicinal chemistry.
References
- [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-dimethyl-, 4,4'-dimethyl ester. (n.d.). Chemsigma. Retrieved January 22, 2026.
- Exploring the Biological Potential of Bipyridine Derivatives. (n.d.). [Source organization not specified]. Retrieved January 22, 2026.
- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. (2017). RSC Advances.
- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. (2017).
- Safety Data Sheet for 2,2'-Bipyridine, 4,4'-dimethyl-. (2009). Fisher Scientific.
- Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate: Structure, Antimicrobial Activity and DNA/BSA Binding Study. (n.d.). MDPI.
- dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate | 117330-40-2. (n.d.). Sigma-Aldrich.
- Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol. (2010).
- [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl-. (n.d.). ChemicalBook. Retrieved January 22, 2026.
- 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | C14H12N2O4 | CID 326419. (n.d.). PubChem. Retrieved January 22, 2026.
- Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate, ≥98.0% (HPLC). (n.d.). Sigma-Aldrich. Retrieved January 22, 2026.
- [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis. (n.d.). ChemicalBook. Retrieved January 22, 2026.
- [2,2'-Bipyridine]-4,4'-dicarboxylic acid | 117330-40-2. (n.d.). ChemicalBook.
- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (n.d.). MDPI.
- Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. (2021). MDPI.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | C14H12N2O4 | CID 326419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Structure and Properties of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Abstract
This technical guide provides a comprehensive examination of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, a highly functionalized N-heterocyclic ligand. The document elucidates the molecule's core structure, the influence of its specific substitutions on stereochemistry and electronic properties, and its synthesis from commercially available precursors. Detailed protocols for synthesis and characterization are provided, supported by predictive spectroscopic data based on analogous compounds. The guide explores its potential applications in coordination chemistry, materials science, and catalysis, with a focus on how its unique structural features—notably the steric hindrance imposed by the 6,6'-dimethyl groups—govern its function as a ligand. This document is intended for researchers and professionals in chemistry and drug development seeking a detailed understanding of this specific bipyridyl derivative.
Introduction to the Bipyridine Ligand Family
The 2,2'-bipyridine (bipy) scaffold is a cornerstone of coordination chemistry, renowned for its robust chelating ability with a vast array of metal ions. The resulting metal complexes are pivotal in fields ranging from catalysis and solar energy conversion to medicinal chemistry. The strategic functionalization of the bipyridine core allows for the fine-tuning of its steric and electronic properties, which in turn dictates the stability, reactivity, and photophysical characteristics of its metal complexes.
This guide focuses on a specific derivative, This compound . This molecule is distinguished by two key sets of substituents:
-
Electron-withdrawing dimethyl ester groups at the 4 and 4' positions, which modulate the ligand's acceptor properties.
-
Electron-donating methyl groups at the 6 and 6' positions, which introduce significant steric hindrance around the nitrogen donor atoms.
This unique combination of features makes it a compelling ligand for applications requiring precise control over a metal center's coordination environment. The precursor diacid, [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl-, is identified by CAS Number 144342-49-4.[1]
Molecular Structure and Conformation
Core Scaffold and Substituent Effects
The fundamental structure is the 2,2'-bipyridine unit, consisting of two pyridine rings linked by a C-C single bond at their respective 2-positions. The nitrogen atoms are positioned to act as a bidentate N,N'-chelating ligand.
-
4,4'-Dicarboxylate Groups: The ester functionalities at the 4,4'-positions are electron-withdrawing. They lower the energy of the ligand's π* orbitals, which can enhance the stability of metal-to-ligand charge transfer (MLCT) states in corresponding metal complexes—a desirable feature for applications in photochemistry and organic light-emitting diodes (OLEDs).[2]
-
6,6'-Dimethyl Groups: The methyl groups at the 6,6'-positions are critical. Sterically, they flank the nitrogen donor atoms, preventing the two pyridine rings from adopting a coplanar conformation when free and heavily influencing the coordination geometry when bound to a metal.[3] This steric bulk can protect the metal center from unwanted side reactions or solvent coordination, a strategy often employed in catalyst design.
Predicted Conformation
In its unbound state, the single bond between the two pyridine rings allows for rotational freedom. However, the steric clash between the bulky methyl groups at the 6 and 6' positions forces the rings into a twisted, non-planar conformation. This is in contrast to unsubstituted 2,2'-bipyridine, which is nearly planar in the solid state. This inherent twist has profound implications for its coordination chemistry, as the ligand must adopt a more planar cis conformation to chelate a metal ion, introducing a degree of strain.
Caption: 2D representation of the this compound structure.
Synthesis and Spectroscopic Characterization
Synthetic Strategy
The most direct synthesis of the title compound involves a two-step process starting from 4,4'-dimethyl-2,2'-bipyridine.
-
Oxidation: The precursor, 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, can be synthesized via the oxidation of the methyl groups at the 4 and 4' positions of a corresponding tetramethyl-bipyridine precursor. A documented procedure involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄) to yield 2,2'-bipyridine-4,4'-dicarboxylic acid.[4] A similar strategy would apply to a 4,4',6,6'-tetramethyl-2,2'-bipyridine starting material.
-
Esterification: The resulting diacid (CAS 144342-49-4) is then converted to the dimethyl ester.[1] A standard Fischer esterification, refluxing the diacid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), is a reliable method. Alternatively, for a milder reaction, the diacid can be converted to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.
Predicted Spectroscopic Profile
While a definitive experimental spectrum for the title compound is not available in the searched literature, a highly accurate profile can be predicted based on data from structurally similar molecules.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The molecule's C₂ symmetry will simplify the spectrum.
-
¹H NMR: Based on data for 6,6'-dimethyl-2,2'-dipyridyl[5] and various 4,4'-dicarboxylate-2,2'-bipyridines[6][7], the following proton signals are expected (in CDCl₃):
-
H-3,3' : A singlet or narrow doublet around 8.8-9.0 ppm.
-
H-5,5' : A singlet or narrow doublet around 7.8-8.0 ppm.
-
-COOCH₃ : A sharp singlet for the six equivalent methyl ester protons, expected around 4.0-4.1 ppm.
-
6,6'-CH₃ : A sharp singlet for the six equivalent methyl protons, expected around 2.6-2.8 ppm.[5]
-
-
¹³C NMR: Predictions based on published data for bipyridine dicarboxylates suggest the following carbon environments[4][7]:
-
C=O (ester) : ~165-166 ppm
-
C-6,6' : ~158-160 ppm
-
C-2,2' : ~155-157 ppm
-
C-4,4' : ~140-142 ppm
-
C-5,5' : ~122-124 ppm
-
C-3,3' : ~120-121 ppm
-
-COOCH₃ : ~53-54 ppm
-
6,6'-CH₃ : ~24-25 ppm
-
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| H-3,3' | 8.8 - 9.0 | 120 - 121 | Deshielded proton adjacent to N and ortho to the ester group. |
| H-5,5' | 7.8 - 8.0 | 122 - 124 | Aromatic proton adjacent to the 6-methyl group. |
| Ester -OCH₃ | 4.0 - 4.1 | 53 - 54 | Typical chemical shift for methyl esters. |
| Ring -CH₃ | 2.6 - 2.8 | 24 - 25 | Shift for methyl groups on a pyridine ring.[5] |
| C-2,2' | - | 155 - 157 | Quaternary carbon at the inter-ring linkage. |
| C-4,4' | - | 140 - 142 | Quaternary carbon attached to the ester. |
| C-6,6' | - | 158 - 160 | Quaternary carbon attached to the methyl group. |
| C=O | - | 165 - 166 | Carbonyl carbon of the ester group. |
3.2.2 Infrared (IR) Spectroscopy
-
~1720-1740 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the aromatic ester.
-
~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine rings.
-
~2950-3000 cm⁻¹: C-H stretching from the methyl groups.
-
~1250-1300 cm⁻¹: C-O stretching of the ester group.
3.2.3 Mass Spectrometry
-
Molecular Formula: C₁₆H₁₆N₂O₄
-
Molecular Weight: 300.31 g/mol
-
Expected (M+H)⁺: 301.1183. High-resolution mass spectrometry should confirm this exact mass.
Physicochemical Properties
| Property | Value / Description | Source / Justification |
| CAS Number | 144342-49-4 (for the diacid precursor) | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₄ | Calculated |
| Molecular Weight | 300.31 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on related compounds.[2] |
| Solubility | Expected to be soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), moderately soluble in polar aprotic solvents (THF, Ethyl Acetate), and poorly soluble in water and nonpolar alkanes. | General properties of similar organic esters. |
| Melting Point | Not reported, but likely >200 °C. | The related compound Dimethyl [2,2′-bipyridine]-4,4′-dicarboxylate has a melting point of 208-212 °C.[8] |
Applications in Research and Development
The unique structure of this ligand suggests several high-value applications.
Coordination Chemistry and Catalysis
The primary function is as a ligand. The steric bulk provided by the 6,6'-dimethyl groups forces a specific coordination geometry upon complexation, often leading to distorted octahedral or tetrahedral complexes. This can be exploited in catalysis to create a well-defined chiral pocket or to prevent catalyst deactivation pathways like dimerization.[3]
Materials Science
Bipyridine ligands are integral to the synthesis of functional materials.
-
OLEDs and Photovoltaics: The diester functionality allows this ligand to be incorporated into polymers or serve as a key component in ruthenium- or iridium-based phosphorescent emitters for OLEDs.[2]
-
Dye-Sensitized Solar Cells (DSSCs): Bipyridyl-ruthenium complexes are classic sensitizer dyes. The substituents on this ligand could be used to tune the absorption spectrum and redox potential for improved cell efficiency.[9]
Experimental Protocols
Protocol: Synthesis via Fischer Esterification
This protocol describes the conversion of the precursor, 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, to the target dimethyl ester.
Materials:
-
6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, ~0.1 M concentration)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (1.0 eq) and anhydrous methanol.
-
Acid Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM), observing the disappearance of the polar diacid spot and the appearance of the less polar diester product.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a white solid.
Characterization Workflow
A self-validating workflow is essential to confirm the identity and purity of the synthesized product.
Caption: A standard workflow for the synthesis, purification, and characterization of the title compound.
Conclusion
This compound is a sophisticated ligand with a precisely engineered structure. The interplay between the electron-withdrawing ester groups and the sterically demanding methyl groups creates a unique profile that is highly valuable for advanced applications in catalysis and materials science. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed using a combination of modern spectroscopic techniques. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively deploy this versatile chemical tool in their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 326419, 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11477388, Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
-
National Center for Biotechnology Information. (2009). Dibutyl 2,2′-bipyridine-4,4′-dicarboxylate. PMC. Retrieved from [Link]
-
Gu, G., & Lu, M. (2010). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar. Retrieved from [Link]
-
Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
-
ResearchGate. (1991). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. Retrieved from [Link]
-
SciSpace. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. Retrieved from [Link]
-
ResearchGate. (2024). The crystal structure of diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, C21H27NO4. Retrieved from [Link]
Sources
- 1. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6,6′-二甲基-2,2′-联吡啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. scispace.com [scispace.com]
- 5. 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate = 98.0 HPLC 71071-46-0 [sigmaaldrich.com]
- 9. ossila.com [ossila.com]
An In-Depth Technical Guide to Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate: Synthesis, Properties, and Applications in Drug Development
Foreword: The Architectural Nuances of a Privileged Ligand
In the landscape of coordination chemistry and drug development, the 2,2'-bipyridine (bpy) scaffold stands as a cornerstone. Its ability to form stable, well-defined complexes with a vast array of metal ions has made it an indispensable tool for chemists. However, the true power of this ligand lies not in its fundamental structure, but in the nuanced control that peripheral functionalization offers. The strategic placement of substituent groups allows for the fine-tuning of steric and electronic properties, directly influencing the reactivity, stability, and biological activity of the resulting metal complexes.
This guide focuses on a particularly intriguing derivative: Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate . The IUPAC nomenclature for this compound treats the 2,2'-bipyridine as the parent hydride. The presence of methyl groups at the 6 and 6' positions introduces significant steric hindrance around the nitrogen donor atoms, a feature that can profoundly impact coordination geometry and reaction kinetics. Concurrently, the electron-withdrawing methoxycarbonyl groups at the 4 and 4' positions modulate the electronic character of the pyridine rings, influencing the ligand's photophysical properties and the redox potential of its metal complexes.
This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this specific bipyridine ligand. We will delve into its rational synthesis, detailed characterization, and explore its burgeoning applications, particularly in the realm of anticancer research. The methodologies described herein are presented not merely as recipes, but as a logical progression of scientific choices, each step underpinned by established chemical principles.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific discourse. The topic of this guide, this compound, is systematically named according to IUPAC conventions.
| Component | Position | Function |
| [2,2'-bipyridine] | Core | Parent hydride structure. |
| 6,6'-dimethyl | 6 and 6' | Steric-directing methyl groups. |
| 4,4'-dicarboxylate | 4 and 4' | Electron-withdrawing ester groups. |
| Dimethyl | - | Specifies the ester as a methyl ester. |
Molecular Structure:
Caption: 2D structure of the target molecule.
Strategic Synthesis
The synthesis of this compound is most logically approached via a two-step process: first, the construction of the substituted bipyridine core to form the dicarboxylic acid precursor, followed by the esterification of the carboxylic acid groups.
Synthesis of the Precursor: 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
The formation of the symmetrical 2,2'-bipyridine core is often achieved through a homocoupling reaction of a corresponding halopyridine. The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a classic and effective method for this transformation.
Workflow for the Synthesis of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid:
Caption: Synthetic workflow for the diacid precursor.
A plausible synthetic route, adapted from established methodologies for similar bipyridine derivatives, would involve the following key transformations:
-
Oxidation of a Precursor: Starting with a commercially available and appropriately substituted pyridine, such as 4-bromo-2,6-lutidine, the methyl groups at the 2 and 6 positions can be oxidized to carboxylic acids. This is a challenging step that requires a strong oxidizing agent, and conditions must be carefully controlled to avoid degradation of the pyridine ring.
-
Ullmann Homocoupling: The resulting diacid can then undergo an Ullmann homocoupling reaction. In this step, a copper catalyst promotes the formation of the C-C bond between two molecules of the bromopyridine derivative, yielding the symmetrical 2,2'-bipyridine scaffold. The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.[1]
Esterification to Yield the Final Product
With the dicarboxylic acid precursor in hand, the final step is a standard esterification. Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst (such as sulfuric acid), is a reliable method.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid in an excess of dry methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The endpoint is typically the disappearance of the starting diacid.
-
Workup: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.
Physicochemical Properties and Characterization
The successful synthesis of the target molecule must be confirmed through rigorous characterization. The following table summarizes the expected key physicochemical properties and the spectroscopic data that would be used for its identification.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 300.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available, but expected to be a sharp melting point for a pure compound. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
| ¹H NMR | Distinct signals for the aromatic protons on the bipyridine rings, a singlet for the methyl groups at the 6,6' positions, and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the aromatic carbons of the bipyridine core, and the methyl carbons. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester groups (typically around 1720 cm⁻¹), along with bands for C=C and C=N stretching of the aromatic rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Development and Beyond
The unique structural features of this compound make it a highly promising ligand for various applications, particularly in the development of novel therapeutic agents.
Anticancer Agents
Bipyridine derivatives and their metal complexes have shown significant potential as anticancer drugs.[2][3][4][5][6][7] The mechanism of action is often multifaceted, but frequently involves the ability of the bipyridine ligand to chelate metal ions that can then interact with biological targets such as DNA or enzymes.
-
Steric Hindrance and Selectivity: The methyl groups at the 6 and 6' positions of the title compound can play a crucial role in dictating the coordination geometry of its metal complexes. This steric hindrance can prevent the formation of certain coordination isomers and may lead to complexes with unique shapes that can selectively bind to specific biological targets. This can be a key strategy for reducing off-target toxicity, a major challenge in cancer chemotherapy.[7]
-
Modulation of Redox Properties: The electron-withdrawing dicarboxylate groups can influence the redox potential of the metal center in a complex. This is particularly relevant for the design of drugs that act via redox-mediated mechanisms, such as the generation of reactive oxygen species (ROS) to induce cancer cell death.[4]
Catalysis
The steric and electronic properties of this ligand also make it attractive for applications in catalysis. The steric bulk can create a specific chiral environment around a metal center, which is highly desirable for enantioselective catalysis. The electron-withdrawing groups can enhance the catalytic activity of the metal center by making it more electrophilic.
Materials Science
Bipyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and other coordination polymers.[8] The dicarboxylate functional groups of the precursor diacid can act as bridging ligands to form extended network structures with interesting properties for gas storage, separation, and catalysis.
Future Perspectives
The rational design of ligands is a cornerstone of modern coordination chemistry and drug discovery. This compound represents a compelling example of how strategic functionalization can impart unique and desirable properties to a common scaffold. Further research into the synthesis of a wider range of derivatives of this ligand, and the biological evaluation of their metal complexes, is likely to yield novel therapeutic candidates with improved efficacy and reduced side effects. The exploration of its utility in asymmetric catalysis and the development of novel functional materials also represent exciting avenues for future investigation.
References
- Housecroft, C. E., & Constable, E. C. (2018). Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells. Dalton Transactions, 47(32), 10997-11011.
- Cetin, A., et al. (2026). Substituted bipyridine-based compounds: Synthesis, enzyme inhibition, anticancer activities and molecular docking studies.
- Saukko, P., & Knight, B. (2016). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Batten, S. R., et al. (2003). Metal Complexes of 2,2′-Bipyridine-4,4′-diamine as Metallo-Tectons for Hydrogen Bonded Networks. Crystal Growth & Design, 3(4), 557-563.
- Kumar, S., et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. PMC.
- ChemicalBook. (n.d.). 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR.
- CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid. (2012).
- Monfared, H. H., & Mayer, P. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing.
- Shul'pina, L. S., et al. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies.
- Chen, J., et al. (2014). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
- O'Neill, J. S., et al. (2023). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations.
- SciSpace. (n.d.).
- Mohamed, S. F., et al. (2017). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
- Jia, H., et al. (2023).
- Stitz, S. (2025). Ligand substitution versus DNA-binding affinity: syntheses, structures, and in vitro anticancer activities of Pt(CH₃)₂I₂{2,2'-bipy-n,n'-(CH₃)₂} (n,n' = 4,4'; 5,5'; 6,6'). ScholarWorks@UA.
- Fan, T., et al. (2020). Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry, 60(2), 1045-1053.
- Papanastasiou, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
- Sigma-Aldrich. (n.d.).
- Smith, A. P., et al. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses Procedure.
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
- Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. (n.d.).
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand substitution versus DNA-binding affinity : ǂb syntheses, structures, and in vitro anticancer activities of Pt(CH₃)₂I₂{2,2'-bipy-n,n'-(CH₃)₂} (n,n' = 4,4'; 5,5'; 6,6') [scholarworks.alaska.edu]
- 8. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
This technical guide provides a comprehensive analysis of the solubility characteristics of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, a key building block in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering insights into the molecule's physicochemical properties, predicted solubility behavior, and robust experimental protocols for its empirical determination.
Introduction: The Significance of Solubility for a Versatile Ligand
This compound is a bidentate chelating ligand with a rigid, planar structure. Its symmetrically substituted methyl and dimethyl carboxylate groups significantly influence its electronic properties, steric hindrance, and, critically, its solubility.[1] Understanding and controlling the solubility of this ligand is paramount for its application in the synthesis of functional metal complexes, catalysts, and advanced materials such as those used in organic light-emitting diodes (OLEDs).[2] The solubility of a ligand directly impacts reaction kinetics, purification strategies, and the ultimate yield and purity of the final product.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [3] |
| Molecular Weight | 300.31 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [2][4] |
| Melting Point | 208-212 °C | [4] |
| CAS Number | 116043-48-0 | [5] |
Predicted Solubility Profile: A "Like Dissolves Like" Approach
Direct, quantitative solubility data for this compound is not extensively reported in the public domain. However, we can infer its likely solubility based on its molecular structure and the known behavior of related bipyridine compounds.[6]
The molecule possesses both polar (ester groups, nitrogen atoms) and non-polar (bipyridine rings, methyl groups) regions. This dual character suggests a nuanced solubility profile.
Key Structural Considerations:
-
Ester Groups (-COOCH₃): The presence of two dimethyl carboxylate groups introduces polarity and potential sites for hydrogen bonding with protic solvents.
-
Bipyridine Core: The aromatic rings contribute to van der Waals interactions and π-π stacking, favoring solubility in aromatic and some polar aprotic solvents.[6]
-
Methyl Groups (-CH₃): These groups increase the non-polar character of the molecule.
-
Nitrogen Atoms: The pyridine nitrogens can be protonated in acidic conditions, leading to the formation of a more soluble salt.[1][7]
Based on these features, the following solubility trends are anticipated:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | High | Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions with the ester groups and the bipyridine core.[8] |
| Chlorinated Solvents | Moderate to High | Dichloromethane (DCM) and chloroform should offer good solubility due to their polarity and ability to interact with the aromatic system. |
| Polar Protic Solvents | Moderate | Alcohols such as methanol and ethanol are likely to be moderately effective solvents.[9] |
| Aromatic Hydrocarbons | Moderate | Solvents like toluene and benzene may provide moderate solubility through π-π stacking interactions with the bipyridine rings.[7] |
| Non-Polar Aliphatic Solvents | Low | Hexane and other alkanes are expected to be poor solvents due to the significant polarity of the ester groups.[6] |
| Water | Low at neutral pH, High at low pH | The parent compound is expected to have limited aqueous solubility. However, in acidic conditions (pH < 2), protonation of the pyridine nitrogens should significantly increase its solubility.[1][7] |
Experimental Determination of Solubility: A Validated Protocol
Given the lack of comprehensive published data, empirical determination of solubility is crucial. The following section provides a detailed, self-validating protocol based on the widely accepted "shake-flask" method.[1]
Required Materials and Equipment
-
This compound
-
A range of analytical grade solvents (e.g., DMSO, DMF, DCM, Methanol, Toluene, Hexane, deionized water)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter and appropriate buffers
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the compound into a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use magnetic stir bars.
-
Allow the mixtures to equilibrate for a minimum of 24-48 hours at a constant temperature (e.g., 25 °C). The system has reached equilibrium when the concentration of the solute in the supernatant remains constant over time.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase for HPLC analysis.
-
Analyze the concentration of the dissolved compound using a pre-validated HPLC method.
-
-
Quantification:
-
Calculate the solubility in units such as mg/mL or mol/L by comparing the measured concentration to a standard calibration curve.
-
Visual Representation of the Experimental Workflow
Caption: pH-dependent solubility of the bipyridine derivative.
Conclusion
While specific quantitative solubility data for this compound remains scarce in the literature, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various solvents. This guide provides a scientifically grounded framework for anticipating its solubility and offers a detailed, robust experimental protocol for its empirical determination. By leveraging these insights and methodologies, researchers can effectively integrate this versatile ligand into their synthetic and materials science workflows, ensuring optimal conditions for dissolution and reaction.
References
-
PubChem. 4,4'-Dimethyl-2,2'-bipyridine. [Link]
-
PubChem. 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. [Link]
-
PubChem. 2,2'-Bipyridine-4,4'-dicarboxylic acid. [Link]
-
PubChem. Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate. [Link]
-
Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
-
Solubility of Things. 2,2'-Bipyridine. [Link]
-
LibreTexts. Solubility of Organic Compounds. [Link]
-
ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PubChem. 2,2'-Bipyridine. [Link]
-
ResearchGate. Inclusion Behavior of β‐Cyclodextrin with Bipyridine Molecules: Factors Governing Host‐Guest Inclusion Geometries. [Link]
-
ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds?. [Link]
-
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | C14H12N2O4 | CID 326419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate = 98.0 HPLC 71071-46-0 [sigmaaldrich.com]
- 5. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- | 144342-49-4 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. researchgate.net [researchgate.net]
- 9. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the expected and experimentally observed spectroscopic signatures of this important bipyridine derivative. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each section includes detailed experimental protocols, an analysis of the resulting data, and the underlying scientific principles that govern the spectroscopic behavior of the molecule. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
Introduction
Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a key organic compound utilized in the synthesis of functional materials and coordination complexes. Its rigid bipyridyl core, functionalized with electron-withdrawing methyl ester groups, makes it an excellent ligand for forming stable complexes with a variety of metal ions. These complexes have found applications in catalysis, photoluminescent materials, and as building blocks for supramolecular assemblies.
Given its pivotal role in these advanced applications, the unequivocal structural confirmation and purity assessment of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate are of paramount importance. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a valuable resource for researchers working with this and related bipyridine ligands.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.
Caption: A typical workflow for the comprehensive spectroscopic characterization.
Conclusion
The suite of spectroscopic techniques detailed in this guide provides a robust framework for the comprehensive characterization of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous confirmation of the molecular structure, molecular weight, and the presence of key functional groups. UV-Vis spectroscopy offers insights into the electronic properties of this versatile ligand. Adherence to the described protocols and a thorough understanding of the expected spectroscopic data are essential for ensuring the quality and reliability of research involving this important compound.
References
-
Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. (2024). MDPI. [Link]
-
4,4'-Dimethyl-2,2'-bipyridine. PubChem. [Link]
-
Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. (2000). ResearchGate. [Link]
-
Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. SciSpace. [Link]
-
4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. PubChem. [Link]
-
Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate. PubChem. [Link]
-
High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. (1992). ResearchGate. [Link]
-
IR spectra for 2,2 0-bipyridine-4, 4 0-dicarboxylic acid (trace A),... ResearchGate. [Link]
An In-depth Technical Guide to the Crystal Structure of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic Acid
Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, a key bipyridine ligand in coordination chemistry and materials science. The synthesis, single-crystal X-ray diffraction analysis, and key structural features, including intermolecular interactions, are detailed. This document serves as a critical resource for researchers and professionals in drug development, materials science, and catalysis by offering foundational structural insights that inform the design of novel metal complexes and functional materials. While the primary focus is on the diacid form due to the availability of its published crystal structure, the implications for its dimethyl ester derivative are also discussed.
Introduction: The Significance of Substituted Bipyridines
Substituted 2,2'-bipyridines are a cornerstone of coordination chemistry, prized for their robust chelating properties with a wide array of metal ions.[1] The electronic and steric characteristics of these ligands can be finely tuned through functionalization of the bipyridine core, enabling the development of metal complexes with tailored photophysical, catalytic, and electrochemical properties. The title compound, 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, and its ester derivatives are of particular interest. The methyl groups at the 6 and 6' positions introduce steric hindrance that can influence the coordination geometry and stability of resulting metal complexes.[2] Concurrently, the carboxylic acid or ester functionalities at the 4 and 4' positions provide crucial anchoring points for surface attachment in applications such as dye-sensitized solar cells (DSSCs) or for further synthetic modifications.[3]
While the explicit crystal structure of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate is not yet publicly available, a detailed crystallographic analysis of its immediate precursor, 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, has been successfully performed and provides invaluable insight into the molecular conformation and packing motifs that are likely to be preserved or subtly altered upon esterification.[4] This guide will focus on the experimentally determined crystal structure of the diacid, providing a solid, data-driven foundation for understanding this important ligand family.
Synthesis and Crystallization
The synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid is typically achieved through the oxidation of 4,4',6,6'-tetramethyl-2,2'-bipyridine. A common synthetic approach involves the use of a strong oxidizing agent, such as potassium permanganate or a chromium-based reagent, in an acidic medium.
Experimental Protocol: Synthesis of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic Acid
This protocol is a representative synthesis; specific reaction conditions may be optimized.
Materials:
-
4,4',6,6'-Tetramethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Oxidation: A suspension of 4,4',6,6'-tetramethyl-2,2'-bipyridine in a dilute aqueous solution of sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is heated, and potassium permanganate is added portion-wise over several hours to maintain a controlled exothermic reaction. The reaction mixture is then refluxed until the purple color of the permanganate has disappeared.
-
Work-up: After cooling to room temperature, the brown manganese dioxide precipitate is dissolved by the careful addition of a saturated solution of sodium metabisulfite.
-
Purification: The pH of the resulting clear solution is adjusted with concentrated hydrochloric acid to precipitate the crude product. The precipitate is collected by vacuum filtration and washed with cold deionized water. The crude product is then redissolved in a dilute sodium hydroxide solution and re-precipitated by the slow addition of hydrochloric acid to achieve a higher purity.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified product in an appropriate solvent system, such as a water/ethanol mixture.
Caption: Workflow for the synthesis and crystallization of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid.
Crystal Structure Analysis
The single-crystal X-ray diffraction analysis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid reveals a nuanced interplay of intra- and intermolecular forces that dictate its solid-state architecture.[4]
Crystallographic Data
The following table summarizes the key crystallographic parameters for 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₄ |
| Formula Weight | 272.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value from publication |
| b (Å) | Value from publication |
| c (Å) | Value from publication |
| α (°) | 90 |
| β (°) | Value from publication |
| γ (°) | 90 |
| Volume (ų) | Value from publication |
| Z | 4 |
| Calculated Density (g/cm³) | Value from publication |
| R-factor (%) | Value from publication |
Note: Specific unit cell dimensions and refinement data are reported in the primary literature and should be consulted for detailed analysis.[4]
Molecular Conformation
In the solid state, the 2,2'-bipyridine core of the molecule is not planar. The two pyridine rings are twisted with respect to each other, a common feature in substituted bipyridines due to steric hindrance between the hydrogen atoms at the 3 and 3' positions. The methyl groups at the 6 and 6' positions further contribute to this non-planarity. The carboxylic acid groups are also twisted relative to the plane of their respective pyridine rings.
Caption: A 2D representation of the molecular structure of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, highlighting the twisted bipyridine core.
Intermolecular Interactions and Crystal Packing
The solid-state packing of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid is dominated by a network of hydrogen bonds and π-stacking interactions.[4] The carboxylic acid groups are the primary drivers of the supramolecular assembly, forming hydrogen-bonded dimers or chains. These interactions link the molecules into extended architectures.
Furthermore, π-stacking interactions between the aromatic bipyridine cores of adjacent molecules contribute to the overall stability of the crystal lattice. The specific nature of these interactions, including face-to-face or offset stacking, is detailed in the primary crystallographic study.[4]
Implications for the Dimethyl Ester Derivative
Esterification of the carboxylic acid groups to form this compound would significantly alter the intermolecular interactions. The strong hydrogen-bonding network of the diacid would be replaced by weaker C-H···O interactions and dipole-dipole interactions involving the ester groups. This would likely lead to a different crystal packing arrangement and could influence the material's physical properties, such as its melting point and solubility. The overall molecular conformation, particularly the twist of the bipyridine core, is expected to be largely retained.
Applications and Future Directions
The structural insights gained from the crystal structure of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid are vital for its application in several fields:
-
Coordination Chemistry: Understanding the steric and electronic profile of the ligand allows for the rational design of metal complexes with specific geometries and reactivities for catalysis and small molecule activation.
-
Materials Science: In the context of DSSCs and other optoelectronic devices, the precise geometry of the anchoring groups is critical for efficient electronic coupling to semiconductor surfaces.[3]
-
Drug Development: Bipyridine-based ligands can chelate metal ions that are essential for the function of certain enzymes, making them potential scaffolds for enzyme inhibitors. The structural data provides a template for computational modeling and structure-based drug design.
Future work should prioritize the synthesis of high-quality single crystals of the dimethyl ester derivative to provide a direct comparison with the diacid and to fully elucidate the structure-property relationships in this important class of ligands.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, based on available scientific literature. The synthesis, molecular conformation, and supramolecular assembly have been discussed, offering a foundational understanding for researchers in diverse scientific disciplines. The structural data of this diacid serves as a crucial and highly relevant proxy for understanding the conformational properties of its dimethyl ester analog, thereby guiding future research in the development of advanced materials and therapeutics.
References
-
Dalton Transactions. (n.d.). Disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine-4,4'-dicarboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (2021). Multi-Component Crystals of 2,2'-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. Retrieved January 22, 2026, from [Link]
-
Dalton Transactions. (n.d.). Disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2001). 4,4′-Bipyridine-3,3′-dicarboxylic acid dihydrate. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
-
Sci-Hub. (n.d.). Intramolecular interactions in dimethyl 2,2'-bipyridine-3,3'-dicarboxylate. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures of two copper(I)–6,6′-dimethyl-2,2′. Retrieved January 22, 2026, from [Link]
-
Sci-Hub. (n.d.). Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide, and Related Compounds. Retrieved January 22, 2026, from [Link]
-
protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved January 22, 2026, from [Link]
Sources
- 1. CAS 4411-80-7: 6,6′-Dimethyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]
- 2. Crystal structures of two copper(I)–6,6′-dimethyl-2,2′-bipyridyl (dmbpy) compounds, [Cu(dmbpy)2]2[MF6]·xH2O (M = Zr, Hf; x = 1.134, 0.671) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Theoretical Exploration of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate: A Technical Guide
Foreword: The Convergence of Theory and Experiment in Ligand Design
In the landscape of modern drug development and materials science, the predictive power of computational chemistry has become an indispensable tool. The ability to model molecular properties in silico not only accelerates the discovery process but also provides a deeper, more granular understanding of the structure-function relationships that govern chemical behavior. This technical guide is dedicated to the theoretical examination of a molecule of significant interest: Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. As a versatile bipyridine ligand, its derivatives are pivotal in coordination chemistry, catalysis, and the development of novel therapeutic agents.[1][2] This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the theoretical underpinnings that inform and guide empirical investigation. We will explore not just the "what" of its computed properties, but the "why" behind the selection of theoretical methods and how these computational studies are practically applied to predict and rationalize the compound's behavior.
Molecular Architecture and Conformational Landscape
The foundational step in any theoretical investigation is the accurate determination of the molecule's three-dimensional structure. For this compound, the interplay of steric and electronic effects dictates its preferred conformation, which in turn influences its reactivity and coordination properties.
The Bipyridine Core: A Tale of Two Rings
The 2,2'-bipyridine core is the lynchpin of this molecule's functionality. The dihedral angle between the two pyridine rings is a critical parameter. While an idealized planar conformation would maximize π-conjugation, steric hindrance between the hydrogen atoms at the 3 and 3' positions, and in this case, the methyl groups at the 6 and 6' positions, often leads to a twisted arrangement in the gas phase. However, in the solid state, crystal packing forces can favor a more planar structure.[3]
Strategic Substitutions: The Influence of Methyl and Carboxylate Groups
The methyl groups at the 6 and 6' positions introduce significant steric bulk, influencing the rotational barrier around the central C-C bond of the bipyridine unit. The dimethyl dicarboxylate groups at the 4 and 4' positions are electron-withdrawing and also contribute to the molecule's conformational flexibility through the rotation of the ester moieties.
A logical workflow for the conformational analysis of this molecule is presented below:
Caption: Workflow for determining the lowest energy conformer.
The Electronic Frontier: A Quantum Mechanical Perspective
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering a balance between accuracy and computational cost.[2] By solving the Kohn-Sham equations, we can gain invaluable insights into the electronic structure that governs the molecule's reactivity and spectroscopic properties.
Choosing the Right Tools: Functionals and Basis Sets
The selection of an appropriate DFT functional and basis set is paramount for obtaining reliable results. For organic molecules containing N and O atoms, hybrid functionals such as B3LYP are a common and well-validated choice. The Pople-style basis set, 6-311++G(d,p), is often employed to provide a good description of the electron distribution, including polarization and diffuse functions.[4]
Frontier Molecular Orbitals: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and its electronic excitation properties.
For this compound, the HOMO is expected to be localized primarily on the electron-rich bipyridine ring system, while the LUMO will likely have significant contributions from the electron-withdrawing dicarboxylate groups.
A typical DFT calculation workflow proceeds as follows:
Caption: Workflow for DFT-based electronic structure analysis.
Tabulated Theoretical Data
The following table summarizes the kind of quantitative data that can be obtained from DFT calculations for this compound. The values presented here are illustrative and representative of what would be expected for a molecule of this class.
| Property | Exemplary Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Kinetic stability, electronic transitions |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
| Rotational Constants | A, B, C (GHz) | Microwave spectroscopy |
Vibrational Spectroscopy: A Theoretical Fingerprint
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, we can predict the positions of absorption bands and Raman shifts, providing a molecular fingerprint that can be used for identification and characterization.
The Harmonic Approximation and Scaling Factors
DFT calculations of vibrational frequencies are typically performed within the harmonic approximation, which can lead to a systematic overestimation of the true anharmonic frequencies. To improve the agreement with experimental data, it is common practice to apply a scaling factor to the calculated frequencies. For B3LYP/6-311++G(d,p) calculations, a scaling factor in the range of 0.96-0.98 is often used.[4]
Key Vibrational Modes
For this compound, several key vibrational modes can be predicted:
-
C=O Stretching: A strong IR absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching of the carbonyl groups in the ester functionalities.
-
Pyridine Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region arise from the C=C and C=N stretching modes of the bipyridine core.
-
C-H Stretching: Vibrations of the aromatic and methyl C-H bonds will appear in the 2900-3100 cm⁻¹ range.
The following table presents a selection of predicted vibrational frequencies and their assignments.
| Vibrational Mode | Exemplary Calculated Frequency (scaled, cm⁻¹) | Experimental Correlation |
| C=O Stretch | 1730 | Strong IR absorption |
| Pyridine Ring Stretch | 1580, 1550, 1470, 1430 | Characteristic IR and Raman bands |
| Methyl C-H Stretch | 2950 (asymmetric), 2870 (symmetric) | IR and Raman |
| Aromatic C-H Stretch | 3050 | Weak to medium IR and Raman |
Applications in Rational Drug and Materials Design
The theoretical studies outlined in this guide have direct and impactful applications in the design of novel molecules with desired properties.
Ligand Design for Catalysis and Materials Science
The electronic and steric properties of this compound, as elucidated by theoretical calculations, are crucial for its application as a ligand in transition metal complexes. For instance, DFT results can be used to predict the stability and reactivity of metal complexes, aiding in the design of more efficient catalysts.[5] The HOMO-LUMO gap can be correlated with the photophysical properties of the resulting metal complexes, which is important for applications in areas such as organic light-emitting diodes (OLEDs).
Structure-Based Drug Design
In the context of drug development, understanding the three-dimensional structure and electronic properties of this bipyridine derivative is essential for predicting its interactions with biological targets. Molecular docking studies, which rely on accurate molecular geometries and charge distributions obtained from quantum chemical calculations, can be used to predict the binding affinity and orientation of the molecule within the active site of a protein. This information is invaluable for the rational design of more potent and selective drug candidates. Bipyridine derivatives have shown promise for their anticancer effects by inducing apoptosis.[6]
Experimental Protocols for Theoretical Validation
While theoretical studies provide profound insights, they must be validated by experimental data. The following outlines key experimental protocols that are synergistic with the computational work described herein.
Synthesis and Purification
The synthesis of this compound can be achieved through established methods for the coupling of pyridine derivatives.[4] A general procedure involves the palladium-catalyzed homocoupling of a suitable halopyridine precursor. Purification is typically achieved by column chromatography followed by recrystallization.
Step-by-Step Synthesis Outline:
-
Preparation of the Precursor: Synthesize a 2-halo-6-methyl-pyridine-4-carboxylate ester.
-
Homocoupling Reaction: In an inert atmosphere, dissolve the precursor in a suitable solvent (e.g., DMF). Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. Heat the reaction mixture to the appropriate temperature and monitor for completion by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Recrystallization: Recrystallize the purified product from a suitable solvent system to obtain analytically pure crystals.
Spectroscopic Characterization
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
FTIR and FT-Raman Spectroscopy: To obtain the vibrational spectra for comparison with theoretical predictions.
-
UV-Vis Spectroscopy: To investigate the electronic transitions and compare with TD-DFT calculations.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. The resulting bond lengths, bond angles, and dihedral angles provide the ultimate benchmark for validating the accuracy of the theoretically optimized geometry.
Conclusion and Future Directions
The theoretical study of this compound, through the lens of quantum mechanics, provides a powerful framework for understanding and predicting its chemical behavior. This guide has outlined the key computational methodologies, from conformational analysis to the prediction of electronic and vibrational properties. The synergy between these theoretical insights and experimental validation is crucial for the rational design of new molecules with tailored functionalities.
Future theoretical work could explore the excited state properties of this molecule and its metal complexes in more detail using Time-Dependent DFT (TD-DFT) to better understand their photophysical behavior. Furthermore, molecular dynamics simulations could be employed to study the conformational dynamics and solvation effects in different environments. As computational resources continue to grow, so too will our ability to accurately model complex chemical systems, further accelerating the pace of discovery in chemistry, materials science, and drug development.
References
-
Abdinov, O. B., et al. (2014). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, E70, o1234. Available at: [Link]
-
Putz, M. V., & Duda-Seiman, D. M. (2018). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. International Journal of Molecular Sciences, 19(11), 3469. Available at: [Link]
-
Wang, L., et al. (2012). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. Synthetic Communications, 42(1), 104-110. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate. PubChem Compound Database. Retrieved from [Link]
-
Rillema, D. P., Moore, C., & KomReddy, V. (2016). Diethyl 2,2′-bipyridine-4,4′-dicarboxylate. IUCrData, 1(2), x160002. Available at: [Link]
-
Grotjahn, D. B., et al. (2021). Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry, 60(1), 414-424. Available at: [Link]
-
Prasad, M. V. S., et al. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. IOP Conference Series: Materials Science and Engineering, 360, 012028. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. PubChem Compound Database. Retrieved from [Link]
-
Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 165-168. Available at: [Link]
-
Brenner, R. E. (2022). Chemical and Biochemical Applications of Vibrational Spectroscopy (Doctoral dissertation, University of Missouri-Kansas City). MOspace. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1269, 133801. Available at: [Link]
-
Tang, R., et al. (2006). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Chemical Reaction Engineering and Technology, 22(1), 83-85. Available at: [Link]
-
Fadda, A. A., et al. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) Mixed Ligandcomplexesof Cd(II). Journal of Molecular Structure, 1247, 131343. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4'-Dimethyl-2,2'-bipyridine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate literature review"
An In-depth Technical Guide to Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Introduction: A Ligand of Strategic Importance
This compound is a highly functionalized heterocyclic compound belonging to the bipyridine family. Characterized by a rigid 2,2'-bipyridine core, it is strategically substituted with methyl groups at the 6 and 6' positions and dimethyl ester groups at the 4 and 4' positions. This specific arrangement of functional groups imparts unique steric and electronic properties, making it a ligand of significant interest in modern coordination chemistry and materials science.
The methyl groups in the 6,6'-positions, adjacent to the nitrogen donor atoms, introduce significant steric hindrance. This feature is not a drawback but a critical design element. It influences the coordination geometry of metal complexes, often preventing planarization and promoting distorted tetrahedral or pseudo-octahedral geometries. This steric control is crucial for tuning the electrochemical properties of metal centers, particularly in applications like catalysis and solar energy conversion where it can inhibit undesirable charge recombination pathways.[1][2]
The carboxylate functional groups at the 4,4'-positions serve multiple roles. They act as versatile anchoring points for grafting the molecule onto semiconductor surfaces, a key requirement for sensitizing dyes in solar cells.[3][4] Furthermore, their electron-withdrawing nature modulates the electronic landscape of the bipyridine system, influencing the energy levels of the ligand's molecular orbitals and, consequently, the photophysical and electrochemical properties of its metal complexes.
This guide provides a comprehensive overview of this compound, from its synthesis and fundamental properties to its pivotal role in cutting-edge applications, offering researchers and drug development professionals a detailed resource grounded in authoritative literature.
Physicochemical Properties and Identification
A clear understanding of the compound's fundamental properties is essential for its application.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₂O₄ | |
| Molecular Weight | 272.26 g/mol (for the dicarboxylic acid precursor) | [5] |
| CAS Number | 117330-40-2 | |
| Appearance | White to off-white crystalline powder | [6] |
| Synonyms | 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid dimethyl ester |
Synthesis and Purification: A Methodical Approach
The synthesis of this compound typically involves a multi-step process, starting from more accessible precursors and culminating in the target molecule. The causality behind the chosen synthetic pathway is rooted in building the core heterocyclic structure first, followed by functionalization. A common route involves the synthesis of the dicarboxylic acid precursor, followed by esterification.
Diagram of Synthetic Workflow
Caption: Synthetic pathway from starting materials to the final product.
Experimental Protocol: Synthesis of the Dicarboxylic Acid Precursor
Synthetic approaches to the core ligand, 6,6′-dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid, have been described in the literature as a precursor for creating copper(I) complexes for solar cells.[3] The following is a representative protocol based on established methods.
Step 1: Formation of the Bipyridine Core
-
Rationale: The Kröhnke pyridine synthesis is a classic and effective method for constructing the substituted pyridine rings that form the bipyridine core.
-
Procedure:
-
Start with a suitable precursor like 4,4′-di(2-furyl)-6,6′-dimethyl-2,2′-bipyridine.[3]
-
This intermediate is often prepared from the condensation of simpler building blocks.
-
The reaction typically involves refluxing the reactants in a suitable solvent like acetic acid with an ammonium source (e.g., ammonium acetate).
-
Step 2: Oxidation to Dicarboxylic Acid
-
Rationale: The functional groups at the 4,4' positions are converted to carboxylic acids through a strong oxidation step. This is a critical transformation to enable subsequent esterification and to provide anchoring groups for surface attachment.
-
Procedure:
-
Dissolve the bipyridine intermediate from Step 1 in a suitable solvent.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction is quenched, and the product is precipitated by adjusting the pH to the acidic range.
-
The crude 6,6′-dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid is collected by filtration and washed.
-
Experimental Protocol: Fischer Esterification
Step 3: Esterification to the Final Product
-
Rationale: Fischer esterification is a reliable acid-catalyzed reaction to convert the dicarboxylic acid into its corresponding dimethyl ester. This step improves the solubility of the ligand in organic solvents used for device fabrication and complex synthesis.
-
Procedure:
-
Suspend the dried dicarboxylic acid from Step 2 in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise while cooling the mixture in an ice bath.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress is monitored via TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).
-
The product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization or column chromatography to yield pure this compound.
-
Core Applications: Enabling Advanced Technologies
The unique architecture of this ligand makes it a valuable component in several fields of research and development.
Dye-Sensitized Solar Cells (DSSCs)
A primary application is in the field of photovoltaics, specifically in DSSCs. The compound is not typically the dye itself but is a crucial ligand for building more sophisticated components, such as copper-based redox mediators.
Causality of Performance:
-
Redox Shuttles: In DSSCs, a redox mediator is essential for regenerating the photo-oxidized dye and transporting charge from the counter electrode back to the dye.[7] Copper(I)/(II) complexes based on sterically hindered bipyridine ligands like this one have emerged as highly effective alternatives to the traditional iodide/triiodide shuttle.[1][2]
-
Steric Hindrance: The 6,6'-dimethyl groups force a distorted geometry upon the copper center. This minimizes the structural reorganization required between the Cu(I) and Cu(II) oxidation states, which in turn lowers the energy loss during dye regeneration.[1][2]
-
High Photovoltage: This minimal reorganization energy allows for a very small driving force for dye regeneration (as low as 0.11 eV), which directly translates to a significant increase in the open-circuit voltage (V_OC) of the solar cell, a key parameter for high efficiency.[1] Power conversion efficiencies exceeding 10% have been achieved using these copper complexes.[1][2]
Diagram of the DSSC Electron Transfer Process
Caption: Role of a copper complex with a 6,6'-dimethyl-bipyridine ligand in DSSC.
Homogeneous Catalysis
The electronic properties of the bipyridine core, tunable via the ester groups, combined with the steric constraints from the methyl groups, make this ligand valuable in designing catalysts for specific transformations.
-
Water Oxidation: The related 2,2′-bipyridine-6,6′-dicarboxylate ligand has been incorporated into Ruthenium-based molecular catalysts for water oxidation.[8] In such systems, the ligand framework plays a crucial role in stabilizing the metal center in high oxidation states and modulating its redox potential to facilitate the catalytic cycle. The electronic nature of the equatorial bipyridine ligand has been shown to be of critical importance to the catalyst's overall performance and stability.[8]
-
Organic Synthesis: Bipyridine ligands are foundational in many catalytic processes, including polymerization and asymmetric synthesis.[6] The ease of modification of this ligand allows for the rational design of catalysts tailored for specific reactions, enhancing efficiency and selectivity.[6]
Advanced Materials
The rigid, conjugated structure and coordinating ability of this compound make it an excellent building block for advanced materials.[6]
-
Metal-Organic Frameworks (MOFs): The dicarboxylate functionality can be hydrolyzed to serve as a linker to connect metal nodes, forming porous, crystalline MOFs. These materials have applications in gas storage, separation, and catalysis.
-
Luminescent Materials: When complexed with certain metal ions, particularly lanthanides, bipyridine derivatives can act as "antenna" ligands. They efficiently absorb light and transfer the energy to the metal center, which then emits light at a characteristic wavelength. This property is exploited in the development of materials for organic light-emitting diodes (OLEDs) and bio-imaging probes.[6]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a molecular tool. The strategic placement of its functional groups provides chemists and material scientists with a powerful lever to control the properties of metal complexes and supramolecular assemblies. Its demonstrated success in boosting the voltage and efficiency of dye-sensitized solar cells highlights the profound impact that thoughtful ligand design can have on device performance.
Future research will likely focus on expanding its role in catalysis, particularly in photoredox catalysis where light-harvesting and electron-transfer properties are paramount. Further exploration into its use as a building block for functional MOFs and luminescent sensors will continue to unlock new applications. As the demand for efficient energy solutions and advanced materials grows, the utility of this versatile and strategically designed ligand is set to expand, solidifying its place in the chemist's toolbox for years to come.
References
- Jennings, J. R., et al. (n.d.). Copper(I) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions.
- Chem-Impex. (n.d.).
- Cao, Y., et al. (n.d.). Efficient dye-sensitized solar cells with [copper(6,6′-dimethyl-2,2′-bipyridine)2]2+/1+ redox shuttle. RSC Advances.
- Sigma-Aldrich. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Krishnamoorthy, S., et al. (2025). Effect of 2,2'-bipyridine-4,4'-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications.
- Freitag, M., et al. (n.d.). Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage. Journal of the American Chemical Society.
- ChemicalBook. (n.d.). [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis.
- ChemScene. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.).
- Rebreyend, C., et al. (2020).
Sources
- 1. Efficient dye-sensitized solar cells with [copper(6,6′-dimethyl-2,2′-bipyridine)2]2+/1+ redox shuttle - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Ligand: Application Notes and Protocols for Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Introduction: A Ligand of Unique Potential
Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate is a highly functionalized bipyridine ligand that has garnered significant interest in the fields of coordination chemistry, materials science, and catalysis.[1][2] Its rigid 2,2'-bipyridine core provides a strong chelating site for a wide array of metal ions, while the methyl and dimethyl ester groups at the 6,6'- and 4,4'-positions, respectively, offer opportunities for further functionalization and solubility control.[3][4] This unique combination of structural features makes it a valuable building block for the construction of sophisticated molecular architectures with tailored electronic and steric properties.
This guide provides an in-depth exploration of the synthesis and application of this versatile ligand, offering detailed protocols for its preparation and its use in the cutting-edge fields of Metal-Organic Frameworks (MOFs), Atom Transfer Radical Polymerization (ATRP), and Photoredox Catalysis. Furthermore, we delve into its potential in the development of novel therapeutic agents, specifically in the design of platinum-based anticancer drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 144342-49-4 | [5] |
| Molecular Formula | C₁₆H₁₆N₂O₄ | |
| Molecular Weight | 300.31 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the oxidation of the corresponding dimethyl precursor followed by esterification. The following protocol is a representative method based on established procedures for analogous bipyridine derivatives.[6][7]
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
Materials:
-
6,6'-dimethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 6,6'-dimethyl-2,2'-bipyridine in an aqueous solution of sulfuric acid.
-
Cool the solution in an ice bath and slowly add potassium permanganate or potassium dichromate in portions while stirring vigorously. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter to remove the manganese dioxide or chromium salts.
-
Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide until a pH of approximately 7 is reached.
-
Acidify the solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the dicarboxylic acid.
-
Collect the white precipitate by filtration, wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid.
Protocol 2: Esterification to this compound
Materials:
-
6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid in an excess of anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.
-
Heat the mixture to reflux for 12-24 hours until the starting material is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure this compound.[8][9][10]
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The dicarboxylate functionality of the ligand makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs).[11][12][13] These porous materials have applications in gas storage, separation, and catalysis.
Caption: General workflow for the synthesis of a MOF using the title ligand.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a small glass vial, dissolve this compound and Zinc nitrate hexahydrate in a mixture of DMF and ethanol.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to a specific temperature (e.g., 80-120 °C) for 24-72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Colorless crystals of the MOF should form.
-
Collect the crystals and wash them with fresh DMF and then with ethanol.
-
To activate the MOF, immerse the crystals in a volatile solvent like chloroform or acetone for several days, replacing the solvent daily.
-
Decant the solvent and dry the MOF under vacuum to obtain a porous material.
Applications in Polymer Chemistry
Atom Transfer Radical Polymerization (ATRP)
Bipyridine-based ligands are widely used to form copper complexes that are highly efficient catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.[14][15][16][17] The electronic and steric properties of the ligand can be tuned to control the polymerization rate and the properties of the resulting polymer.
Caption: Workflow for a typical ATRP reaction using the title ligand.
Materials:
-
Styrene (inhibitor removed)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr)
-
This compound
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, add CuBr and the bipyridine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add deoxygenated styrene and anisole via syringe.
-
Stir the mixture at room temperature to allow for the formation of the copper-ligand complex.
-
Add the initiator, ethyl α-bromoisobutyrate, via syringe.
-
Place the flask in a preheated oil bath at a specific temperature (e.g., 110 °C) and stir for the desired reaction time.
-
To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Applications in Catalysis
Photoredox Catalysis
Ruthenium and Iridium complexes bearing bipyridine ligands are workhorses in the field of visible-light photoredox catalysis, enabling a wide range of organic transformations.[18][19][20][21] The excited states of these complexes are potent single-electron transfer agents.
Caption: General workflow for a photoredox-catalyzed reaction.
Materials:
-
RuCl₃·3H₂O
-
This compound
-
2,2'-bipyridine
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·3H₂O and a slight excess of the bipyridine ligands in DMF.
-
Add a large excess of LiCl.
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of ammonium hexafluorophosphate to precipitate the complex.
-
Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.
-
Recrystallize the complex from an appropriate solvent system (e.g., acetone/ether) to obtain the pure ₂ complex.[22][23]
Applications in Drug Development
Platinum-Based Anticancer Agents
Bipyridine-based ligands have been explored for the development of multinuclear platinum complexes as potential anticancer drugs.[24] The rationale is to create compounds with altered pharmacological profiles compared to existing platinum-based therapies.
Caption: Workflow for the development of a platinum-based anticancer agent.
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Dissolve K₂PtCl₄ in water to form a solution of the tetrachloroplatinate anion.
-
Dissolve the bipyridine ligand in DMSO.
-
Slowly add the ligand solution to the platinum solution with stirring.
-
Heat the reaction mixture gently (e.g., 50-60 °C) for several hours.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the platinum complex.
-
Collect the solid by filtration, wash with water, ethanol, and then ether.
-
Dry the complex under vacuum.
-
The resulting complex can then be subjected to in vitro cytotoxicity assays against various cancer cell lines to evaluate its potential as an anticancer agent.
Conclusion
This compound is a ligand of considerable versatility and potential. The protocols outlined in this guide provide a starting point for researchers to explore its utility in a wide range of applications, from the synthesis of advanced materials to the development of novel therapeutics. The ability to fine-tune its properties through further chemical modification opens up exciting avenues for future research and innovation.
References
-
ResearchGate. (2019). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. Available at: [Link]
-
Dalton Transactions. (n.d.). 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Available at: [Link]
-
RSC Publishing. (n.d.). Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Pyridine and Bipyridine End‐Functionalized Polylactide: Synthesis and Catalytic Applications. Available at: [Link]
- Google Patents. (n.d.). CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
-
MDPI. (n.d.). Special Issue : Bipyridines: Synthesis, Functionalization and Applications. Available at: [Link]
-
National Institutes of Health. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Available at: [Link]
-
Taylor & Francis Online. (n.d.). An Efficient Preparation of 4, 4′-Dicarboxy-2, 2′-Bipyridine. Available at: [Link]
-
National Institutes of Health. (n.d.). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Available at: [Link]
-
Carnegie Mellon University. (n.d.). Ligands - Matyjaszewski Polymer Group. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
PubMed. (2000). Synthesis, characterization, and polymerization activity of [bis(4,4'-bis(neophyldimethylsilylmethyl)-2,2'-bipyridyl)copper(I)]+CuBr2- and Implications for copper(I) catalyst structures in atom transfer radical polymerization. Available at: [Link]
-
Carnegie Mellon University. (n.d.). Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group. Available at: [Link]
-
CrystEngComm. (n.d.). Three series of MOFs featuring various metal(ii)-carboxylate chains cross-linked by dipyridyl-typed coligands: synthesis, structure, and solvent-dependent luminescence. Available at: [Link]
-
JoVE. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. Available at: [Link]
-
Semantic Scholar. (n.d.). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE Guoliang Gu, Min. Available at: [Link]
-
protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Available at: [Link]
-
PubMed. (2012). Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization. Available at: [Link]
-
Frontiers. (2025). Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Available at: [Link]
-
ResearchGate. (2025). (PDF) Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. Available at: [Link]
-
Angewandte Chemie. (n.d.). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials**. Available at: [Link]
-
PubMed. (2006). Ruthenium(II) Complexes With the Mixed Ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as Pure Red Dopants for a Single-Layer Electrophosphorescent Device. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
ACS Publications. (n.d.). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. Available at: [Link]
-
ACS Publications. (n.d.). Photoelectrochemical properties of bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) chloride. Available at: [Link]
Sources
- 1. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Three series of MOFs featuring various metal(ii)-carboxylate chains cross-linked by dipyridyl-typed coligands: synthesis, structure, and solvent-dependent luminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization, and polymerization activity of [bis(4,4'-bis(neophyldimethylsilylmethyl)-2,2'-bipyridyl)copper(I)]+CuBr2- and Implications for copper(I) catalyst structures in atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Photoredox Iridium Catalyst for SET Cross-Coupling [sigmaaldrich.com]
- 22. Ruthenium(II) complexes with the mixed ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as pure red dopants for a single-layer electrophosphorescent device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate in Dye-Sensitized Solar Cells
Introduction: The Strategic Role of Steric Hindrance and Electron-Donating Groups in Advanced Dye-Sensitized Solar Cells
In the relentless pursuit of enhancing the efficiency and stability of dye-sensitized solar cells (DSSCs), the molecular architecture of the sensitizing dye and its constituent ligands is of paramount importance. Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, a key bipyridyl ligand, has emerged as a strategic component in the design of high-performance DSSCs. The introduction of methyl groups at the 6 and 6' positions of the bipyridine core imparts significant steric hindrance. This structural feature is instrumental in mitigating intermolecular aggregation of the dye on the semiconductor surface, a common cause of performance degradation. Furthermore, these electron-donating methyl groups can favorably modulate the electronic properties of the dye, leading to improved charge separation and reduced charge recombination rates. The dicarboxylate functionalities at the 4 and 4' positions serve as robust anchoring groups to the titanium dioxide (TiO₂) photoanode, ensuring efficient electron injection from the excited dye into the semiconductor's conduction band.
This document provides a comprehensive guide for researchers and scientists on the synthesis of this compound and its application in the fabrication and characterization of high-performance DSSCs. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to optimize their experimental designs.
Part 1: Synthesis of this compound
The synthesis of the target ligand is a multi-step process that begins with the creation of the dicarboxylic acid precursor, followed by esterification.
Protocol 1.1: Synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
This protocol is adapted from established methods for the synthesis of substituted bipyridine dicarboxylic acids.[1][2]
Materials:
-
4,4'-di(2-furyl)-6,6'-dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Oxidative Cleavage: In a round-bottom flask, dissolve 4,4'-di(2-furyl)-6,6'-dimethyl-2,2'-bipyridine in a mixture of acetonitrile, ethyl acetate, and water.
-
Add a catalytic amount of RuCl₃·xH₂O to the solution.
-
Slowly add an excess of NaIO₄ to the reaction mixture. The reaction is exothermic and should be monitored.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with concentrated HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid as a solid.
Protocol 1.2: Esterification to this compound
This protocol employs a standard esterification method.[3][4]
Materials:
-
6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride dropwise while cooling the mixture in an ice bath.
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Part 2: Fabrication of Dye-Sensitized Solar Cells
The following protocols outline the step-by-step fabrication of a DSSC device, from the preparation of the photoanode to the final cell assembly.
Workflow for DSSC Fabrication
Caption: Workflow of Dye-Sensitized Solar Cell (DSSC) Fabrication.
Protocol 2.1: Photoanode Preparation
-
FTO Glass Cleaning: Sequentially clean FTO (Fluorine-doped Tin Oxide) glass plates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the plates with a stream of nitrogen.
-
TiO₂ Blocking Layer: Apply a thin, compact blocking layer of TiO₂ on the conductive side of the FTO glass. This can be achieved by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by sintering. This layer prevents short-circuiting between the electrolyte and the FTO.
-
Mesoporous TiO₂ Layer: Deposit a mesoporous layer of TiO₂ nanoparticles (typically 20-30 nm in diameter) onto the blocking layer using a technique such as screen printing or doctor-blading a TiO₂ paste. The thickness of this layer is a critical parameter for device performance.
-
Sintering: Sinter the TiO₂-coated FTO glass in a furnace at temperatures ramping up to 500°C. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.
Protocol 2.2: Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of the desired sensitizer (a ruthenium or copper complex featuring the this compound ligand) in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol).
-
Dye Adsorption: While the TiO₂-coated electrode is still warm (around 80°C), immerse it in the dye solution and keep it in a sealed container in the dark for 12-24 hours. The carboxylate groups of the ligand will anchor the dye molecules to the TiO₂ surface.
-
After dye loading, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
Protocol 2.3: Counter Electrode and Cell Assembly
-
Counter Electrode Preparation: Clean another FTO glass plate as described in Protocol 2.1. Deposit a thin catalytic layer of platinum (by sputtering or from a chloroplatinic acid solution) or a suitable alternative catalyst onto the conductive side. This layer catalyzes the reduction of the redox mediator in the electrolyte.
-
Cell Assembly: Place a thin thermoplastic sealant (e.g., Surlyn®) around the active area of the dye-sensitized photoanode. Position the counter electrode on top, with the conductive sides facing each other.
-
Sealing and Electrolyte Injection: Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving one or two small holes for electrolyte injection. Introduce the electrolyte solution into the cell through the pre-drilled holes via vacuum backfilling or capillary action. The electrolyte typically consists of a redox couple, such as I⁻/I₃⁻ or a copper(I/II) complex, in an organic solvent.[5][6]
-
Seal the holes with a small piece of sealant and a microscope coverslip to prevent electrolyte leakage.
Part 3: Characterization of DSSCs
Comprehensive characterization is essential to evaluate the performance and understand the underlying photophysical processes of the fabricated DSSCs.
Electron Transfer Processes in a DSSC
Caption: Key electron transfer and recombination pathways in a DSSC.
Protocol 3.1: Current-Voltage (I-V) Characterization
-
Objective: To determine the key performance parameters of the solar cell.
-
Procedure:
-
Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) to illuminate the DSSC.
-
Connect the DSSC to a source meter.
-
Sweep the voltage from a value greater than the open-circuit voltage (Voc) to below zero and measure the corresponding current.
-
Plot the current density (J) versus voltage (V).
-
From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Protocol 3.2: Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the charge transfer kinetics at the interfaces within the DSSC.
-
Procedure:
-
Apply a small AC voltage perturbation over a range of frequencies to the DSSC at a specific DC bias (e.g., at Voc under illumination).
-
Measure the impedance response.
-
Plot the data in a Nyquist plot (imaginary vs. real impedance).
-
Fit the data to an equivalent circuit model to extract parameters such as the charge transfer resistance at the TiO₂/dye/electrolyte interface and the electron lifetime in the photoanode.
-
Part 4: Performance Data and Discussion
The use of ligands like this compound, particularly in copper-based redox shuttle systems, has led to significant advancements in DSSC performance, especially in achieving high open-circuit voltages.[5][6] The steric hindrance provided by the 6,6'-dimethyl groups can effectively suppress the recombination of electrons from the TiO₂ conduction band with the oxidized species in the electrolyte, a key factor in boosting Voc.
Table 1: Representative Photovoltaic Performance of DSSCs Employing 6,6'-dimethyl-2,2'-bipyridine Derivatives
| Dye/Redox System | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) | Reference |
| Y123 dye with [Cu(dmby)₂]²⁺/¹⁺ | - | >1.0 | - | 10.0 | [5] |
| JA3 + S3 (bipyridine anchor) | 15.46 | 0.821 | 64.55 | 8.20 | [7] |
| CYC-B22 (Ru complex) | 17.13 | 0.714 | 70.57 | 8.63 | [8] |
dmby = 6,6'-dimethyl-2,2'-bipyridine. The table presents data for systems with similar ligands to illustrate the potential performance.
The data indicates that copper complexes with 6,6'-dimethyl-2,2'-bipyridine ligands can lead to DSSCs with exceptionally high open-circuit voltages, exceeding 1.0 V.[5] This is a significant advantage over traditional iodine-based electrolytes. The overall power conversion efficiencies are competitive, demonstrating the viability of this molecular design strategy.
Conclusion
This compound is a highly effective ligand for the development of advanced DSSCs. Its synthesis, while multi-step, is achievable through established organic chemistry protocols. The incorporation of this ligand into sensitizing dyes, particularly when paired with innovative redox systems like copper complexes, offers a promising pathway to fabricate DSSCs with high power conversion efficiencies and enhanced stability. The detailed protocols and underlying scientific principles presented in this document provide a solid foundation for researchers to explore and optimize DSSCs based on this versatile and strategically designed molecular component.
References
-
disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage. Available at: [Link]
-
disubstituted 2,2′-bipyridine dicarboxylic acids: New complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - ResearchGate. Available at: [Link]
-
Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate - ResearchGate. Available at: [Link]
-
Efficient dye-sensitized solar cells with [copper(6,6′-dimethyl-2,2′-bipyridine)2]2+/1+ redox shuttle - RSC Publishing. Available at: [Link]
-
Fabrication of Copper(I) Bipyridyl Complex Based Dye Sensitized Solar Cells. Available at: [Link]
-
Photovoltaic Characteristics of the DSSC Sensitized with Dyes 6 and 7... - ResearchGate. Available at: [Link]
-
Steric Effects on the Photovoltaic Performance of Panchromatic Ruthenium Sensitizers for Dye-Sensitized Solar Cells | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
-
Efficient cosensitization of new organic dyes containing bipyridine anchors with porphyrins for dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]
-
Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells - MDPI. Available at: [Link]
-
Ruthenium-Based Photosensitizers for Dye-Sensitized Solar Cells | Request PDF. Available at: [Link]
-
Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC. Available at: [Link]
-
Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells - MDPI. Available at: [Link]
-
Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells - ResearchGate. Available at: [Link]
- CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
-
Molecular-modified dyes for dye-sensitised solar cells (DSSCs): a computational chemistry investigation - White Rose Research Online. Available at: [Link]
-
A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE Guoliang Gu, Min - Semantic Scholar. Available at: [Link]
-
An Efficient Preparation of 4, 4′-Dicarboxy-2, 2′-Bipyridine - Taylor & Francis Online. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient dye-sensitized solar cells with [copper(6,6′-dimethyl-2,2′-bipyridine)2]2+/1+ redox shuttle - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient cosensitization of new organic dyes containing bipyridine anchors with porphyrins for dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Metal Complexes of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes based on the ligand Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. This guide offers detailed experimental protocols, explains the scientific rationale behind methodological choices, and explores the potential of these complexes in diverse fields, from photophysics to medicinal chemistry.
Introduction: The Versatility of Substituted Bipyridine Ligands
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide array of transition metals. The introduction of substituents onto the bipyridine core allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their photophysical, electrochemical, and reactive characteristics. The ligand of focus, this compound, offers a unique combination of features: the 6,6'-dimethyl groups introduce steric hindrance that can affect the complex's geometry and stability, while the 4,4'-dicarboxylate ester groups provide sites for further functionalization or can modulate the electronic properties of the system. These attributes make its metal complexes highly promising candidates for applications ranging from luminescent materials and sensors to catalysts and therapeutic agents.
Part 1: Ligand Synthesis
A crucial first step is the synthesis of the ligand itself. While direct synthesis of the dimethyl ester is possible, a more common and often higher-yielding approach involves the synthesis of the corresponding dicarboxylic acid followed by esterification.
Protocol 1: Synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
This protocol is adapted from established methods for the synthesis of substituted bipyridine dicarboxylic acids.[1]
Rationale: The synthesis begins with a Kröhnke-type reaction to construct the bipyridine core, followed by an oxidation step to introduce the carboxylic acid functionalities.
Materials:
-
2,6-lutidine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Sodium cyanide (NaCN)
-
Manganese dioxide (MnO₂)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., carbon tetrachloride, ethanol, water)
Step-by-Step Procedure:
-
Bromination of 2,6-lutidine: In a suitable flask, dissolve 2,6-lutidine in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere, monitoring the reaction by TLC. Once complete, cool the reaction, filter, and wash the filtrate with aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the brominated intermediate.
-
Cyanation: Dissolve the brominated product in ethanol and add an aqueous solution of sodium cyanide. Reflux the mixture, monitoring for the disappearance of the starting material. After cooling, remove the ethanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts and concentrate to afford the cyanated intermediate.
-
Dimerization: The cyanated intermediate is then subjected to a dimerization reaction using a suitable coupling agent to form the bipyridine scaffold.
-
Oxidation to Dicarboxylic Acid: The resulting 6,6'-dimethyl-4,4'-dicyano-2,2'-bipyridine is then hydrolyzed and oxidized to the dicarboxylic acid. This can be achieved by heating with a strong oxidizing agent like potassium permanganate in an alkaline solution. Acidification of the reaction mixture with hydrochloric acid will precipitate the desired 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid. The crude product can be purified by recrystallization.
Protocol 2: Esterification to this compound
Rationale: A standard Fischer esterification is employed to convert the dicarboxylic acid to its dimethyl ester.
Materials:
-
6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
Step-by-Step Procedure:
-
Suspend the dicarboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.
Part 2: Synthesis of Metal Complexes
The this compound ligand can be coordinated with a variety of transition metals. Below are representative protocols for the synthesis of Ruthenium(II) and Platinum(II) complexes.
Protocol 3: Synthesis of a Ruthenium(II) Complex: Ru(bpy)₂(Me₂dmbpy-dicarb)₂
Rationale: This protocol describes the synthesis of a heteroleptic ruthenium(II) complex, where 'bpy' is 2,2'-bipyridine and 'Me₂dmbpy-dicarb' is the target ligand. The synthesis involves the reaction of a ruthenium precursor with the ligand. The photophysical properties of such complexes are of great interest.[2][3][4]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor)
-
This compound
-
Ethanol/water mixture
-
Ammonium hexafluorophosphate (NH₄PF₆)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight molar excess of the this compound ligand in an ethanol/water mixture (e.g., 3:1 v/v).
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Once the reaction is complete, cool the solution to room temperature and filter to remove any unreacted ligand or precursor.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
The crude product can be purified by column chromatography on alumina or silica gel.
Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry (ESI-MS), and UV-Vis and emission spectroscopy to confirm its identity and purity.
Workflow for Ruthenium(II) Complex Synthesis
Caption: Workflow for the synthesis of a heteroleptic Ruthenium(II) complex.
Protocol 4: Synthesis of a Platinum(II) Complex: [Pt(Me₂dmbpy-dicarb)Cl₂]
Rationale: Platinum(II) complexes are of significant interest for their potential as anticancer agents.[5][6][7][8][9] This protocol outlines a common method for synthesizing a square planar platinum(II) complex.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Water
-
Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Dissolve K₂[PtCl₄] in water.
-
Dissolve the this compound ligand in a minimal amount of DMF and add it dropwise to the aqueous solution of K₂[PtCl₄].
-
Stir the mixture at room temperature for 24-48 hours. A precipitate should form.
-
Collect the solid by filtration, wash thoroughly with water, then with a small amount of cold ethanol and diethyl ether.
-
Dry the product under vacuum.
Characterization: The complex should be characterized by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, mass spectrometry, and elemental analysis.
Part 3: Applications and Protocols
The unique structural and electronic features of metal complexes of this compound open up a range of potential applications.
Application 1: Photodynamic Therapy (PDT) Agents
Scientific Rationale: Iridium(III) and Ruthenium(II) complexes with bipyridine ligands can act as photosensitizers.[10][11][12] Upon excitation with light of a specific wavelength, they can transfer energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂), which can induce cancer cell death. The ester groups on the ligand can be hydrolyzed in situ to the more water-soluble dicarboxylic acid, potentially enhancing biocompatibility.
Protocol 5: Evaluation of Singlet Oxygen Generation
Rationale: 1,3-Diphenylisobenzofuran (DPBF) is a chemical scavenger that reacts with singlet oxygen, leading to a decrease in its absorbance. This can be monitored spectrophotometrically to quantify singlet oxygen generation.
Materials:
-
Synthesized metal complex (e.g., the Ru(II) complex from Protocol 3)
-
1,3-Diphenylisobenzofuran (DPBF)
-
A suitable solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Light source with a specific wavelength for excitation
-
UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Prepare a solution of the metal complex and DPBF in the chosen solvent. The concentrations should be optimized to give a measurable absorbance change.
-
Place the solution in a cuvette and record the initial UV-Vis spectrum, paying close attention to the absorbance maximum of DPBF (around 410 nm).
-
Irradiate the solution with the light source.
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Plot the absorbance of DPBF at its maximum wavelength against irradiation time. A decrease in absorbance indicates singlet oxygen generation. The quantum yield of singlet oxygen generation can be calculated by comparison with a standard photosensitizer.
Data Presentation: Photophysical Properties of Representative Complexes
| Complex Type | Metal Center | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Lifetime (µs) |
| Ru(II) Polypyridyl | Ru | ~450 | ~620 | 0.05 - 0.2 | 0.5 - 2.0 |
| Ir(III) Cyclometalated | Ir | ~380 | ~550 | 0.1 - 0.5 | 1.0 - 5.0 |
| Cu(I) Bipyridyl | Cu | ~350 | ~580 | 0.01 - 0.1 | 0.1 - 0.5 |
Note: These are representative values for similar classes of complexes and would need to be experimentally determined for the specific complexes synthesized.
Application 2: Anticancer Drug Development
Scientific Rationale: Platinum(II) complexes can bind to DNA, primarily at the N7 position of guanine bases, forming intra- and inter-strand crosslinks.[6][7][8][9] These DNA adducts disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The bipyridine ligand can influence the complex's solubility, cellular uptake, and DNA binding affinity.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Synthesized platinum(II) complex
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the platinum(II) complex in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the complex. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing the formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Logical Relationship in Anticancer Drug Evaluation
Caption: Logical flow for the evaluation of a platinum complex as an anticancer agent.
Application 3: Dye-Sensitized Solar Cells (DSSCs)
Scientific Rationale: Copper(I) complexes with substituted bipyridine ligands have been investigated as potential dyes in DSSCs.[1] The ligand's electronic properties influence the metal-to-ligand charge transfer (MLCT) bands, which are crucial for light absorption and electron injection into the semiconductor material (e.g., TiO₂). The carboxylate groups can serve as anchoring points to the semiconductor surface.
Protocol 7: Fabrication and Characterization of a Dye-Sensitized Solar Cell
Rationale: This protocol provides a simplified overview of the fabrication of a DSSC to evaluate the performance of a newly synthesized copper(I) complex as a photosensitizer.
Materials:
-
Synthesized copper(I) complex with the target ligand (hydrolyzed to the dicarboxylic acid form for anchoring)
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO₂ paste
-
Iodide/triiodide electrolyte solution
-
Platinum-coated counter electrode
-
Solar simulator
-
Potentiostat/Galvanostat
Step-by-Step Procedure:
-
Photoanode Preparation: Screen-print a layer of TiO₂ paste onto the FTO glass and sinter at high temperature to create a mesoporous film.
-
Dye Sensitization: Immerse the TiO₂-coated electrode in a solution of the copper(I) complex for several hours to allow the dye to adsorb onto the TiO₂ surface.
-
Cell Assembly: Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin spacer.
-
Electrolyte Injection: Introduce the iodide/triiodide electrolyte into the space between the electrodes.
-
Characterization: Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight to determine key parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Conclusion
The metal complexes of this compound represent a promising class of compounds with tunable properties. By following the detailed protocols provided in this guide, researchers can synthesize and characterize these complexes and explore their potential in a variety of cutting-edge applications. The inherent modularity of the ligand design allows for further optimization, paving the way for the development of novel materials and therapeutics.
References
- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.
-
Caspar, R., Cordier, C., Waern, J. B., Guyard-Duhayon, C., Gruselle, M., Le Floch, P., & Amouri, H. (2006). A new family of mono- and dicarboxylic ruthenium complexes [Ru(DIP)2(L2)]2+ (DIP = 4,7-diphenyl-1,10-phenanthroline): synthesis, solution behavior, and X-ray molecular structure of trans-[Ru(DIP)2(MeOH)2][OTf]2. Inorganic chemistry, 45(10), 4071–4078. [Link]
-
Lo, K. K. W., & Chung, C. K. (2003). New Luminescent Cyclometalated Iridium(III) Diimine Complexes as Biological Labeling Reagents. Inorganic Chemistry, 42(21), 6875–6883. [Link]
-
Sharma, R., Singh, V. J., & Chawla, P. A. (2022). Advancements in the Use of Platinum Complexes as Anticancer Agents. Anticancer agents in medicinal chemistry, 22(5), 821–835. [Link]
-
Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical reviews, 116(5), 3436–3486. [Link]
- Zeng, L., Gupta, P., Chen, Y., Wang, E., Ji, L., Chao, H., & Chen, Z. S. (2017). The development of anticancer platinum drugs: from serendipity to rational design. Journal of organometallic chemistry, 839, 43-53.
- Hannon, M. J. (2007). Metal-based anticancer drugs: from a past anchored in platinum chemistry to a future of new chemistry and new biology. Pure and applied chemistry, 79(12), 2243-2261.
- Pinto, A. L., & Lippard, S. J. (1985). Binding of the antitumor drug cis-diamminedichloroplatinum(II) (cisplatin) to DNA. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 780(3), 167-180.
- Glazer, E. C. (2013). Ruthenium complexes as anticancer agents. Topics in current chemistry, 331, 23-56.
- Gielen, M., & Tiekink, E. R. (Eds.). (2005). Metallotherapeutic drugs and metal-based diagnostic agents: the use of metals in medicine. John Wiley & Sons.
-
Vlček, A. A. (1996). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions, (15), 3057-3064. [Link]
-
Constable, E. C., & Housecroft, C. E. (2012). Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions, 41(42), 13131-13142. [Link]
Sources
- 1. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A new family of mono- and dicarboxylic ruthenium complexes [Ru(DIP)2(L2)]2+ (DIP = 4,7-diphenyl-1,10-phenanthroline): synthesis, solution behavior, and X-ray molecular structure of trans-[Ru(DIP)2(MeOH)2][OTf]2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in the Use of Platinum Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 7. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum Complexes - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 9. Platinum Coordination Complexes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An AIE Metal Iridium Complex: Photophysical Properties and Singlet Oxygen Generation Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
Application Note: Synthesis and Application of Copper(I) Bipyridine Dicarboxylic Acid Complexes as Sensitizers in Dye-Sensitized Solar Cells (DSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-Sensitized Solar Cells (DSCs) represent a compelling photovoltaic technology that mimics the principles of natural photosynthesis to convert sunlight into electricity.[1] The sensitizer, a dye molecule adsorbed onto a wide-bandgap semiconductor (typically TiO₂), is the cornerstone of the DSC, responsible for harvesting light and initiating the charge separation process. For decades, ruthenium(II) polypyridyl complexes have been the benchmark sensitizers, achieving power conversion efficiencies (PCE) of up to 12%.[2][3] However, the high cost, scarcity, and potential environmental concerns associated with ruthenium have spurred intensive research into more sustainable and earth-abundant alternatives.[2]
Copper(I) complexes have emerged as one of the most promising replacements.[3] Copper is significantly more abundant and less expensive than ruthenium, and its complexes can be designed to exhibit the necessary photophysical and electrochemical properties for efficient sensitization.[4] Specifically, copper(I) complexes featuring substituted 2,2'-bipyridine ligands with dicarboxylic acid anchoring groups have garnered significant attention. These ligands provide a robust covalent attachment to the TiO₂ surface, crucial for efficient electron injection, while substitutions on the bipyridine framework allow for the fine-tuning of the complex's electronic structure and steric properties to optimize performance and stability.[5][6]
This guide provides a detailed overview of the design principles, synthesis, and application of these copper(I) complexes in DSCs. It offers field-proven protocols and explains the causality behind experimental choices to empower researchers in the development of next-generation, sustainable solar energy technologies.
Molecular Design Principles for Copper(I) Sensitizers
The efficiency of a copper(I)-based dye is not accidental; it is the result of deliberate molecular engineering. The complex is typically a heteroleptic or homoleptic species where each component—the metal center, the anchoring ligand, and the ancillary ligand—plays a distinct and crucial role.
The Copper(I) Center
As a d¹⁰ metal ion, Cu(I) typically adopts a tetrahedral coordination geometry.[4] Upon excitation by light, an electron is promoted in a metal-to-ligand charge transfer (MLCT) transition, forming an excited state from which it can be injected into the semiconductor's conduction band. The resulting Cu(II) species is then regenerated by the electrolyte. The photophysical properties, such as the excited-state lifetime and redox potentials, are highly tunable through ligand design.[7]
The Anchoring Ligand: Substituted Bipyridine Dicarboxylic Acids
The anchoring ligand serves two primary purposes: it binds the complex to the semiconductor surface and facilitates the transfer of the photo-excited electron.[2]
-
Carboxylic Acid Groups (-COOH): These are the most effective and widely used anchoring groups for TiO₂.[8] They form strong covalent bonds with the semiconductor surface, ensuring good electronic coupling for efficient electron injection from the dye's lowest unoccupied molecular orbital (LUMO) into the TiO₂ conduction band.[9]
-
Bipyridine Substituents: Introducing substituents (e.g., methyl, phenyl, styryl groups) at various positions on the 2,2'-bipyridine rings is a key strategy for optimizing performance.[6][9] Bulky groups, particularly at the 6 and 6' positions, can introduce steric hindrance that distorts the complex from a perfect tetrahedral geometry. This pre-distortion can lower the reorganization energy required for electron transfer processes.[3] Furthermore, these bulky groups can act as insulating layers, suppressing charge recombination by preventing the electrolyte from approaching the TiO₂ surface too closely.[10]
The Ancillary Ligand
In heteroleptic complexes, a second, different ligand is used to further tune the dye's properties. This "ancillary" or "capping" ligand does not bind to the TiO₂ but is critical for modulating the dye's light-harvesting ability and electrochemical potential.[2] By incorporating electron-donating or electron-withdrawing groups on this ligand, a "push-pull" electronic architecture can be established across the molecule, which helps to direct the flow of electrons towards the anchoring ligand and the semiconductor surface upon excitation.[3]
Caption: General structure of a heteroleptic Cu(I) sensitizer.
Synthesis Protocols
The following protocols describe the synthesis of a common anchoring ligand and a representative homoleptic copper(I) complex.
Protocol: Synthesis of 6,6′-Dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid
This protocol is adapted from synthetic approaches described in the literature.[6][11] It involves the conversion of the methyl groups of 4,4',6,6'-tetramethyl-2,2'-bipyridine into carboxylic acids.
Materials:
-
4,4',6,6'-tetramethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware, heating mantle, reflux condenser, filtration apparatus
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4',6,6'-tetramethyl-2,2'-bipyridine (1 equivalent) in dioxane.
-
Causality: Dioxane is used as a solvent that is stable under the oxidative conditions and can dissolve the starting material.
-
-
Add selenium dioxide (4 equivalents) to the solution. Caution: Selenium compounds are highly toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Add a small amount of water (e.g., 1-2 mL per gram of starting material).
-
Causality: Water is required for the oxidation reaction mechanism involving SeO₂.
-
-
Heat the mixture to reflux (approximately 101°C) and maintain for 48 hours. The solution will darken, and a black precipitate of selenium metal will form.
-
Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the selenium precipitate.
-
Evaporate the dioxane solvent from the filtrate under reduced pressure.
-
Redissolve the resulting solid in a dilute aqueous solution of sodium hydroxide (NaOH).
-
Filter the basic solution to remove any remaining insoluble impurities.
-
Precipitation: While stirring vigorously, slowly acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. The desired product, 6,6′-dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid, will precipitate as a white solid.
-
Causality: The dicarboxylic acid is soluble in its deprotonated (carboxylate) form in basic solution and insoluble in its protonated form in acidic solution.
-
-
Purification: Collect the solid by filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol: Synthesis of a Homoleptic Copper(I) Complex
This protocol describes the synthesis of [Cu(6,6′-dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid)₂]⁺, a representative homoleptic complex.[7][9]
Materials:
-
6,6′-dimethyl-2,2′-bipyridine-4,4′-dicarboxylic acid (the ligand, L)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or similar Cu(II) salt
-
Ascorbic acid
-
Ammonium hydroxide (NH₄OH)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: In a flask, suspend the synthesized ligand (2 equivalents) in methanol.
-
Add a few drops of concentrated ammonium hydroxide to deprotonate the carboxylic acids and dissolve the ligand. The solution should become clear.
-
Causality: The deprotonated ligand is more soluble and reactive towards the metal center.
-
-
Copper Solution: In a separate flask, dissolve copper(II) sulfate pentahydrate (1 equivalent) in a minimal amount of water. Add an excess of ascorbic acid to this solution and stir. The blue color of Cu(II) should fade as it is reduced to colorless Cu(I).
-
Causality: Copper(I) sources are often unstable. It is common practice to generate Cu(I) in situ from a stable Cu(II) precursor using a mild reducing agent like ascorbic acid.
-
-
Complexation: Slowly add the Cu(I) solution dropwise to the stirring ligand solution at room temperature.
-
A colored precipitate (typically dark red, purple, or brown) of the copper(I) complex should form immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.
-
Isolation and Purification: Collect the solid product by filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the final complex under vacuum. Characterize by UV-Vis spectroscopy, mass spectrometry, and elemental analysis.
DSC Fabrication and Performance Characterization
Protocol: Fabrication of a TiO₂ Photoanode and DSC Assembly
This protocol outlines the standard procedure for fabricating and assembling a lab-scale DSC.[1][12]
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., a commercial paste with ~20 nm particles)
-
The synthesized copper(I) complex dye
-
Co-adsorbent: Chenodeoxycholic acid (CDCA)
-
Solvent for dye solution (e.g., acetonitrile/tert-butanol mixture)
-
Platinized FTO glass (for counter electrode)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Iodide/triiodide (I⁻/I₃⁻) based liquid electrolyte
-
Screen printer or doctor-blade setup
-
Tube furnace or hot plate capable of reaching 500°C
Caption: Workflow for the fabrication and testing of a DSC.
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry with a stream of nitrogen or clean air.
-
TiO₂ Deposition: Using adhesive tape (e.g., Scotch tape) as a spacer to define the film thickness and area, deposit the TiO₂ paste onto the conductive side of the FTO glass. Spread the paste evenly using the doctor-blading technique.[12]
-
Sintering: Allow the film to level for a few minutes, then transfer it to a hot plate or into a furnace. Sinter using a multi-step heating profile, for example: 125°C for 10 min, 325°C for 10 min, 450°C for 15 min, and finally 500°C for 30 min. Allow to cool slowly to room temperature.
-
Causality: Sintering removes organic binders from the paste, ensures good electrical contact between TiO₂ nanoparticles, and improves adhesion to the FTO substrate.
-
-
Dye Sensitization: While the TiO₂ electrode is still warm (~80°C), immerse it in a dye solution (e.g., 0.3 mM of the copper complex and 1 mM of CDCA in an acetonitrile/tert-butanol solvent).
-
Leave the electrode in the dye solution for 12-18 hours in the dark. Afterwards, rinse with the same solvent to remove non-adsorbed dye and dry.
-
Cell Assembly: Place a thermoplastic sealant frame around the dye-sensitized area of the TiO₂ photoanode. Place the platinized counter electrode on top, offsetting it slightly to allow for electrical contact.
-
Heat the assembly on a hot plate at ~120°C while applying gentle pressure to melt the sealant and bond the two electrodes together.
-
Electrolyte Filling: Introduce the I⁻/I₃⁻ liquid electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum back-filling.
-
Seal the filling holes with a small piece of sealant and a microscope coverslip.
-
Masking: Before testing, affix a non-reflective black mask with a precisely defined aperture to the photoanode side of the cell. This ensures that only a known active area is illuminated, preventing overestimation of the cell's performance.
Characterization of DSC Performance
The primary characterization technique is measuring the current density-voltage (J-V) curve under standard simulated sunlight (AM 1.5G, 100 mW/cm²). From this curve, the key photovoltaic parameters are extracted:
-
Open-Circuit Voltage (Voc): The maximum voltage at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jₘₚ x Vₘₚ) / (Jsc x Voc).
-
Power Conversion Efficiency (PCE or η): The overall efficiency, calculated as (Jsc x Voc x FF) / Pᵢₙ, where Pᵢₙ is the power of the incident light (100 mW/cm²).
Caption: Key electron transfer processes in a DSC.
Performance Data and Key Considerations
The performance of DSCs using copper(I) complexes with bipyridine dicarboxylic acid ligands has steadily improved through rational molecular design.
Table 1: Photovoltaic Performance of Representative Copper(I) DSCs
| Sensitizer Name/Description | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) | Reference |
| Homoleptic Cu(I) complex with two 6,6′-dimethyl-2,2′- bipyridine-4,4′-dibenzoic acid ligands | 7.3 | 590 | 0.69 | 3.0 | [9] |
| Heteroleptic Cu(I) complex with a 4,4′-dicarboxylic acid bipyridine anchor (with 6,6'-mesityl groups) and a 4,4′-bis(styryl)-2,2′-bipyridine ancillary ligand (with NEt₂ donors) | 10.86 | 610 | 0.71 | 4.66 | [9] |
| Heteroleptic Cu(I) complex co-sensitized with a squaraine derivative | 12.26 | 520 | 0.71 | 4.51 | [9] |
| Heteroleptic Cu(I) dyes with methyl-substituted ancillary ligands | ~5-6 | 510-515 | - | ~2.2 | [3] |
Note: Performance can vary significantly with fabrication conditions, TiO₂ thickness, and electrolyte composition.
Discussion: Structure-Performance Relationships
The data highlights several key trends. The move from homoleptic to heteroleptic designs allows for better tuning of the dye's electronic properties, often leading to higher Jsc and Voc values. For instance, the heteroleptic complex with a push-pull design achieved a PCE of 4.66%, a significant improvement over the 3.0% for the homoleptic dye.[9] The introduction of bulky mesityl groups on the anchoring ligand likely contributes to this by reducing dye aggregation and suppressing charge recombination.[9]
Co-sensitization, where a second dye is used to absorb light in a different part of the solar spectrum, is another powerful strategy. Combining a copper complex with a squaraine dye significantly boosted the Jsc to 12.26 mA cm⁻², demonstrating the potential to overcome the relatively narrow absorption bands of some copper sensitizers.[9]
Conclusion and Future Outlook
Copper(I) complexes with substituted bipyridine dicarboxylic acid ligands are a highly viable, sustainable, and cost-effective alternative to traditional ruthenium-based sensitizers for DSCs. Their performance is intrinsically linked to the rational design of both the anchoring and ancillary ligands, where steric and electronic effects can be precisely tuned to control light absorption, electron injection, and charge recombination processes. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize novel copper sensitizers and fabricate efficient solar cells.
Future progress in this field will likely focus on developing new ancillary ligands to broaden the absorption spectrum further into the near-infrared region, designing more effective charge-directing "push-pull" systems, and exploring novel, non-iodide-based electrolytes that are better matched to the redox potential of the Cu(I)/Cu(II) couple.[13] With continued innovation, copper-based DSCs are poised to play a significant role in the future of photovoltaic technology.
References
- Modifiying anchors to improve the performance of sustainable copper-based dye-sensitised solar cells. (n.d.). Google AI.
- disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Recent Investigations on the Use of Copper Complexes as Molecular Materials for Dye-Sensitized Solar Cells - MDPI. (2023, December 19). MDPI.
- disubstituted 2,2′-bipyridine dicarboxylic acids: New complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - ResearchGate. (2025, August 6). ResearchGate.
- Copper-Based Aqueous Dye-Sensitized Solar Cell: Seeking a Sustainable and Long-Term Stable Device - ACS Publications. (n.d.). American Chemical Society.
- Fabrication of Copper(I) Bipyridyl Complex Based Dye Sensitized Solar Cells | Request PDF. (n.d.). ResearchGate.
- The emergence of copper(I)-based dye sensitized solar cells. (2015, September 11). SONAR.
- Fabrication of Copper(I) Bipyridyl Complex Based Dye Sensitized Solar Cells. (n.d.). Semantic Scholar.
- The emergence of copper(I)-based dye sensitized solar cells - RSC Publishing. (2015, September 10). Royal Society of Chemistry.
- Anchoring groups for dye-sensitized solar cells - PubMed. (2015, February 18). PubMed.
- The importance of various anchoring groups attached on porphyrins as potential dyes for DSSC applications - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Copper(I)-based dye-sensitized solar cells with sterically demanding anchoring ligands: bigger is not always better - ResearchGate. (2025, August 6). ResearchGate.
- Synthesis and Physico-Chemical Properties of Homoleptic Copper(I) Complexes with Asymmetric Ligands as a DSSC Dye - PMC - NIH. (2021, November 12). National Institutes of Health.
- Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. (n.d.).
- Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022, April 4).
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. The emergence of copper(I)-based dye sensitized solar cells. [sonar.rero.ch]
- 3. The emergence of copper( i )-based dye sensitized solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00215J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ccd16.chemistrycongresses.ch [ccd16.chemistrycongresses.ch]
- 6. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Physico-Chemical Properties of Homoleptic Copper(I) Complexes with Asymmetric Ligands as a DSSC Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anchoring groups for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chalcogen.ro [chalcogen.ro]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate in Luminescent Materials
Introduction: A Versatile Ligand for Tailored Luminescence
Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate is a highly functionalized bidentate ligand that has garnered significant interest in the field of luminescent materials. Its rigid 2,2'-bipyridine core provides a strong chelating scaffold for a variety of metal ions, including transition metals (e.g., Ruthenium, Iridium, Copper) and lanthanides (e.g., Europium, Terbium). The strategic placement of electron-donating methyl groups at the 6,6'-positions and electron-withdrawing dimethyl dicarboxylate groups at the 4,4'-positions allows for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes.
The methyl groups enhance the electron density on the pyridine rings, which can influence the energy of the metal-to-ligand charge transfer (MLCT) states, a critical factor in the luminescence of many transition metal complexes.[1] Conversely, the dicarboxylate moieties can modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy levels and provide convenient anchor points for surface immobilization or further functionalization. This unique combination of substituents makes this compound a versatile building block for creating luminescent materials with tailored properties for a range of applications, including Organic Light-Emitting Diodes (OLEDs), chemical sensors, and photocatalysis.
This guide provides a comprehensive overview of the application of this compound in luminescent materials, including proposed synthetic protocols for the ligand and its metal complexes, detailed application notes, and experimental workflows.
Part 1: Synthesis of this compound
Proposed Synthetic Protocol: Nickel-Catalyzed Homocoupling
This proposed protocol is adapted from established procedures for the synthesis of bipyridine derivatives.[3][4]
Reaction Scheme:
A proposed synthetic route.
Materials and Reagents:
-
Methyl 2-chloro-6-methylisonicotinate (starting material)
-
Nickel(II) chloride bis(triphenylphosphine) [NiCl₂(PPh₃)₂]
-
Zinc dust (activated)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add NiCl₂(PPh₃)₂ (5 mol%), zinc dust (1.5 equivalents), and triphenylphosphine (10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask via cannula or syringe.
-
Activation: Stir the suspension at 50 °C for 30 minutes to activate the nickel catalyst. The color of the solution should change, indicating the formation of the active Ni(0) species.
-
Reactant Addition: Dissolve Methyl 2-chloro-6-methylisonicotinate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with 2M HCl.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of Luminescent Metal Complexes
The synthesized this compound can be used as a ligand to prepare a variety of luminescent metal complexes. The following are representative protocols for the synthesis of Ruthenium(II) and Europium(III) complexes.
Protocol 1: Synthesis of a Luminescent Ruthenium(II) Complex
Ruthenium(II) bipyridyl complexes are well-known for their strong luminescence and photostability, making them excellent candidates for applications in sensing and photocatalysis.[5]
Reaction Scheme:
Synthesis of a heteroleptic Ru(II) complex.
Materials and Reagents:
-
This compound
-
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate [Ru(bpy)₂Cl₂·2H₂O]
-
Ethanol/Water mixture (3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (1 equivalent) and this compound (1.1 equivalents) in an ethanol/water (3:1) mixture.
-
Reflux: Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution should deepen to a dark red or orange.
-
Precipitation: After cooling to room temperature, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.
-
Isolation: Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on alumina.
Protocol 2: Synthesis of a Luminescent Europium(III) Complex
Europium(III) complexes are known for their sharp, red emission lines and long luminescence lifetimes, which are highly desirable for applications in OLEDs and bio-imaging.[6][7]
Reaction Scheme:
A simplified OLED fabrication process.
Protocol:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
Emissive Layer (EML) Deposition: Prepare a solution of a host material (e.g., CBP) doped with the luminescent metal complex (e.g., 1-10 wt%). Spin-coat this solution onto the HTL and anneal.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron-transporting layer (e.g., TPBi), an electron-injection layer (e.g., LiF), and a metal cathode (e.g., Al).
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Application 2: Luminescent Chemical Sensors
The luminescence of metal complexes can be sensitive to the presence of certain analytes, making them suitable for use in chemical sensors. For example, the dicarboxylate groups can be used to incorporate the complex into a metal-organic framework (MOF), where the porosity of the MOF can allow for the selective binding of analytes that can quench or enhance the luminescence.
Experimental Workflow: MOF-based Sensor for Nitroaromatics
Workflow for a MOF-based luminescent sensor.
Protocol:
-
Ligand Preparation: Hydrolyze the dimethyl ester groups of the ligand to the corresponding dicarboxylic acid using standard procedures (e.g., NaOH in methanol/water, followed by acidification).
-
MOF Synthesis: Synthesize the luminescent MOF by reacting the dicarboxylic acid ligand with a suitable metal salt (e.g., Zn(NO₃)₂·6H₂O) under solvothermal conditions (e.g., in DMF at 100-150 °C).
-
Sensor Preparation: Disperse the synthesized MOF in a solvent (e.g., ethanol) to form a stable suspension.
-
Sensing Experiment:
-
Record the fluorescence emission spectrum of the MOF suspension.
-
Add small aliquots of a solution of the analyte (e.g., 2,4,6-trinitrotoluene, TNT) to the MOF suspension.
-
Record the fluorescence spectrum after each addition.
-
A decrease in the fluorescence intensity (quenching) indicates the detection of the analyte.
-
Conclusion
This compound is a highly promising and versatile ligand for the development of advanced luminescent materials. Its unique substitution pattern allows for the rational design of metal complexes with tailored photophysical properties. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this ligand in various cutting-edge applications, from next-generation displays to sensitive chemical sensors. Further research into the synthesis and characterization of a wider range of metal complexes with this ligand is warranted to fully unlock its potential in materials science and beyond.
References
-
Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Copper(I) complexes for sustainable light-emitting electrochemical cells. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Europium complex of 2,2′-bipyridine-6,6′-dicarboxylic acid bis[di(phosphonomethyl)amide] as a new efficient water-soluble luminescent dye. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Encapsulation of Luminescent Guests to Construct Luminescent Metal–Organic Frameworks for Chemical Sensing. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
RUTHENIUM POLYPYRIDYL COMPOUNDS AS LUMINESCENT PROBES FOR BIOLOGICAL MATERIALS. (n.d.). Dublin City University. Retrieved January 22, 2026, from [Link]
- Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid. (n.d.). Google Patents.
-
Combining Polycarboxylate and Bipyridyl-like Ligands in the Design of Luminescent Zinc and Cadmium Based Metal-Organic Frameworks. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]
-
New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository. Retrieved January 22, 2026, from [Link]
-
Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
The shiny side of copper: bringing copper(i) light-emitting electrochemical cells closer to application. (2020). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
A nickel-catalyzed route to pyridines. (2005). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN104892503A - Preparation method of 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
"experimental protocol for Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate synthesis"
An Application Note and Protocol for the Synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Introduction
This compound is a highly functionalized bipyridine ligand of significant interest to researchers in coordination chemistry, materials science, and drug development. The strategic placement of methyl groups at the 6,6'-positions and carboxylate groups at the 4,4'-positions allows for the fine-tuning of the steric and electronic properties of metal complexes. These tailored ligands are crucial for developing advanced materials such as photosensitizers in dye-sensitized solar cells (DSSCs), electroluminescent materials, and novel catalysts.[1][2] The ester functionalities provide versatile points for further chemical modification, enhancing their utility as building blocks in supramolecular chemistry and organic synthesis.[3]
This document provides a comprehensive, two-part experimental protocol for the synthesis of this compound. The narrative explains the causality behind experimental choices, ensuring technical accuracy and field-proven insights for researchers and scientists.
Overall Synthetic Strategy
The synthesis is approached in two distinct stages. First, the core ligand, 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, is synthesized. This is followed by a classic acid-catalyzed esterification to yield the final dimethyl ester product. This two-step approach allows for the isolation and purification of the key dicarboxylic acid intermediate before proceeding to the final product.
Caption: High-level workflow for the synthesis of the target compound.
Part A: Synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
Principle of Synthesis
The synthesis of the dicarboxylic acid precursor (CAS 144342-49-4) is a critical step.[4] Synthetic routes to symmetrically substituted bipyridines often employ coupling reactions of corresponding pyridine monomers. An established method for similar 6,6'-disubstituted bipyridine-4,4'-dicarboxylic acids involves a cyclocondensation reaction.[2][5] This protocol is based on the synthesis of related compounds, as detailed in the literature for constructing the bipyridine core with the desired substitution pattern. The general principle involves the formation of the two pyridine rings from acyclic precursors, followed by aromatization.
Caption: Reaction scheme for the synthesis of the diacid intermediate.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of substituted bipyridine dicarboxylic acids.[2]
Materials and Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Ammonia solution (28-30%)
-
Ethyl glyoxalate (50% in toluene)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirring
Procedure:
-
Synthesis of the Dihydropyridine Intermediate:
-
In a 500 mL round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (2 equiv.) in ethanol (200 mL).
-
Cool the solution in an ice bath and slowly bubble ammonia gas or add aqueous ammonia (excess) with vigorous stirring until the solution is saturated.
-
To this solution, add ethyl glyoxalate (1 equiv.) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A precipitate should form.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This yields the diethyl 6,6'-bis(trifluoromethyl)-1,4-dihydro-[2,2'-bipyridine]-4,4'-dicarboxylate intermediate.
-
-
Aromatization and Methylation (Conceptual Step):
-
Note: The direct synthesis from simpler methyl-substituted precursors is complex. The literature more commonly describes the synthesis of the 6,6'-dimethyl-2,2'-bipyridine core first, followed by functionalization at the 4,4'-positions. For the purpose of this protocol, we will assume the diacid is available as a starting point for the esterification, as its detailed multi-step synthesis from basic precursors is beyond the scope of a standard application note and is described in specialized literature.[2]
-
-
Alternative: Oxidation of 4,4',6,6'-tetramethyl-2,2'-bipyridine:
-
An alternative conceptual pathway involves the selective oxidation of the methyl groups at the 4,4'-positions of 4,4',6,6'-tetramethyl-2,2'-bipyridine. This requires a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium.[6] However, controlling the selectivity to avoid oxidation of the 6,6'-methyl groups is challenging.
-
Given the complexity, for the purpose of synthesizing the target ester, it is often more practical to procure the dicarboxylic acid intermediate from a commercial supplier.
Part B: Synthesis of this compound
Principle of Synthesis
This step involves a Fischer esterification of the dicarboxylic acid. The carboxylic acid groups are reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.
Experimental Protocol
Materials and Reagents:
-
6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (1.0 equiv.)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid (e.g., 5.0 g, 18.37 mmol).
-
Add 150 mL of anhydrous methanol. Stir the suspension.
-
-
Acid Catalysis:
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (3 mL) or thionyl chloride (3 mL, ~41 mmol) dropwise to the stirring suspension. Caution: The addition is exothermic, especially with thionyl chloride, which also evolves HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
-
Reaction:
-
After the addition is complete, heat the mixture to reflux (approximately 65 °C) and maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid spot disappears. The suspension should become a clear solution as the product ester is formed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully add 100 mL of deionized water to the residue.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
A white precipitate of the product should form. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel to yield the pure this compound as a white solid.
-
Quantitative Data and Characterization
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid | 272.26 | 5.00 | 18.37 | 1.0 |
| Methanol | 32.04 | ~120 | ~3700 | Excess |
| Sulfuric Acid (98%) | 98.08 | ~5.5 | ~56 | Catalytic |
| Product: this compound | 300.31 | |||
| Theoretical Yield | 5.52 g | 18.37 | ||
| Typical Actual Yield | 4.4 - 4.9 g (80-90%) |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of methyl protons (both on the ring and the ester), and the aromatic protons.
-
¹³C NMR: To identify the carbonyl carbons of the ester groups and the carbons of the bipyridine framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M/z = 300.31).
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching frequency of the ester group (typically around 1720-1740 cm⁻¹).
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling thionyl chloride and concentrated sulfuric acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and thionyl chloride are highly corrosive and reactive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6,6'-Functionalized Bipyridines.
- Schmittel, M., & Gonzalez-Rodriguez, D. (2004). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry.
- Housecroft, C. E., et al. (2015). Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions.
- Wilde, M., et al. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 6,6'-Bis(chloromethyl)
- Newkome, G. R., & Reichert, P. (2005). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)
- Mondal, B., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [2,2'-Bipyridine]-4,4'-dicarboxylic acid, 6,6'-diMethyl- synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]
Comprehensive Characterization of Dimethyl 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate Metal Complexes
An Application Guide:
Introduction: The Significance of the dmdcbpy Ligand
The ligand, dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, hereafter referred to as dmdcbpy , is a cornerstone in modern coordination chemistry. Its rigid 2,2'-bipyridine core ensures strong, bidentate chelation to a wide array of transition metals, forming highly stable complexes.[1] The strategic placement of functional groups defines its utility:
-
6,6'-Dimethyl Groups: These groups introduce significant steric hindrance around the metal center. This feature can enforce specific coordination geometries, prevent unwanted intermolecular interactions, and enhance the stability of the resulting complex.
-
4,4'-Dicarboxylate Groups: These electron-withdrawing ester groups modulate the electronic properties of the ligand and, consequently, the entire complex. They lower the energy of the ligand's π* orbitals, which is critical for tuning the photophysical and electrochemical properties of the complex.[2] Furthermore, these ester functionalities serve as versatile handles for post-synthetic modification, allowing the complex to be anchored to surfaces or conjugated to other molecules.
This guide provides a comprehensive suite of protocols and expert insights for the thorough characterization of metal complexes incorporating the dmdcbpy ligand, tailored for researchers in materials science, catalysis, and drug development.
Logical Workflow for Comprehensive Characterization
A systematic approach is paramount to unambiguously characterize a newly synthesized dmdcbpy metal complex. The following workflow ensures that the compound's identity, purity, structure, and key properties are rigorously established.
Caption: General experimental workflow for synthesis and characterization.[3]
PART 1: PRIMARY STRUCTURE AND COMPOSITION VERIFICATION
The initial and most critical phase of characterization is to confirm that the target molecule has been synthesized correctly and is of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the definitive technique for confirming the covalent structure of the dmdcbpy ligand and its complexes in solution. Upon coordination to a diamagnetic metal center, the chemical environment of every proton and carbon atom in the ligand changes, providing a unique fingerprint of the complex. Protons closer to the metal center typically experience a downfield shift due to the metal's deshielding effect and the donation of electron density from the ligand to the metal.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆). The choice of solvent is critical; the complex must be fully soluble and stable.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Analysis:
-
Integrate the proton signals. The relative integrals should correspond to the number of protons in each environment.
-
Compare the spectra of the complex to that of the free dmdcbpy ligand. Note the direction and magnitude of the chemical shifts upon coordination.
-
For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[5]
-
Self-Validation & Expected Data: The absence of peaks corresponding to the free ligand is a strong indicator of high purity. The symmetry of the complex is often reflected in the spectrum; for example, a C₂-symmetric complex will show a simplified set of signals compared to an asymmetric one.
| Group | Typical ¹H Shift (Free Ligand) | Expected Shift in Complex (ppm) | Rationale for Shift |
| Pyridine H-3, H-5 | ~8.0-9.0 ppm | Downfield shift (Δδ = +0.2 to +0.5) | Deshielding by the metal center. |
| 6,6'-CH₃ | ~2.5-3.0 ppm | Minor shift (Δδ = ±0.1) | Further from the coordination site. |
| 4,4'-COOCH₃ | ~3.9-4.1 ppm | Minor shift (Δδ = ±0.1) | Remote from the coordination site. |
Note: These are representative values and can vary significantly based on the metal, its oxidation state, and the solvent used.[5][6]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight of the complex. Electrospray Ionization (ESI) is the preferred method as it is a "soft" technique that can ionize and transfer large, charged, and thermally fragile molecules into the gas phase without significant fragmentation.[7] The resulting isotopic pattern is a definitive signature of the elements present, especially the metal ion.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the complex (~0.1 mg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol.[4]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Use positive ion mode, as most dmdcbpy complexes will carry a positive charge (e.g., [M(dmdcbpy)₃]²⁺).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. For a complex with a 2+ charge, like [Ru(dmdcbpy)₃]²⁺, the peak will appear at half its molecular weight.
-
Look for peaks corresponding to the complex losing a counter-ion, e.g., [Complex - Cl]⁺.
-
Compare the observed isotopic distribution pattern with the theoretical pattern calculated based on the natural abundance of all isotopes (especially for metals like Ru, Pt, Cl). This provides unambiguous confirmation of the elemental composition.[4]
-
PART 2: ELECTRONIC, PHOTOPHYSICAL, AND ELECTROCHEMICAL PROPERTIES
Once the identity is confirmed, the next step is to probe the functional properties of the complex, which are dictated by its electronic structure.
UV-Visible (UV-Vis) Absorption Spectroscopy
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. For dmdcbpy complexes, the spectrum is typically composed of two main regions:
-
UV Region (<350 nm): Intense absorptions corresponding to π-π* transitions localized on the bipyridine ligand.
-
Visible Region (400-600 nm): Broader, less intense bands corresponding to metal-to-ligand charge transfer (MLCT) transitions.[8] These are often the most interesting, as they are responsible for the color of the complex and are highly sensitive to the nature of the metal and ligand.[9]
Protocol: UV-Vis Absorption Measurement
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the complex and is transparent in the wavelength range of interest (e.g., acetonitrile, dichloromethane).[10]
-
Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0). A typical concentration is around 1 x 10⁻⁵ M.[11]
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from ~250 nm to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each peak.
-
Calculate the molar extinction coefficient (ε) for each peak using the Beer-Lambert law (A = εcl), which is a quantitative measure of absorption intensity.
-
| Transition Type | Typical Wavelength Range | Typical Molar Extinction (ε, M⁻¹cm⁻¹) |
| Ligand-Centered (π-π*) | 280 - 350 nm | > 20,000 |
| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 550 nm | 5,000 - 15,000 |
Note: Data is representative for Ru(II) polypyridyl complexes.[12]
Luminescence Spectroscopy
Expertise & Causality: Many d-block metal complexes of dmdcbpy, particularly those of Ru(II), Ir(III), and Re(I), are luminescent (phosphorescent). This property arises from the radiative decay from the triplet MLCT excited state back to the ground state. Characterizing this emission is vital for applications in OLEDs, chemical sensors, and biological imaging.[10]
Protocol: Emission Spectrum and Quantum Yield
-
Sample Preparation: Use an optically dilute solution (Absorbance < 0.1 at the excitation wavelength) in a degassed spectroscopic grade solvent. Degassing (e.g., by several freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, a known quencher of phosphorescence.
-
Emission Spectrum:
-
Excite the sample at a wavelength corresponding to an absorption maximum (typically the MLCT band).
-
Scan the emission monochromator to record the luminescence spectrum.
-
-
Quantum Yield (Φ) Measurement:
-
The quantum yield (the ratio of photons emitted to photons absorbed) is typically measured relative to a well-characterized standard (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095).
-
Measure the integrated emission intensity and absorbance (at the excitation wavelength) for both the sample and the standard under identical conditions.
-
Calculate Φ using the comparative method.
-
Cyclic Voltammetry (CV)
Expertise & Causality: CV is a powerful technique for investigating the redox properties of a complex. It provides information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[13] For a typical dmdcbpy complex, one expects to see a reversible oxidation event (e.g., Ru²⁺/Ru³⁺) and one or more reversible reduction events corresponding to the sequential addition of electrons to the π* orbitals of the bipyridine ligands.[8]
Caption: Key components and outputs of a Cyclic Voltammetry experiment.
Protocol: Cyclic Voltammetry Measurement
-
Solution Preparation: Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., dry acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[13]
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which is electroactive. Maintain an inert atmosphere over the solution during the experiment.[13]
-
Electrode Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.[14]
-
Measurement:
-
Record a background scan of the solvent and electrolyte alone to determine the potential window.
-
Scan the potential, typically starting from the open-circuit potential towards positive potentials to observe oxidation, then reversing to negative potentials to observe reductions. A typical scan rate is 100 mV/s.[2]
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for each reversible redox couple. These potentials are related to the HOMO (from oxidation) and LUMO (from reduction) energy levels.
-
Assess the electrochemical reversibility by checking if the peak separation (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons) and if the ratio of anodic to cathodic peak currents is near unity.
-
| Redox Event | Typical Potential (vs Fc/Fc⁺) | Assignment |
| Oxidation | +0.8 to +1.5 V | Mⁿ⁺ → M⁽ⁿ⁺¹⁾ (e.g., Ru²⁺/Ru³⁺) |
| 1st Reduction | -1.0 to -1.8 V | Ligand-based (dmdcbpy → dmdcbpy⁻) |
| 2nd Reduction | -1.5 to -2.2 V | Ligand-based (dmdcbpy⁻ → dmdcbpy²⁻) |
Note: Potentials are highly dependent on the metal and solvent. Ferrocene/Ferrocenium (Fc/Fc⁺) is often used as an internal standard.
PART 3: DEFINITIVE STRUCTURAL AND COMPUTATIONAL ANALYSIS
While spectroscopic and electrochemical methods provide excellent information, definitive proof of structure and a deeper understanding of bonding require solid-state analysis and computational modeling.
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Causality: SCXRD is the undisputed gold standard for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions in the solid state.[15] This data is invaluable for establishing structure-property relationships. For dmdcbpy complexes, it can definitively show the steric influence of the 6,6'-methyl groups on the coordination sphere.[16]
Protocol: Crystal Growth and Analysis
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:
-
Slow Evaporation: Slowly evaporate the solvent from a saturated solution of the complex.
-
Vapor Diffusion: Place a vial with a concentrated solution of the complex inside a larger sealed jar containing a "non-solvent" in which the complex is poorly soluble. The slow diffusion of the non-solvent vapor into the solution reduces solubility and promotes crystal growth.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the complex with a less dense, miscible non-solvent. Crystals may form at the interface.
-
-
Data Collection: Once a suitable crystal is obtained, it is mounted on a diffractometer. The instrument bombards the crystal with X-rays and records the diffraction pattern.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final crystal structure.
-
Data Interpretation: Analyze key structural parameters such as metal-ligand bond lengths, bite angle of the bipyridine ligand, and any distortions from ideal geometry.[16]
Computational Modeling (DFT)
Expertise & Causality: Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool that complements experimental data.[17] It can be used to:
-
Predict the ground-state geometry of the complex.[18]
-
Calculate the energies and compositions of the molecular orbitals (HOMO, LUMO).
-
Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT) to help assign experimental absorption bands.[19][20]
-
Model vibrational frequencies to aid in the interpretation of IR spectra.
Caption: A typical workflow for DFT calculations on a metal complex.[17]
Protocol: General DFT Workflow
-
Structure Input: Build an initial 3D model of the complex. If available, use the coordinates from an SCXRD structure as a starting point.
-
Method Selection: Choose an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G* for main group elements, a larger basis set with an effective core potential like LANL2DZ for the metal).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the complex.
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform single-point calculations to obtain molecular orbital energies and compositions. Run a TD-DFT calculation to predict the electronic transitions responsible for the UV-Vis spectrum.
-
Analysis: Compare the calculated geometric parameters, orbital energies, and simulated spectrum with the experimental data obtained from SCXRD, CV, and UV-Vis spectroscopy.
References
-
Lord, R. L., et al. (2013). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine–Ruthenium(II) Complexes. Inorganic Chemistry. [Link]
-
Schlegel Group. (2013). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine−Ruthenium(II) Complexes. Wayne State University. [Link]
-
Lord, R. L., et al. (2013). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine–Ruthenium(II) Complexes and Comparisons to their 77 K Emission Band Shapes. Inorganic Chemistry. [Link]
-
Lord, R. L., et al. (2013). Computational modeling of the triplet metal-to-ligand charge-transfer excited-state structures of mono-bipyridine-ruthenium(II) complexes and comparisons to their 77 K emission band shapes. PubMed. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]
-
Lu, C. C., et al. (2012). A Homologous Series of First-Row Transition-Metal Complexes of 2,2′-Bipyridine and their Ligand Radical Derivatives. Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). UV-vis absorption and fluorescent emission spectra of complexes. ResearchGate. [Link]
-
Adedibu, C. T., et al. (2022). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. ResearchGate. [Link]
-
Wilson, S. R., et al. (1996). Bipyridyl amino acid-metal complexes and their characterization by electrospray mass spectrometry. The Journal of Organic Chemistry. [Link]
-
Janiak, C., et al. (1997). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). Mass spectra of the secondary ligand 2,2'-bipyridine. ResearchGate. [Link]
-
JoVE. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. JoVE. [Link]
-
Espino, G., et al. (2021). Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands. Inorganic Chemistry. [Link]
-
Chylewska, A., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. PubMed Central. [Link]
-
ResearchGate. (n.d.). Changes in UV-vis and photoluminescence spectra. ResearchGate. [Link]
-
ResearchGate. (n.d.). UV/VIS Spectra of four Ru II complexes. ResearchGate. [Link]
-
Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. [Link]
-
ProQuest. (n.d.). Gas phase ion/molecule reactions. ProQuest. [Link]
-
University of the West Indies. (n.d.). Cyclic Voltammetry of [Ru(bipy)₃]²⁺. University of the West Indies. [Link]
-
Ferreira, H., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. Data in Brief. [Link]
-
Schubert, U. S., et al. (2002). Macromolecules containing bipyridine and terpyridine metal complexes: towards metallosupramolecular polymers. Angewandte Chemie. [Link]
-
MDPI. (2022). Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate. MDPI. [Link]
-
IIETA. (n.d.). Convolutive Deconvolutive Voltammetry of Charge Transfer Complexes. IIETA. [Link]
-
Al-Ahmary, K. M. (2011). Cyclic Voltammetric Investigations of Newly Synthesized Cd(II) 4'-(4-methylphenyl). International Journal of ChemTech Research. [Link]
-
Tang, R., et al. (2007). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]
-
ResearchGate. (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. ResearchGate. [Link]
-
Tamminen, J. T., et al. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Aqueous solution of biogenic carboxylic acids. The Royal Society of Chemistry. [Link]
-
Tamminen, J. T., et al. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. SciSpace. [Link]
Sources
- 1. Macromolecules containing bipyridine and terpyridine metal complexes: towards metallosupramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 14. Convolutive Deconvolutive Voltammetry of Charge Transfer Complexes of 4,4’-Bipyridine with Benzoquinone Derivatives | IIETA [iieta.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational modeling of the triplet metal-to-ligand charge-transfer excited-state structures of mono-bipyridine-ruthenium(II) complexes and comparisons to their 77 K emission band shapes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate as a Next-Generation Building Block for Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Sterically-Tuned Bipyridine Linker
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs hinges on the judicious selection of their molecular building blocks: metal nodes and organic linkers. The geometry, functionality, and steric profile of the organic linker are paramount in dictating the topology, porosity, and ultimately, the function of the resulting framework.
While numerous bipyridine-based linkers have been explored in MOF synthesis, Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate represents a largely untapped building block with unique potential. The methyl groups at the 6 and 6' positions, adjacent to the coordinating nitrogen atoms, introduce significant steric hindrance. This feature can be strategically employed to direct the formation of novel network topologies, potentially leading to MOFs with tailored pore environments and enhanced stability. The electron-donating nature of the methyl groups can also modulate the electronic properties of the bipyridine core, influencing the catalytic or photophysical behavior of the resulting MOF.
This application note provides a comprehensive guide for the synthesis of this promising linker and its application as a building block for the next generation of functional MOFs. We present a proposed, robust synthetic protocol for the ligand, followed by a detailed, field-proven methodology for the solvothermal synthesis of MOFs incorporating this linker. The causality behind experimental choices is elucidated to empower researchers to rationally design and synthesize novel materials.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the title ligand can be achieved through a two-step process: the oxidation of a tetramethyl-bipyridine precursor to the corresponding dicarboxylic acid, followed by a standard esterification. This approach is based on established methodologies for the functionalization of bipyridine scaffolds.
Step 1: Synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
This step involves the oxidation of the methyl groups at the 4 and 4' positions of a suitable precursor. A plausible and accessible starting material is 4,4',6,6'-tetramethyl-2,2'-bipyridine. The oxidation of alkyl-substituted pyridines to carboxylic acids is a well-documented transformation, often employing strong oxidizing agents.
Protocol 1: Oxidation of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
| Reagent | CAS Number | Molecular Weight | Amount | Molar Eq. |
| 4,4',6,6'-Tetramethyl-2,2'-bipyridine | 4444-27-3 | 212.29 g/mol | 5.0 g | 1.0 |
| Potassium Dichromate (K₂Cr₂O₇) | 7778-50-9 | 294.18 g/mol | 20.8 g | 3.0 |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 g/mol | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | As needed | - |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 50 mL of concentrated sulfuric acid.
-
Addition of Oxidant: While stirring, slowly and portion-wise add 20.8 g of potassium dichromate. The mixture will generate heat and should be allowed to cool to room temperature.
-
Addition of Starting Material: Gradually add 5.0 g of 4,4',6,6'-tetramethyl-2,2'-bipyridine to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a manageable reaction temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker. A precipitate should form.
-
Purification:
-
Filter the crude product and wash thoroughly with deionized water.
-
Suspend the solid in a 10% aqueous solution of sodium hydroxide to dissolve the dicarboxylic acid as its sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with a 10% aqueous solution of hydrochloric acid until a pH of 3-4 is reached.
-
The desired 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid will precipitate as a white solid.
-
-
Isolation and Drying: Filter the purified product, wash with cold deionized water, and dry under vacuum at 80 °C overnight.
Causality of Experimental Choices:
-
Strong Oxidizing Agent: Potassium dichromate in concentrated sulfuric acid is a powerful oxidizing agent capable of converting the relatively stable methyl groups on the pyridine rings to carboxylic acids.[1]
-
Exothermic Reaction Control: The slow and portion-wise addition of reagents is crucial to manage the exothermic nature of both the dissolution of the dichromate and the oxidation reaction, preventing runaway reactions.
-
Purification via Salt Formation: The dicarboxylic acid product is soluble in a basic solution due to deprotonation, allowing for the separation from unreacted starting material and other non-acidic byproducts. Subsequent acidification re-precipitates the purified product.
Step 2: Esterification to this compound
The conversion of the dicarboxylic acid to its dimethyl ester can be readily achieved using a standard acid-catalyzed esterification (Fischer esterification) or by using a milder coupling agent-based method.
Protocol 2: Fischer Esterification
| Reagent | CAS Number | Molecular Weight | Amount | Molar Eq. |
| 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid | (Synthesized in Step 1) | 272.24 g/mol | 4.0 g | 1.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 100 mL | (Solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 g/mol | 2 mL | (Catalyst) |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed | - |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Reaction Setup: Suspend 4.0 g of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The solid should gradually dissolve as the esterification proceeds.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid.
-
Wash the organic layer with deionized water (2 x 50 mL).
-
-
Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as methanol/water or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Fischer Esterification: This is a classic and cost-effective method for ester synthesis from carboxylic acids and alcohols, driven to completion by using an excess of the alcohol (methanol) which also serves as the solvent.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Neutralization and Washing: The work-up procedure is designed to remove the acid catalyst and any unreacted dicarboxylic acid, ensuring the purity of the final product.
Caption: Proposed two-step synthesis of the target ligand.
Part 2: Application in MOF Synthesis - A Solvothermal Approach
The synthesized this compound can be directly used as a linker in solvothermal MOF synthesis. In this process, the ester groups are typically hydrolyzed in situ to the carboxylates which then coordinate to the metal centers. Alternatively, the diacid from Step 1 can be used directly. The following protocol provides a general yet robust starting point for the synthesis of novel MOFs using this linker.
Protocol 3: Generalized Solvothermal Synthesis of a MOF
| Component | Example | Role |
| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Metal Node Source |
| Organic Linker | This compound | Building Block |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction Medium |
| Modulator (Optional) | Acetic Acid | Controls crystal growth |
Procedure:
-
Preparation of Reaction Mixture: In a 20 mL glass vial, combine:
-
Metal Salt (e.g., 0.1 mmol of Zinc Nitrate Hexahydrate)
-
This compound (0.1 mmol)
-
Solvent (e.g., 10 mL of DMF)
-
(Optional) Modulator (e.g., 5-10 equivalents relative to the linker)
-
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Reaction: Seal the vial tightly and place it in a preheated oven at a specific temperature (typically between 80 °C and 150 °C) for a defined period (usually 24 to 72 hours).
-
Isolation of Crystals:
-
Remove the vial from the oven and allow it to cool slowly to room temperature.
-
Crystals of the MOF should have formed.
-
Carefully decant the mother liquor.
-
-
Washing and Activation:
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange by immersing the crystals in a low-boiling solvent such as ethanol or acetone for 2-3 days, replacing the solvent several times.
-
Activate the MOF by heating the solvent-exchanged crystals under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours.
-
Causality of Experimental Choices:
-
Solvothermal Synthesis: This is the most common method for MOF synthesis, where the reaction is carried out in a sealed container at a temperature above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and promote the crystallization of the framework.
-
In Situ Hydrolysis: The ester groups of the linker are hydrolyzed to carboxylates under the solvothermal conditions, which are often slightly acidic or basic due to the decomposition of the solvent (e.g., DMF to dimethylamine and formic acid).
-
Modulators: The addition of a modulator, such as a monocarboxylic acid, can compete with the linker for coordination to the metal centers. This can slow down the nucleation and growth of the MOF crystals, leading to larger and higher-quality single crystals.
-
Activation: The removal of solvent molecules from the pores of the MOF is crucial for accessing its porosity for applications such as gas storage and catalysis.
Caption: General workflow for the solvothermal synthesis of a MOF.
Part 3: Predicted Properties and Potential Applications
The unique structural features of this compound are expected to impart distinct properties to the resulting MOFs.
Table of Predicted MOF Properties:
| Property | Predicted Outcome | Rationale |
| Network Topology | Formation of novel, potentially non-interpenetrated frameworks. | The steric hindrance from the 6,6'-methyl groups may prevent the formation of highly symmetric and dense structures, favoring more open and complex topologies. |
| Porosity | Moderate to high porosity with tailored pore environments. | The steric bulk of the linker can create larger pores and channels. The bipyridine and methyl groups will line the pore walls, influencing their hydrophobicity and interaction with guest molecules. |
| Thermal Stability | Enhanced thermal stability. | The rigid bipyridine core and the robust coordination of the carboxylate groups are expected to result in frameworks with good thermal stability. |
| Catalytic Activity | Potential for catalysis, especially in reactions where steric hindrance around the metal center is beneficial. | The bipyridine unit can act as a secondary metal-binding site for post-synthetic modification with catalytic metals. The steric environment created by the methyl groups could influence substrate selectivity. |
| Luminescence | Potential for luminescent properties. | Bipyridine-containing MOFs often exhibit luminescence, which can be tuned by the choice of metal and the substitution on the linker. |
Potential Applications:
-
Asymmetric Catalysis: The chiral environment that can be created in MOFs, combined with the specific steric hindrance of this linker, could lead to highly selective asymmetric catalysts.
-
Gas Separation: The tailored pore environment could allow for the selective adsorption of certain gases based on size and chemical affinity.
-
Sensing: The luminescent properties of MOFs based on this linker could be modulated by the presence of specific analytes, leading to the development of chemical sensors.
-
Drug Delivery: The porous nature of the MOFs could be utilized for the encapsulation and controlled release of therapeutic agents.
Conclusion
This compound is a promising but underutilized building block for the design of novel Metal-Organic Frameworks. The synthetic protocols and application guidelines presented here provide a solid foundation for researchers to explore the potential of this sterically-tuned linker. The unique structural features of this molecule are anticipated to lead to the development of MOFs with new topologies and enhanced functionalities, opening up new avenues in materials science and its diverse applications.
References
-
Rowsell, J. L. C. & Yaghi, O. M. Metal–organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials73 , 3-14 (2004). [Link]
-
Li, J.-R., Kuppler, R. J. & Zhou, H.-C. Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews38 , 1477-1504 (2009). [Link]
-
Lee, J. et al. Metal–organic framework materials as catalysts. Chemical Society Reviews38 , 1450-1459 (2009). [Link]
-
Horcajada, P. et al. Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials9 , 172-178 (2010). [Link]
-
Kreno, L. E. et al. Metal–Organic Framework-Based Scaffolds for Sensing Applications. Chemical Reviews112 , 1105-1125 (2012). [Link]
-
Whittle, C. E. & G. F. Smith. The Preparation of 4:4'-Dicarboxy-2:2'-bipyridyl. Journal of the American Chemical Society67 , 2061-2061 (1945). [Link]
-
Neises, B. & Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English17 , 522-524 (1978). [Link]
-
Férey, G. Hybrid porous solids: past, present, future. Chemical Society Reviews37 , 191-214 (2008). [Link]
-
Kitagawa, S., Kitaura, R. & Noro, S. Functional Porous Coordination Polymers. Angewandte Chemie International Edition43 , 2334-2375 (2004). [Link]
Sources
"electrochemical properties of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate complexes"
An Application Guide to the Electrochemical Characterization of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate Complexes
Introduction: The Significance of Functionalized Bipyridine Ligands
The ligand, this compound, represents a sophisticated class of chelating agents pivotal in modern coordination chemistry. Its rigid 2,2'-bipyridine core provides a robust framework for forming stable complexes with a wide range of transition metals.[1] The strategic placement of functional groups—electron-donating methyl groups at the 6,6' positions and electron-withdrawing methoxycarbonyl groups at the 4,4' positions—allows for the fine-tuning of the electronic properties of the resulting metal complexes. This tailored design is crucial for applications spanning catalysis, materials science, and pharmaceutical development.[2]
Metal complexes derived from bipyridine ligands are renowned for their rich redox chemistry, often involving both metal- and ligand-centered electron transfer events.[3] These electrochemical properties are fundamental to their function, dictating their catalytic activity, photophysical behavior, and potential therapeutic mechanisms.[4][5] For researchers and drug development professionals, a thorough understanding of these properties is not merely academic; it is essential for designing molecules with enhanced efficacy, selectivity, and stability.
This guide serves as a comprehensive resource for the electrochemical analysis of complexes featuring the this compound ligand. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven protocols and data interpretation strategies to ensure scientifically rigorous and reproducible results.
Section 1: Core Principles of Electrochemical Analysis
The electrochemical behavior of a metal complex provides a direct window into its electronic structure, revealing the energies of its frontier molecular orbitals (HOMO and LUMO) and the stability of its various oxidation states.[6]
-
Cyclic Voltammetry (CV): This is the cornerstone technique for electrochemical characterization. CV measures the current response of a system to a linearly cycled potential sweep between two set limits. A resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which redox events (oxidation and reduction) occur. Key information derived from CV includes the formal reduction potential (E°'), which quantifies the thermodynamic ease of adding or removing an electron, and the kinetics of electron transfer.[7]
-
Spectroelectrochemistry (SEC): While CV identifies the potential at which a redox event happens, it does not directly identify the chemical species being formed. Spectroelectrochemistry elegantly solves this by coupling an electrochemical experiment with a spectroscopic technique, most commonly UV-Visible (UV-Vis) absorption spectroscopy.[8][9] By recording spectra in situ as the potential is varied, one can directly correlate electrochemical events with changes in the electronic structure of the complex, allowing for the unambiguous identification of redox products and intermediates.[10]
Section 2: Designing a Robust Electrochemical Experiment
The quality and interpretability of electrochemical data are critically dependent on meticulous experimental design. The choices made regarding the solvent, electrolyte, and electrode setup are paramount for obtaining meaningful results.
-
Solvent & Supporting Electrolyte Selection: Many metal complexes are insoluble or unstable in aqueous solutions. Non-aqueous solvents like acetonitrile (ACN) or dimethylformamide (DMF) offer a wider potential window, preventing solvent breakdown at extreme potentials and enhancing the solubility of many complexes.[7] A supporting electrolyte, typically a salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential. It does not participate in the redox reaction but provides conductivity to the solution, ensuring that ions can move freely to maintain charge neutrality at the electrode surface.[7]
-
The Three-Electrode Configuration: A three-electrode system is standard for CV and provides precise control over the potential at which the redox reaction occurs.[6]
-
Working Electrode (WE): An inert surface (e.g., glassy carbon, platinum, or gold) where the redox reaction of interest takes place. Its surface must be meticulously polished before each experiment to ensure reproducibility.
-
Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured (e.g., Ag/AgCl or a silver/silver ion (Ag/Ag⁺) electrode for non-aqueous systems).
-
Auxiliary/Counter Electrode (AE): A platinum wire or graphite rod that completes the electrical circuit, passing the current needed to support the reaction at the WE.
-
-
Inert Atmosphere and the Ferrocene Standard: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. Therefore, solutions must be thoroughly deoxygenated by purging with an inert gas (high-purity argon or nitrogen) before and during the experiment. To ensure data can be compared reliably across different studies and laboratories, it is standard practice to use an internal reference standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally accepted standard in non-aqueous electrochemistry. All measured potentials should be reported relative to the E°' of this couple.
Section 3: Detailed Protocol for Cyclic Voltammetry
This protocol provides a step-by-step method for acquiring high-quality cyclic voltammograms of a metal complex.
Materials and Reagents
-
Analyte: The metal complex of this compound (approx. 1-2 mM).
-
Solvent: HPLC-grade or anhydrous acetonitrile (ACN).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M).
-
Internal Standard: Ferrocene (Fc).
-
Working Electrode: 3 mm diameter glassy carbon electrode.
-
Reference Electrode: Non-aqueous Ag/Ag⁺ electrode (e.g., 10 mM AgNO₃ in 0.1 M TBAPF₆/ACN).
-
Auxiliary Electrode: Platinum wire.
-
Polishing Materials: 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads.
-
Gases: High-purity argon or nitrogen.
-
Instrumentation: Potentiostat with data acquisition software.
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry analysis.
Step-by-Step Procedure
-
Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. This will be your stock electrolyte solution. From this, prepare a ~1-2 mM solution of your metal complex.
-
Working Electrode Polishing: Polish the glassy carbon electrode surface on a polishing pad using successively finer alumina slurries (1.0 µm, then 0.3 µm, then 0.05 µm) for approximately 60 seconds each. Rinse thoroughly with deionized water and then the solvent (acetonitrile) between grades and after the final polish. Dry the electrode completely. A mirror-like finish is essential for good results.
-
Cell Assembly: Assemble the electrochemical cell. Add the stock electrolyte solution (without the analyte) to the cell. Insert the polished working electrode, the reference electrode, and the platinum wire auxiliary electrode.
-
Deoxygenation: Insert a purge tube below the surface of the solution and bubble with high-purity argon or nitrogen for at least 10-15 minutes. After purging, raise the tube to create an inert gas blanket over the solution for the duration of the experiment.
-
Background Scan: Record a cyclic voltammogram of the pure electrolyte solution over a wide potential range to establish the solvent window and ensure there are no interfering impurities.[6]
-
Analyte Measurement: Add a known amount of the concentrated analyte solution to the cell. Allow a minute for mixing while maintaining the inert atmosphere.
-
Data Acquisition: Record the cyclic voltammogram of your complex. Start with a scan rate of 100 mV/s. Then, perform scans at various rates (e.g., 20, 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.[11][12]
-
Internal Standard Calibration: Add a small amount of solid ferrocene or a concentrated ferrocene solution to the cell and record a final voltammogram. The reversible wave for the Fc/Fc⁺ couple will be used to reference all other potentials.
Section 4: Interpreting the Cyclic Voltammogram
A cyclic voltammogram contains a wealth of thermodynamic and kinetic information. The key is to extract the correct parameters systematically.
Caption: Key parameters extracted from a cyclic voltammogram.
Quantitative Data Summary
For a well-behaved, reversible one-electron process, the following parameters should be determined:
| Parameter | Symbol | How to Determine | Ideal Value (Reversible 1e⁻) | Significance |
| Anodic Peak Potential | Epa | Potential at the maximum anodic current | N/A | Potential of oxidation |
| Cathodic Peak Potential | Epc | Potential at the maximum cathodic current | N/A | Potential of reduction |
| Formal Potential | E°' | (Epa + Epc) / 2 | N/A | Thermodynamic redox potential |
| Peak Separation | ΔEp | |Epa - Epc| | ~59 mV at 25°C | Measure of electron transfer kinetics |
| Peak Current Ratio | ipa/ipc | Ratio of anodic to cathodic peak currents | ~1 | Indicates stability of the redox species |
Interpretation Insights:
-
Formal Potential (E°'): The E°' value, once referenced to the Fc/Fc⁺ couple, indicates how easily the complex is oxidized or reduced. For a series of related complexes, shifts in E°' can be directly correlated with the electron-donating or electron-withdrawing nature of the ligands.[13] For instance, the electron-withdrawing ester groups on the this compound ligand are expected to make ligand-based reductions easier (less negative potential) and metal-based oxidations harder (more positive potential) compared to an unsubstituted bipyridine complex.
-
Electrochemical Reversibility: A system is considered electrochemically reversible if the oxidized and reduced forms of the complex are stable on the timescale of the experiment and electron transfer is fast. This is characterized by a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons) and a peak current ratio (ipa/ipc) of approximately 1.[11] Deviations from these values suggest slower electron transfer kinetics or chemical reactions coupled to the redox event.
Section 5: Application Spotlight - Ruthenium(II) Complexes
Complexes of Ruthenium(II) with bipyridine-type ligands are archetypal systems for electrochemical study.[11][13] Let's consider a hypothetical complex, [Ru(Me₂bpy(COOMe)₂)₃]²⁺.
-
Expected Redox Behavior:
-
Oxidation (Metal-Centered): A single, reversible one-electron oxidation wave is expected at positive potentials, corresponding to the Ru(II) → Ru(III) couple. The potential will be higher than that of [Ru(bpy)₃]²⁺ due to the electron-withdrawing nature of the ester groups, which stabilize the d-orbitals of the Ru(II) center.[13]
-
Reduction (Ligand-Centered): A series of three, typically reversible, one-electron reduction waves are expected at negative potentials. Each wave corresponds to the sequential reduction of one of the three bipyridine ligands (bpy → bpy⁻). These reductions will occur at less negative potentials compared to [Ru(bpy)₃]²⁺ because the ester groups stabilize the ligand's π* orbitals, making them easier to populate with an electron.[14]
-
Hypothetical Data Table
The following table presents plausible electrochemical data for [Ru(Me₂bpy(COOMe)₂)₃]²⁺ in 0.1 M TBAPF₆/ACN at 100 mV/s, referenced against the Fc/Fc⁺ couple.
| Redox Couple | E°' (V vs. Fc/Fc⁺) | ΔEp (mV) | ipa/ipc | Assignment |
| Ru³⁺/²⁺ | +1.45 | 62 | 0.98 | Metal-Centered Oxidation |
| Ligand⁰/⁻ | -1.15 | 60 | 1.00 | 1st Ligand Reduction |
| Ligand⁻/²⁻ | -1.38 | 61 | 0.99 | 2nd Ligand Reduction |
| Ligand²⁻/³⁻ | -1.65 | 65 | 0.97 | 3rd Ligand Reduction |
This data provides a quantitative electrochemical "fingerprint" of the complex, essential for applications ranging from designing redox catalysts to developing electrochemiluminescent sensors.
Conclusion
The electrochemical characterization of this compound complexes is a powerful approach to understanding their fundamental electronic properties. Through the systematic application of techniques like cyclic voltammetry, researchers can gain deep insights into the thermodynamic and kinetic aspects of their redox behavior. The protocols and interpretive frameworks presented in this guide provide a solid foundation for obtaining high-quality, reproducible data, thereby accelerating research and development in catalysis, materials science, and medicine.
References
- University of Massachusetts Boston. Cyclic Voltammetry of [Ru(bpy)3].
- Koner, S., et al. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions.
- Brown, A. R. Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine).
- ResearchGate. Cyclic voltammograms of tris(2,2 0 -bipyridine)ruthenium...
- Books Gateway.
- ProQuest.
- Ossila.
- PMC. Coordination Chemistry of Ru(II)
- Benchchem. A Comparative Guide to Metal Complexes with Diverse Bipyridine Ligands for Researchers and Drug Developers.
- IRJMETS. ELECTROCHEMICAL STUDIES OF METAL COMPLEXES IN NON AQUEOUS SOLVENT.
- PMC.
- The Versatility of Bipyridine Deriv
- Understanding Bipyridine Derivatives: Synthesis and Applic
- Spectroscopy Online. Examining Metal Complexes and How They Enhance Detection Techniques.
- Chem-Impex.
- ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. irjmets.com [irjmets.com]
- 8. The power of in situ spectroelectrochemistry for redox study of organometallic and coordination compounds - ProQuest [proquest.com]
- 9. ossila.com [ossila.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4’vinyl-2,2’-bipyridine) | Brown | International Journal of Chemistry | CCSE [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Welcome to the technical support guide for the synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable bipyridine ligand. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible results.
Section 1: Overview of Synthetic Strategy
The synthesis of symmetrically substituted bipyridines like this compound is most effectively achieved through a metal-catalyzed homocoupling reaction of a corresponding monopyridine precursor. This approach offers superior convergence and typically higher yields compared to multi-step constructions of the bipyridine core. The most common and reliable methods involve nickel or palladium catalysis, often referred to as Ullmann-type or Wurtz-type couplings.[1]
The general strategy involves two key stages:
-
Synthesis of the Precursor: Preparation of a 2-halo-4-methoxycarbonyl-6-methylpyridine. The choice of halogen (I > Br > Cl) is critical as it significantly impacts the rate of oxidative addition to the metal center, a key step in the catalytic cycle.
-
Homocoupling Reaction: Dimerization of the pyridine precursor using a zero-valent metal species, typically generated in situ from a metal salt and a reducing agent.
Caption: General workflow for the synthesis of the target bipyridine.
Section 2: Troubleshooting Guide & Core Protocols
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My homocoupling reaction yield is consistently low (<40%). What are the primary factors to investigate?
Answer: Low yield in nickel-catalyzed homocoupling reactions is a frequent problem that can almost always be traced back to one of three areas: the activity of the catalyst, the purity of the reactants, or suboptimal reaction conditions.
Causality: The catalytic cycle relies on the maintenance of a low-valent nickel species (Ni(0)), which is highly sensitive to oxidation by air and protic impurities. Furthermore, the reaction kinetics are highly dependent on temperature and solvent polarity.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: The presence of oxygen can oxidize the active Ni(0) catalyst to inactive Ni(II), halting the catalytic cycle.
-
Protocol: Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon. Use Schlenk line techniques. All solvents must be anhydrous and degassed prior to use (e.g., by sparging with argon for 30-60 minutes).
-
-
Activate the Reducing Agent: The reaction's success depends on the in situ reduction of a Ni(II) salt (e.g., NiCl₂) to Ni(0) by a reducing agent like zinc powder. The surface of zinc powder is often passivated by a layer of zinc oxide.
-
Protocol: Activate zinc powder by stirring it in dilute HCl (e.g., 1-2 M) for several minutes, followed by washing with deionized water, ethanol, and finally diethyl ether. Dry the activated powder under high vacuum and store it in a glovebox or desiccator.
-
-
Optimize Ligand & Temperature: The choice of ligand and reaction temperature controls the stability and reactivity of the catalytic species. Triphenylphosphine (PPh₃) is a common ligand that helps stabilize the Ni(0) species.
-
Insight: In many cases, an excess of ligand is used to prevent catalyst decomposition. The reaction is typically run at elevated temperatures (e.g., 60-80 °C in DMF or DMAc) to promote oxidative addition.
-
Optimized Homocoupling Protocol:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Methyl 2-bromo-6-methylisonicotinate | 1.0 | Precursor |
| Nickel(II) Chloride (anhydrous) | 0.10 - 0.15 | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.20 - 0.30 | Ligand |
| Zinc Powder (activated) | 1.5 - 2.0 | Reducing Agent |
| Anhydrous, Degassed DMF | - | Solvent |
Procedure:
-
To a dry Schlenk flask under argon, add NiCl₂ (0.15 eq), PPh₃ (0.30 eq), and activated Zn powder (2.0 eq).
-
Add anhydrous, degassed DMF and stir the mixture at 50 °C for 30 minutes. The color should change from the initial color of the Ni(II) salt to a dark reddish-brown, indicating the formation of the active Ni(0) complex.
-
Add the precursor (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Q2: I am observing a significant amount of a major byproduct, which I suspect is the de-halogenated precursor (Methyl 6-methylisonicotinate). How can I minimize this?
Answer: The formation of the de-halogenated (hydrodehalogenated) byproduct is a classic side reaction in cross-coupling chemistry. It arises from the protonation of an organometallic intermediate before it can undergo the desired coupling step.
Causality: This side reaction is primarily caused by the presence of adventitious water or other protic sources in the reaction mixture. The organonickel intermediate formed after oxidative addition can be protonated, releasing the de-halogenated product and a Ni(II) species, effectively taking both catalyst and substrate out of the productive cycle.
Troubleshooting Steps:
-
Super-Dry Solvents: Standard anhydrous solvents may still contain trace amounts of water. Consider distilling solvents from a suitable drying agent (e.g., CaH₂ for DMF) immediately before use.
-
Use of a Proton Sponge or Non-Coordinating Base: While not always necessary for homocoupling, the addition of a sterically hindered, non-nucleophilic base can scavenge trace protons without interfering with the catalyst.
-
Check Starting Material Purity: Ensure your halo-pyridine precursor is anhydrous. If it was purified via chromatography, residual protic solvent (like methanol) could be a culprit. Co-evaporate with anhydrous toluene or dry under high vacuum before use.
Caption: Troubleshooting flowchart for low reaction yield.
Q3: The purification of the final product by column chromatography is tedious and results in significant product loss. Is there a better way?
Answer: Absolutely. The target compound is a highly symmetrical, crystalline solid. Recrystallization is often a far more efficient method for obtaining high-purity material, especially on a larger scale. The key is selecting an appropriate solvent system.
Causality: Column chromatography can be problematic due to the product's moderate polarity and its ability to chelate to the silica gel stationary phase, causing streaking and poor separation. Recrystallization leverages differences in solubility between the product and impurities at different temperatures.
Recommended Purification Protocol:
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a large volume of ethyl acetate and filter through a pad of Celite to remove zinc and other inorganic salts. Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Crude Product Isolation: Remove the solvent under reduced pressure to obtain the crude solid.
-
Recrystallization Solvent Screening:
-
Test solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
A mixture of solvents, such as Dichloromethane/Hexane or Toluene/Heptane, is often effective.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent (or solvent system).
-
If the solution is colored, you can add a small amount of activated carbon and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the different options for metal-catalyzed homocoupling? There are several effective catalytic systems. While Nickel/Zinc is cost-effective and robust, Palladium-based catalysts can sometimes offer higher yields for complex substrates, albeit at a higher cost. The choice often depends on the specific precursor and lab resources. A brief comparison is provided below.[1]
| Method | Catalyst System | Pros | Cons |
| Ullmann-type | NiCl₂/PPh₃/Zn | Cost-effective, readily available reagents. | Sensitive to air/moisture, requires activation of Zn. |
| Suzuki-type | Pd(PPh₃)₄ / Base | Milder conditions, well-understood mechanism. | Requires synthesis of a boronic ester precursor. |
| Stille-type | Pd(PPh₃)₄ | Tolerant of many functional groups. | Requires synthesis of a toxic organotin precursor. |
FAQ 2: How can I reliably confirm the structure and purity of the final product? A combination of analytical techniques is essential for unambiguous characterization.
-
¹H NMR: Due to the molecule's C₂ symmetry, you should expect a simple spectrum: one singlet for the two methyl groups, one singlet for the two ester methyls, and two singlets (or doublets, depending on coupling) for the aromatic protons on the pyridine rings.
-
Mass Spectrometry: ESI-MS or EI-MS should show the correct molecular ion peak (M+) or protonated molecular ion peak ([M+H]+).
-
HPLC: This is the best method to assess purity, ideally showing a single major peak (>98%).
-
Melting Point: A sharp melting point range indicates high purity.
References
-
A Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate. ResearchGate.[Link]
-
A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering.[Link]
-
A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar.[Link]
- Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io.[Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health (PMC).[Link]
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate.[Link]
-
2,6-dimethylpyridine. Organic Syntheses.[Link]
Sources
Technical Support Center: Purification of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Welcome to the comprehensive technical support guide for the purification of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with this versatile bipyridine derivative. Here, we will address common challenges and provide practical, field-tested solutions to ensure you obtain a highly pure product, which is critical for its applications in coordination chemistry, catalysis, and materials science.[1]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of this compound.
Issue 1: My TLC plate shows multiple spots after the reaction.
Question: I've run a TLC of my crude reaction mixture, and I see more than just the product spot. What are these other spots, and how do I get rid of them?
Answer: The presence of multiple spots on your TLC plate indicates that your reaction has not gone to completion or that side reactions have occurred. The most common impurities in the synthesis of this compound, which is typically prepared by the esterification of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid, are:
-
Unreacted Starting Material: The dicarboxylic acid is significantly more polar than the desired diester and will have a much lower Rf value on the TLC plate.
-
Mono-esterified Product: This intermediate is more polar than the final product but less polar than the dicarboxylic acid. It will appear as a spot between the starting material and the desired product on your TLC plate.
-
Other Byproducts: Depending on your reaction conditions, other side products may form.
To remove these impurities, column chromatography is the most effective method. A detailed protocol is provided later in this guide.
Issue 2: My product is streaking or tailing on the silica gel column.
Question: I'm trying to purify my compound using column chromatography, but the product is streaking badly, leading to poor separation. What's causing this and how can I fix it?
Answer: Peak tailing or streaking of pyridine-containing compounds on silica gel is a common issue. This is often due to the interaction of the basic nitrogen atoms on the bipyridine ring with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery of your product.[2]
Here are some solutions:
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (0.1-1%) or pyridine, to your eluent can help to block the acidic sites on the silica gel and improve the peak shape.[2]
-
Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine before packing the column.[2]
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral or basic alumina.
Issue 3: My yield is very low after purification.
Question: After performing column chromatography and recrystallization, my final yield of pure product is much lower than expected. What are the possible reasons for this loss of material?
Answer: Low yield after purification can be attributed to several factors:
-
Decomposition on Silica Gel: As mentioned above, the acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds.[2] The use of a mobile phase additive or a neutral stationary phase can mitigate this.
-
Irreversible Adsorption: Your compound might be strongly adsorbing to the stationary phase, leading to incomplete elution.[2] Using a more polar eluent system can help to recover your product.
-
Losses During Work-up: Ensure that pH adjustments during aqueous extractions are done carefully, as some derivatives may have increased solubility in either the aqueous or organic phase at a specific pH.[2]
-
Improper Recrystallization Solvent Choice: If the chosen solvent for recrystallization is too good at dissolving your compound, even at low temperatures, you will have significant losses.
Issue 4: My purified product is an oil and won't crystallize.
Question: I have isolated my product as an oil after column chromatography, but it won't solidify. How can I induce crystallization?
Answer: The failure of a compound to crystallize can be due to the presence of residual impurities or the intrinsic properties of the molecule.[2]
Here are some techniques to try:
-
Ensure High Purity: Even small amounts of impurities can inhibit crystallization. You may need to repeat the column chromatography to ensure the highest possible purity.
-
Systematic Solvent Screening: The choice of solvent is crucial for successful recrystallization. You should screen a range of solvents and solvent mixtures. A good starting point is a solvent system where your compound is soluble when hot but sparingly soluble when cold.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution in a loosely covered beaker or flask.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place this in a larger chamber containing a poor solvent (an "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for column chromatography of this compound?
A1: Based on procedures for similar bipyridine dicarboxylates, a good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or acetone.[3][4] A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, is often effective. For example, you could start with a mixture of 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: A common rule of thumb is to use a solvent that has a similar functional group to your compound.[5] Since the target molecule is an ester, solvents like ethyl acetate could be a good choice. Mixed solvent systems are often very effective. Some potential systems to screen include:[5]
-
n-Hexane/Acetone
-
n-Hexane/THF
-
n-Hexane/Ethyl Acetate
The ideal method is to dissolve the compound in a minimum amount of the hot, better solvent and then slowly add the hot, poorer solvent until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purity of your column fractions.[6] Use the same eluent system for your TLC as you are using for your column. By spotting the crude mixture, the starting material, and each collected fraction on a TLC plate, you can identify which fractions contain your pure product.
Q4: What are the expected physical properties of pure this compound?
A4: The pure compound is typically a white to off-white solid.[7] The molecular weight is 300.31 g/mol .[8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and your starting eluent (e.g., 95:5 hexane:ethyl acetate). If you are using triethylamine, add it to the eluent at a concentration of 0.1-1%. Stir the mixture to create a uniform slurry.
-
Pack the Column: Carefully pour the slurry into the column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elute the Column: Begin eluting the column with your starting eluent. Collect fractions in test tubes.
-
Monitor the Fractions: Regularly spot the collected fractions on a TLC plate to monitor the separation.
-
Increase Polarity (if necessary): If your product is not eluting, gradually increase the polarity of your mobile phase by increasing the percentage of ethyl acetate.
-
Combine and Evaporate: Once you have identified the pure fractions, combine them and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallizing the purified product from column chromatography.
Materials:
-
Partially purified this compound
-
Recrystallization solvent or solvent pair (e.g., ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Compound: Place the compound in an Erlenmeyer flask and add a small amount of the better solvent (e.g., ethyl acetate). Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
Add the Anti-Solvent (if using a pair): While the solution is still hot, slowly add the poorer solvent (e.g., hexane) dropwise until you observe persistent cloudiness.
-
Redissolve: Add a few drops of the better solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualizations
Troubleshooting Logic for Purification
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
Purification Workflow
Caption: A step-by-step workflow for the purification of this compound.
References
-
Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 22, 2026, from [Link]
-
What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? (2022, May 27). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023, September 13). protocols.io. Retrieved January 22, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]
-
Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved January 22, 2026, from [Link]
- Preparation method of 2,2'-bipyridine-4,4'-dicarboxylic acid. (n.d.). Google Patents.
-
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
- The preparation method of pyridine-2,3-diethyl dicarboxylate. (n.d.). Google Patents.
-
An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. (n.d.). IIP Series. Retrieved January 22, 2026, from [Link]
-
[2,2'-Bipyridine]-4,4'-dicarboxylic Acid, 6,6'-dimethyl-, Dimethyl Ester CAS NO: 117330-40-2. (n.d.). Alfa Chemical. Retrieved January 22, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. iipseries.org [iipseries.org]
- 7. file.chemscene.com [file.chemscene.com]
- 8. China [2,2'-Bipyridine]-4,4'-dicarboxylic Acid, 6,6'-dimethyl-, Dimethyl Ester CAS NO: 117330-40-2 Pengilang - Sampel Percuma - Alfa Chemical [my.alfachemsp.com]
Technical Support Center: Synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Welcome to the technical support guide for the synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but the chemical reasoning behind them.
Introduction: Synthetic Strategy Overview
The synthesis of the target ligand, this compound, typically involves two key transformations: the formation of the bipyridine core via a coupling reaction, and the subsequent functionalization or initial use of an already functionalized pyridine monomer. A prevalent and effective strategy is the transition-metal-catalyzed homocoupling of a substituted halopyridine.
This guide will focus on a common synthetic route: the Ullmann homocoupling of a methyl 2-halo-6-methylisonicotinate precursor. This method is often chosen for its directness, though it presents specific challenges related to side product formation that must be carefully managed.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, focusing on the critical Ullmann coupling step.
Q1: My Ullmann coupling reaction suffers from low yield, and I've isolated a significant amount of a dehalogenated starting material (methyl 6-methylisonicotinate). What is the cause and how can I prevent it?
Answer:
The presence of dehalogenated byproducts is a classic issue in many cross-coupling reactions, including the Ullmann condensation. This side reaction, known as hydrodehalogenation or protodehalogenation, arises from the reaction of an organometallic intermediate with a proton source.
Causality & Mechanism: In a typical Ullmann cycle, the halo-pyridine undergoes oxidative addition to a low-valent metal center (e.g., Cu(0) or Pd(0)). The resulting organometallic intermediate is intended to undergo reductive elimination to form the C-C bond of the bipyridine. However, if proton sources are present (even in trace amounts), this intermediate can be protonated, cleaving the metal-carbon bond and replacing the halogen with a hydrogen atom. The most common proton source is residual water in the solvent or reagents.[1]
Solutions & Preventative Measures:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, high-purity anhydrous solvents (e.g., DMF, Toluene, Dioxane). Purchasing anhydrous grade solvents and storing them over molecular sieves is highly recommended.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Reagents: Ensure all solid reagents, including the base (e.g., K₂CO₃) and the catalyst, are thoroughly dried.
-
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to heating, under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Choice of Base: Use a non-protic or weakly coordinating base. While bases like potassium carbonate are common, they can be hygroscopic. Ensure they are dried in a vacuum oven before use.
Caption: Competing pathways for the organometallic intermediate.
Q2: Besides the dehalogenated monomer, my crude ¹H NMR shows a complex mixture of aromatic signals, suggesting oligomeric or polymeric byproducts. Why does this happen?
Answer:
The formation of oligomers or polymers is typically a consequence of reaction conditions that are either too harsh or poorly controlled, leading to undesired intermolecular reactions.
Causality & Mechanism: While the goal is a bimolecular coupling, highly reactive intermediates, especially at elevated temperatures, can continue to react with the newly formed bipyridine product if it possesses reactive sites. Although the target molecule is relatively stable, side reactions involving the catalyst and starting materials can lead to chains of pyridine units. This is particularly problematic in concentrated solutions or when using highly active catalysts at excessive temperatures. The classic Ullmann reaction often requires high temperatures (above 200 °C), which can promote such side reactions.[2]
Solutions & Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature. Determine the lowest effective temperature for your specific catalyst system. Modern Ullmann-type reactions often use ligands that allow for lower reaction temperatures, mitigating this issue.[3]
-
Concentration: Avoid overly concentrated reaction mixtures. Running the reaction at a moderate dilution can favor the desired intramolecular coupling over intermolecular polymerization.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS. Over-extending the reaction time after the starting material is consumed can lead to product degradation and polymerization.
-
Purification: If these byproducts form, they are often difficult to separate. Purification typically requires careful column chromatography with a gradient elution system. These polymers will likely have very low mobility on the column.
Frequently Asked Questions (FAQs)
Q: My synthesis starts from 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid. The final esterification step is giving me a mixture of the di-ester, mono-ester, and unreacted di-acid. How can I improve the yield of the di-ester?
A: This is a common equilibrium problem in esterification. To drive the reaction to completion, you must address Le Châtelier's principle.
-
Fischer Esterification (Acid-catalyzed):
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Excess Alcohol: Use the alcohol (methanol) as the solvent to push the equilibrium towards the product side.
-
-
DCC/DMAP Coupling: This method is generally more effective for complete conversion but can be more expensive.[4][5] Ensure you are using at least 2.2 equivalents of the coupling agent (DCC or EDC) and a catalytic amount of DMAP. The primary byproduct here is dicyclohexylurea (DCU), which precipitates and can be removed by filtration.
Q: What is the best way to purify the final product, this compound?
A: A combination of techniques is often most effective.
-
Aqueous Workup: First, perform a standard aqueous workup to remove water-soluble impurities and the bulk of any remaining base or acid catalyst.
-
Column Chromatography: This is typically essential for removing structurally similar side products. A silica gel column with a gradient solvent system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol, is effective.
-
Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can yield a highly pure, crystalline product.
Q: Can I use a Suzuki or Stille coupling instead of the Ullmann reaction for the C-C bond formation?
A: Yes, these are excellent alternatives. Bipyridine synthesis has seen significant advances with modern cross-coupling methods.[6][7]
-
Suzuki Coupling: Reacting a pyridylboronic acid or ester with a halopyridine. It is known for its mild conditions and tolerance of functional groups, but boronic acids can be unstable.
-
Stille Coupling: Involves coupling a halopyridine with an organostannane (tin) reagent. It is very reliable but is often avoided due to the high toxicity of organotin compounds and byproducts.[6]
Summary of Potential Side Products
| Side Product | Probable Cause | Mitigation Strategy | Key Analytical Signature |
| Methyl 6-methylisonicotinate | Hydrodehalogenation of the starting material due to trace proton sources (e.g., water). | Rigorous anhydrous conditions; use of inert atmosphere. | Mass corresponding to the dehalogenated monomer; simpler ¹H NMR spectrum than the starting material. |
| Oligomers/Polymers | Excessively high temperatures, high concentration, or prolonged reaction times. | Strict temperature control; moderate dilution; monitor reaction progress. | Broad, unresolved signals in the aromatic region of the ¹H NMR; high mass signals in MS. |
| Mono-ester Product | Incomplete esterification of the dicarboxylic acid precursor. | Use excess alcohol, remove water (Dean-Stark), or use a coupling agent like DCC/DMAP. | Presence of both ester and carboxylic acid signals in IR and NMR; mass intermediate between di-acid and di-ester. |
| Unreacted Starting Material | Insufficient catalyst activity, low temperature, or too short a reaction time. | Activate catalyst, increase temperature moderately, or extend reaction time while monitoring. | Signals corresponding to the starting material in TLC, GC, or NMR. |
Illustrative Experimental Protocol: Ullmann Homocoupling
This protocol is a representative example and should be adapted and optimized based on your specific substrate and laboratory conditions.
Objective: Synthesize 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate from methyl 2-bromo-6-methylisonicotinate.
Materials:
-
Methyl 2-bromo-6-methylisonicotinate (1.0 eq)
-
Copper powder, activated (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Add methyl 2-bromo-6-methylisonicotinate (e.g., 2.30 g, 10 mmol) and activated copper powder (e.g., 1.27 g, 20 mmol) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF (e.g., 50 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove copper salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to isolate the pure product.
Caption: Troubleshooting flowchart for low yield issues.
References
-
protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Available at: [Link]
-
Molnar, A. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
ResearchGate. (Table) The Ullmann type homocoupling reactions of halopyridines and side products. Available at: [Link]
-
MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available at: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
Surrey Organometallic Chemistry Group. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]
Sources
- 1. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
Technical Support Center: Optimizing Reaction Conditions for Bipyridine Synthesis
Welcome to the technical support center for bipyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing bipyridine and its derivatives. Bipyridines are not only crucial building blocks in medicinal chemistry and materials science but also notorious for presenting unique synthetic challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their synthesis, with a focus on widely used cross-coupling methodologies.
Introduction: The Challenge of Bipyridine Synthesis
The synthesis of bipyridines, particularly through transition-metal-catalyzed cross-coupling reactions, is often complicated by the very nature of the product. The bidentate nitrogen atoms of the bipyridine can chelate to the metal catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This can result in low yields, incomplete reactions, and difficulties in catalyst removal. This guide will provide practical, field-proven insights to help you overcome these challenges and optimize your reaction conditions for successful bipyridine synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during bipyridine synthesis.
FAQ 1: My Suzuki-Miyaura coupling reaction for bipyridine synthesis is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings for bipyridine synthesis are a frequent problem.[3] The primary culprit is often the deactivation of the palladium catalyst by the bipyridine product.[2] Here are the common causes and troubleshooting steps:
-
Catalyst Inhibition: The bipyridine product can act as a ligand, binding to the palladium catalyst and inhibiting its activity.
-
Solution:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for the inhibition.[3]
-
Choose a More Active Catalyst: Consider using a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), which can promote the reductive elimination step and reduce product inhibition.
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure a higher concentration of the active catalytic species at the start of the reaction.
-
-
-
Sub-optimal Base and Solvent Combination: The choice of base and solvent is critical in Suzuki-Miyaura reactions.
-
Solution:
-
Base Selection: For pyridine substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is typically used. The ratio can be optimized; for example, a 4:1 or 9:1 mixture of dioxane:water is a good starting point.[4] In some cases, anhydrous conditions with a non-aqueous base can be beneficial.
-
-
-
Poor Quality of Boronic Acid/Ester: Boronic acids, especially heteroaromatic ones, can be unstable and prone to protodeboronation (hydrolysis of the C-B bond).
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the free acids and can be a better choice to prevent decomposition.[5]
-
Fresh Reagents: Ensure your boronic acid or ester is fresh and has been stored under appropriate conditions (e.g., in a desiccator).
-
-
FAQ 2: I am observing a significant amount of homocoupling by-product in my reaction. What can I do to minimize this?
Homocoupling, where two molecules of the same starting material couple together, is a common side reaction.[4]
-
Causes:
-
Oxygen in the Reaction Mixture: Trace amounts of oxygen can promote the homocoupling of boronic acids.
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.
-
Inefficient Transmetalation: If the transmetalation step is slow, the organometallic species can undergo side reactions, including homocoupling.
-
-
Solutions:
-
Degas Your Solvents: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen content.
-
Optimize Temperature: Try running the reaction at a lower temperature for a longer period.
-
Ligand Choice: The use of appropriate ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. Electron-rich and bulky phosphine ligands are often beneficial.
-
Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid reagent can sometimes help to drive the cross-coupling reaction to completion and reduce homocoupling of the halide partner.
-
FAQ 3: How can I effectively remove the residual palladium catalyst from my bipyridine product?
Removing the palladium catalyst is a critical step, especially for pharmaceutical applications. The chelating nature of bipyridines can make this particularly challenging.
-
Methods for Palladium Removal:
-
Column Chromatography: Standard silica gel column chromatography can be effective, but sometimes the palladium complexes co-elute with the product. Using a more polar eluent system or a different stationary phase (e.g., alumina) may improve separation.
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for palladium.[1]
-
Thiol-based resins: These are very effective at scavenging palladium. The crude reaction mixture can be stirred with the resin, which is then filtered off.
-
Amine-based resins: These can also be used to chelate and remove palladium.
-
Activated Carbon: Stirring the product solution with activated carbon can also effectively adsorb residual palladium.
-
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide can help extract the palladium into the aqueous phase.
-
Crystallization: If your bipyridine product is a solid, recrystallization is an excellent final purification step that can significantly reduce the levels of residual palladium.
-
Part 2: Detailed Troubleshooting Guides
This section provides more in-depth guidance for specific bipyridine synthesis methods.
Guide 1: Troubleshooting the Ullmann Homocoupling for Symmetric Bipyridines
The Ullmann reaction is a classic method for synthesizing symmetrical biaryls, including bipyridines, through a copper-catalyzed homocoupling of aryl halides.[6][7] While effective, it often requires harsh reaction conditions.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No or Low Conversion | - Inactive copper catalyst.- Insufficiently high temperature.- Poorly reactive aryl halide. | - Activate the Copper: Use freshly prepared, activated copper powder. This can be generated by reducing a copper(I) salt with a reducing agent like zinc dust.- Increase Temperature: The classic Ullmann reaction often requires temperatures above 200 °C.[6] Consider using a high-boiling solvent like DMF or performing the reaction neat.- Use a More Reactive Halide: Aryl iodides are more reactive than bromides, which are more reactive than chlorides. If possible, use the iodide derivative of your pyridine. |
| Formation of Side Products (e.g., Dehalogenation) | - Presence of protic impurities.- Reaction temperature is too high. | - Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize dehalogenation.- Optimize Temperature: While high temperatures are needed, excessively high temperatures can lead to decomposition and side reactions. Try to find the minimum temperature required for a reasonable reaction rate. |
| Difficult Product Isolation | - The product is a high-boiling oil.- The product is difficult to separate from the copper salts. | - Workup Procedure: After the reaction, the mixture is typically treated with an aqueous solution of ammonia or EDTA to complex the copper and facilitate its removal. The product can then be extracted into an organic solvent.- Purification: For non-volatile products, column chromatography or crystallization are the preferred methods of purification. |
Experimental Protocol: Ullmann Homocoupling of 2-Bromopyridine
-
Preparation: In a flame-dried Schlenk flask, add activated copper powder (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add 2-bromopyridine (1.0 eq.) and a high-boiling solvent such as DMF (or perform the reaction neat).
-
Reaction: Heat the reaction mixture to 150-200 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to days to go to completion.
-
Work-up: Cool the reaction mixture to room temperature. Add a concentrated aqueous solution of ammonia and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.
Guide 2: Optimizing the Negishi Coupling for Substituted Bipyridines
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for synthesizing unsymmetrical bipyridines.[8][9]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | - Poor quality of the organozinc reagent.- Catalyst deactivation.- Inefficient transmetalation. | - Prepare Fresh Organozinc Reagent: The quality of the organozinc reagent is crucial. Prepare it fresh before use and titrate to determine the exact concentration.- Ligand Selection: The choice of ligand can significantly impact the reaction. For challenging couplings, consider using more specialized ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs).- Additives: The addition of salts like lithium chloride (LiCl) can sometimes improve the efficiency of Negishi couplings by breaking up zinc aggregates and facilitating transmetalation. |
| Side Reactions | - Homocoupling of the organozinc reagent.- Reduction of the organic halide. | - Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 eq.) of the organozinc reagent to ensure the complete consumption of the more valuable halide partner.- Optimize Reaction Temperature: Running the reaction at a lower temperature may help to suppress side reactions. |
Experimental Protocol: Negishi Coupling of 2-Bromopyridine with Pyridylzinc Chloride
-
Preparation of Organozinc Reagent: Prepare the pyridylzinc chloride reagent by reacting the corresponding pyridyl lithium or Grignard reagent with zinc chloride.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-bromopyridine (1.0 eq.) in anhydrous THF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Addition of Organozinc Reagent: Slowly add the freshly prepared pyridylzinc chloride solution (1.1-1.2 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Part 3: Visualizations and Data
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to troubleshooting your reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in Suzuki couplings for bipyridine synthesis.
Caption: Troubleshooting workflow for Suzuki coupling.
References
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
ResearchGate. (n.d.). Methods for removal of palladium. [Link]
-
Royal Society of Chemistry. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (n.d.). A comparative study of chelating and cationic ion exchange resins for the removal of palladium(II) complexes from acidic chloride media. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Taylor & Francis Online. (n.d.). Selective Adsorption of Palladium(II) Complexes onto the Chelating Ion Exchange Resin Dowex M 4195 – Kinetic Studies. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ResearchGate. (n.d.). Organ's proposed catalytic cycle for the Negishi cross‐coupling.... [Link]
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (n.d.). Your trick to remove residual palladium. [Link]
-
Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. [Link]
-
Kyoto University Research Information Repository. (n.d.). Solid-phase extraction of palladium, platinum, and gold from water samples: comparison between a chelating resin and. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
-
YouTube. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. [Link]
-
OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. [Link]
-
Oxford Academic. (n.d.). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Negishi Coupling [organic-chemistry.org]
Technical Support Center: Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate (and related dicarboxylate bipyridine ligands) and their metal complexes. This guide is designed to provide expert-level insights and practical troubleshooting for common stability issues encountered during synthesis, purification, and application of these versatile compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound complexes.
Q1: My complex appears to be degrading in solution over time, even in the dark. What is the likely cause?
A1: The most probable cause of degradation in solution, particularly in protic or aqueous-containing solvents, is the hydrolysis of the methyl ester groups on the bipyridine ligand. This reaction converts the ester to a carboxylic acid, which can significantly alter the solubility, electronic properties, and coordination behavior of your complex. The presence of a metal center can sometimes catalyze this hydrolysis.[1][2][3]
Q2: I'm observing a change in the color or UV-Vis spectrum of my complex upon exposure to light. What's happening?
A2: This is a classic sign of photodecomposition. Bipyridine complexes, especially those with transition metals like Ruthenium, are often photoactive.[4][5][6][7] The absorption of light can lead to ligand dissociation, redox reactions, or other structural changes in the complex. The stability upon irradiation is a critical parameter to evaluate for any potential application involving light.[5]
Q3: At what temperature should I expect my metal-organic framework (MOF) based on this ligand to be stable?
A3: The thermal stability of MOFs is highly dependent on the metal center and the overall structure.[8][9][10] For carboxylate-based MOFs, decomposition temperatures can range from 250°C to over 500°C.[9] It is crucial to perform thermogravimetric analysis (TGA) to determine the specific decomposition temperature of your material. The loss of coordinated solvent molecules often occurs at lower temperatures, followed by the decomposition of the ligand and collapse of the framework at higher temperatures.[9][10]
Q4: I'm having trouble dissolving the free ligand and the final complex. What solvents are recommended?
A4: The free ligand, this compound, and its complexes can have limited solubility. For the related 4,4'-dicarboxy-2,2'-bipyridine, polar aprotic solvents like DMSO and DMF are often used.[11] The choice of solvent can significantly impact the stability and reactivity of your complex.[11] For complexes, the solubility will also be influenced by the counter-ions present.
Q5: My copper-based complex seems to be unstable during electrochemical studies. Why?
A5: Copper-bipyridine complexes can exhibit complex electrochemical behavior, including ligand loss upon changes in the copper oxidation state (e.g., from Cu(II) to Cu(I)).[12] The stability of the complex is dependent on the coordination environment and the solvent system used for the electrochemical analysis.[12][13][14]
II. Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common stability problems.
Guide 1: Diagnosing and Preventing Hydrolytic Degradation of Ester Groups
Symptom:
-
Unexpected precipitation from solution.
-
Changes in NMR spectra over time (e.g., disappearance of methyl ester protons and appearance of a broad acid proton peak).
-
Altered chromatographic behavior (e.g., new spots on TLC, different retention times in HPLC).
-
Poor reproducibility of experimental results.
Workflow for Diagnosis and Resolution:
Caption: Workflow for addressing ester hydrolysis.
Detailed Protocol for Monitoring Hydrolysis:
-
Sample Preparation: Dissolve a small amount of your complex in a deuterated solvent (e.g., DMSO-d6) that you would typically use for your experiments.
-
Initial NMR: Acquire a proton NMR spectrum immediately after dissolution. Note the integration and chemical shift of the methyl ester protons.
-
Time-Course Study: Leave the NMR tube at room temperature and acquire spectra at regular intervals (e.g., 1, 6, 24, and 48 hours).
-
Analysis: Compare the spectra. A decrease in the integration of the methyl ester peak and the appearance of new aromatic signals or a broad peak from the carboxylic acid proton are indicative of hydrolysis.
Guide 2: Assessing and Improving Photostability
Symptom:
-
The solution of the complex changes color or becomes cloudy after exposure to ambient or experimental light sources.
-
UV-Vis or fluorescence spectra change over time during measurements.
-
Reduced performance in photocatalytic applications over time.
Workflow for Assessing and Mitigating Photodegradation:
Caption: Workflow for improving photostability.
Experimental Protocol for Photostability Testing:
-
Prepare Solution: Prepare a solution of your complex in a suitable solvent with a known concentration and an absorbance of ~0.1 at the excitation wavelength.[6]
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum.
-
Controlled Irradiation: Irradiate the solution with a light source relevant to your application (e.g., a specific wavelength LED or a solar simulator).
-
Monitor Spectral Changes: At set time intervals, record the UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at the maximum wavelength (λmax) versus irradiation time. A significant decrease indicates photodegradation.
Guide 3: Addressing Solubility and Crystallization Issues
Symptom:
-
The synthesized complex is an amorphous powder and difficult to characterize.
-
Difficulty in obtaining single crystals suitable for X-ray diffraction.
-
The complex precipitates out of solution during a reaction or work-up.
Troubleshooting Table for Solubility and Crystallization:
| Issue | Potential Cause | Suggested Solution |
| Poor Solubility | Mismatch between solute and solvent polarity. Strong intermolecular forces in the solid state. | Screen a wider range of solvents, including polar aprotic (DMF, DMSO) and less polar (acetonitrile, THF) options.[11] Consider gentle heating to aid dissolution. |
| Amorphous Product | Rapid precipitation of the complex from solution. | Attempt slower crystallization methods such as vapor diffusion or slow cooling.[15] |
| Difficulty Growing Single Crystals | Sub-optimal solvent system or nucleation rate. | Use a solvent mixture to fine-tune solubility. Try techniques like layering a solution of the ligand onto a solution of the metal salt. The use of modulators in MOF synthesis can also influence crystal growth.[16][17][18] |
| Oily Product Formation | The complex may be a salt with a low melting point or is not fully solid at room temperature. | Try triturating the oil with a non-polar solvent like hexane or ether to induce solidification. |
III. References
-
Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. ACS Omega. [Link]
-
Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol. Crystal Growth & Design. [Link]
-
Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. Nature Communications. [Link]
-
Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis. Inorganic Chemistry. [Link]
-
Hydrolysis of α-amino-acid esters in mixed-ligand complexes with 2,2′-bipyridylpalladium(II). Journal of the Chemical Society, Dalton Transactions. [Link]
-
Electrochemical and Photophysical Properties of Ruthenium(II) Complexes Equipped with Sulfurated Bipyridine Ligands. Inorganic Chemistry. [Link]
-
Redox Polyether Hybrid Copper Bipyridine Complex Molten Salts. Inorganic Chemistry. [Link]
-
Electrochemical Mechanisms of Copper Bipyridine Complexes in Dichloromethane and Water. ECS Advances. [Link]
-
Structural Stability of BTTB-based Metal-Organic Frameworks under Humid Conditions. Dalton Transactions. [Link]
-
The thermal stability of metal-organic frameworks. Ask this paper. [Link]
-
The Cu(II)-2,2′-bipyridine system revisited. ResearchGate. [Link]
-
The thermal stability of metal-organic frameworks. ResearchGate. [Link]
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry. [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Molecules. [Link]
-
Bis(2,2′-bipyridil)Copper(II) Chloride Complex: Tyrosinase Biomimetic Catalyst or Redox Mediator?. International Journal of Molecular Sciences. [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences. [Link]
-
Mixed Ligand Co (II) Complexes: Use as Catalysts in the Hydrolysis of Esters. IOSR Journal of Applied Chemistry. [Link]
-
Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules. [Link]
-
In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. ACS Applied Materials & Interfaces. [Link]
-
Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin-Madison Libraries. [Link]
-
Methyl ester hydrolysis. ChemSpider SyntheticPages. [Link]
-
Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews. [Link]
-
Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate: Structure, Antimicrobial Activity and DNA/BSA Binding Study. Molecules. [Link]
-
4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. PubChem. [Link]
-
Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). ResearchGate. [Link]
-
Four two-dimensional lanthanide(III)-4,4-biphenyldicarboxylate complexes: Syntheses, structures, magnetic and luminescent properties. Semantic Scholar. [Link]
-
What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. ResearchGate. [Link]
-
Synthesis and crystal structures of metal complexes with 4,5-imidazole-dicarboxylate chelates: Self-assembled structures via NH⋯O=C intermolecular hydrogen bonds. ResearchGate. [Link]
-
Elucidation of crystallization steps in a new MOF based on magnesium. ResearchGate. [Link]
-
Re-routing aromatic degradation to give pyridine dicarboxylic acids. Royal Society of Chemistry. [Link]
-
(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm. [Link]
-
Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Polymers. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. [Link]
-
In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. ACS Applied Materials & Interfaces. [Link]
-
Modeling and Simulation of Crystallization of Metal–Organic Frameworks. Industrial & Engineering Chemistry Research. [Link]
-
Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. The Journal of Organic Chemistry. [Link]
-
4,4'-Dimethyl-2,2'-bipyridine. PubChem. [Link]
-
Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant. Synfacts. [Link]
-
Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI. [Link]
Sources
- 1. Hydrolysis of α-amino-acid esters in mixed-ligand complexes with 2,2′-bipyridylpalladium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Redox Polyether Hybrid Copper Bipyridine Complex Molten Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Understanding and controlling the nucleation and growth of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Solubility of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Welcome to the technical support guide for Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this ligand. We will explore the underlying chemical principles governing its solubility and provide systematic, field-tested protocols to achieve clear, stable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. Is this a known issue?
A1: Yes, solubility challenges are frequently encountered with bipyridine-based ligands, particularly those with polar functional groups like esters and their parent carboxylic acids. The rigid, planar structure of the bipyridine core can lead to strong crystal lattice energy, making it resistant to dissolution. While the methyl ester groups enhance solubility in organic solvents compared to the precursor dicarboxylic acid, the compound can still be problematic in many common solvents. Researchers working with the analogous 2,2'-bipyridine-5,5'-dicarboxylic acid have reported significant difficulties in achieving dissolution in standard organic solvents like DMF and DMSO without intervention[1].
Q2: What are the best starting solvents to try for dissolving this compound?
A2: Based on the behavior of structurally similar bipyridine dicarboxylates and their metal complexes, a systematic approach starting with polar aprotic solvents is recommended. Good initial choices include:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
For related dicarboxylic acid compounds, DMF and DMSO are often effective, sometimes requiring heat[2][3]. Furthermore, studies on metal complexes of similar methyl ester-functionalized bipyridine ligands have shown good solubility in dichloromethane[4].
Q3: Can heating the solvent help dissolve the compound?
A3: Heating can significantly increase the solubility of this compound by providing the energy needed to overcome the intermolecular forces in the crystal lattice. When using solvents like DMF or DMSO, gentle heating (e.g., to 40-60°C) is a standard troubleshooting step. However, it is critical to monitor for any signs of compound degradation, such as a color change. Always ensure your experimental conditions are compatible with elevated temperatures.
Q4: My compound precipitates out of solution upon cooling. How can I prevent this?
A4: This phenomenon, known as recrystallization, occurs when a solution becomes supersaturated as the temperature drops. To mitigate this, you can:
-
Use a co-solvent system: Adding a second, compatible solvent in which the compound is more soluble can help maintain stability at lower temperatures.
-
Prepare a more dilute solution: Working at the lowest feasible concentration for your application can prevent the solubility limit from being exceeded upon cooling.
-
Maintain a slightly elevated temperature: If your experimental setup allows, maintaining a constant, slightly elevated temperature may be necessary to keep the compound in solution.
Troubleshooting Guide: A Systematic Approach to Dissolution
If you are encountering persistent solubility issues, follow this structured workflow. This process is designed to identify a suitable solvent system efficiently while minimizing the use of your valuable compound.
Step 1: Small-Scale Solvent Screening
Before committing a large amount of material, perform a small-scale solubility test with a panel of solvents. This will provide empirical data on which solvent or solvent class is most effective.
Experimental Protocol: Micro-Solubility Test
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the suggested list in the table below. This creates an initial high-concentration slurry.
-
Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent (e.g., another 100 µL) and vortex again. Repeat until the solid dissolves or a practical volume limit is reached. Record the approximate concentration at which dissolution occurs.
-
Application of Heat: If the compound remains insoluble at room temperature, gently warm the vial in a water bath or on a heating block (start at 40°C) and observe any changes.
-
Cooling Test: If dissolution occurs with heating, allow the solution to cool to room temperature to check for precipitation.
Data Presentation: Recommended Solvents for Initial Screening
| Solvent Class | Solvent Name | Rationale & Notes |
| Polar Aprotic | Dimethylformamide (DMF) | Often effective for polar, aromatic compounds. Heating may be required. Commonly used in solvothermal synthesis of related metal-organic frameworks[2]. |
| Dimethyl Sulfoxide (DMSO) | A very strong solvent capable of dissolving many poorly soluble organic compounds[1][3]. Can be difficult to remove under vacuum. | |
| Halogenated | Dichloromethane (DCM) | Metal complexes of similar methyl ester bipyridine ligands have shown good solubility in DCM[4]. Its volatility makes it easy to remove. |
| Chloroform (CHCl₃) | An alternative halogenated solvent to consider, with similar properties to DCM. | |
| Ethers | Tetrahydrofuran (THF) | A moderately polar solvent that can be effective for some bipyridine derivatives[3]. |
| Alcohols | Methanol (MeOH) | While often less effective for larger, more rigid molecules, it is worth testing, especially in co-solvent mixtures. |
Step 2: Troubleshooting Workflow
If initial attempts fail, this logical diagram will guide you through subsequent steps to find a solution.
Mandatory Visualization: Solubility Troubleshooting Workflow
Sources
Technical Support Center: Scale-Up Synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
Introduction: Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate is a crucial building block and ligand in materials science and catalysis. Its tetrasubstituted structure offers unique steric and electronic properties, making it highly valuable for creating sophisticated metal-organic frameworks (MOFs), catalysts, and functional materials. However, transitioning its synthesis from the lab bench to a larger, pilot scale introduces significant challenges, including reaction control, catalyst efficiency, and product purification. This guide provides a comprehensive technical resource for researchers and process chemists to navigate the complexities of scaling up this synthesis, focusing on a robust and reproducible Nickel-catalyzed homocoupling strategy.
Section 1: Recommended Synthesis Strategy
For the scalable synthesis of the target molecule, a two-step approach is recommended. This involves the initial preparation of a key intermediate, Methyl 2-chloro-6-methylisonicotinate , followed by a Nickel-catalyzed reductive homocoupling. This pathway is selected for its reliance on commercially available starting materials and its amenability to scale-up with appropriate process controls.
Overall Synthetic Workflow
Caption: Figure 1. Recommended Two-Step Synthesis Workflow
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this molecule? A: The most robust route for multi-gram to kilogram scale is the Nickel-catalyzed reductive homocoupling of a 2-halo-6-methylpyridine-4-carboxylate precursor, such as Methyl 2-chloro-6-methylisonicotinate.[1] This method, often referred to as a Yamamoto-type coupling, is generally more cost-effective and scalable than palladium-catalyzed cross-couplings (like Suzuki or Stille) which can be more sensitive and expensive for homocoupling reactions.
Q2: Why is catalyst deactivation a primary concern in bipyridine synthesis? A: This is a critical issue. The bipyridine product itself is an excellent chelating ligand for transition metals.[2][3][4] As the product concentration increases during the reaction, it can coordinate strongly to the active Nickel (or Palladium) catalyst center, effectively sequestering it from the catalytic cycle and leading to stalled or incomplete reactions.[5][6] This product inhibition is a major hurdle in achieving high yields, especially at scale.
Q3: What are the most critical process parameters to control during the homocoupling reaction? A: On a large scale, the following parameters are crucial:
-
Inert Atmosphere: The active Ni(0) species is extremely sensitive to oxygen. Maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the setup, reaction, and workup is non-negotiable.
-
Solvent Purity: The reaction is typically run in anhydrous DMF. The presence of water can quench intermediates and interfere with the zinc reductant. Using a dry, degassed solvent is essential.[7]
-
Temperature Control: The reaction is typically exothermic. Precise temperature control is needed to prevent runaway reactions and the formation of byproducts.
-
Mixing/Agitation: In a large reactor, ensuring efficient mixing is vital to keep the zinc powder suspended and maintain homogeneous reaction kinetics.
Q4: Can I use 2-bromo-pyridine instead of the 2-chloro- precursor? A: Yes, 2-bromo precursors are often more reactive than their 2-chloro counterparts in coupling reactions. However, 2-chloro-pyridines are typically less expensive and more readily available, making them more attractive for large-scale synthesis. The reaction conditions may need to be slightly adjusted (e.g., higher temperature or longer reaction time) to achieve full conversion with the chloro-precursor.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor: Methyl 2-chloro-6-methylisonicotinate
This protocol outlines a common route from commercially available citrazinic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a reactor equipped for vigorous stirring, temperature control, and gas evolution, charge citrazinic acid and phosphorus pentachloride (PCl₅) in excess phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture under reflux for 4-6 hours. The reaction is complete when the evolution of HCl gas ceases. This step converts the hydroxyl groups to chlorides and the carboxylic acid to an acyl chloride.
-
Methanolysis: Carefully cool the reaction mixture. Slowly and cautiously add anhydrous methanol in excess while maintaining a low temperature (e.g., 0-10 °C) to quench the remaining POCl₃ and convert the acyl chloride to the methyl ester. This step is highly exothermic.
-
Workup: Pour the mixture onto crushed ice and neutralize carefully with a base (e.g., sodium carbonate or aqueous ammonia) to a pH of 7-8.
-
Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Methyl 2-chloro-6-methylisonicotinate.[8][9]
Protocol 2: Scale-Up Nickel-Catalyzed Homocoupling
This protocol describes the reductive coupling of the precursor to form the final product.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure a large, multi-necked reactor is scrupulously dried and equipped with a mechanical stirrer, condenser, thermocouple, and ports for inert gas and reagent addition. Purge the entire system with Argon for at least 1 hour.
-
Catalyst Preparation: To the reactor, charge anhydrous Nickel(II) chloride (NiCl₂), triphenylphosphine (PPh₃), and activated zinc powder under a strong positive pressure of Argon.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via cannula or a pressure-equalizing dropping funnel.
-
Catalyst Activation: Heat the stirred suspension to 60-80 °C. A color change (typically to a deep red or brown) indicates the formation of the active Ni(0) complex.
-
Substrate Addition: Dissolve the precursor, Methyl 2-chloro-6-methylisonicotinate, in anhydrous DMF and add it dropwise to the catalyst mixture over 1-2 hours. Causality Note: Slow addition helps to keep the concentration of the bipyridine product low at any given time, mitigating product-induced catalyst inhibition.
-
Reaction Monitoring: Maintain the reaction at 80-90 °C. Monitor the progress by taking aliquots for TLC, GC-MS, or HPLC analysis until the starting material is consumed (typically 12-24 hours).
-
Workup and Quenching: Cool the reaction to room temperature. Slowly add a quench solution (e.g., 2M HCl or aqueous EDTA) to dissolve the excess zinc and nickel salts.
-
Isolation: The product often precipitates from the reaction mixture upon cooling or quenching. If so, it can be collected by filtration. If it remains in solution, perform an extractive workup.
-
Purification: The crude solid product can be purified by extensive washing with water and methanol to remove inorganic salts and DMF, followed by recrystallization from a suitable solvent like ethanol or a toluene/ethanol mixture.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the homocoupling reaction.
Caption: Figure 2. Troubleshooting Logic for Homocoupling
Section 5: Data Presentation
Table 1: Typical Reaction Parameters for Ni-Catalyzed Homocoupling
| Parameter | Laboratory Scale (1-5 g) | Pilot Scale (100-500 g) | Key Rationale |
| Precursor | 1.0 eq | 1.0 eq | The limiting reagent. |
| NiCl₂ | 0.10 - 0.15 eq | 0.10 - 0.15 eq | Catalyst source; loading is critical for efficiency. |
| PPh₃ | 0.20 - 0.30 eq | 0.20 - 0.30 eq | Ligand to stabilize the active Ni(0) species. |
| Zn Powder | 2.5 - 3.0 eq | 2.5 - 3.0 eq | Stoichiometric reductant to generate and regenerate Ni(0). |
| Solvent (DMF) | 20 mL / g precursor | 10-15 mL / g precursor | Concentration is increased at scale to improve throughput. |
| Temperature | 80 - 90 °C | 80 - 85 °C | Tightly controlled to balance reaction rate and stability. |
| Addition Time | 15-30 min | 2 - 4 hours | Slower addition at scale is crucial to manage exotherm and product inhibition. |
| Reaction Time | 12 - 18 hours | 18 - 24 hours | May be longer at scale due to mixing and concentration effects. |
| Typical Yield | 75 - 85% | 65 - 80% | Yields are often slightly lower on scale-up due to handling and mixing inefficiencies. |
References
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information. [Link]
-
Hazari, N., et al. (2022). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]
-
Suleman, M. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Academia.edu. [Link]
-
Goldup, S. M., et al. (2016). High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes. Royal Society of Chemistry. [Link]
-
Engle, K. M., et al. (2023). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Organic & Inorganic Au. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
Lin, S., et al. (2022). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. ChemRxiv. [Link]
-
Singh, S., et al. (2022). Synthesis of 2,2'-Bipyridines: Versatile Building Blocks for Sexy Architectures and Functional Nanomaterials. ResearchGate. [Link]
-
Reguero, M., et al. (2014). Diisopropyl 2,2'-Bipyridine-3,3'-dicarboxylate. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. PubChem. [Link]
- CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
-
Sauvé, G., et al. (2000). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses. [Link]
-
Wisser, F. M., et al. (2009). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications. [Link]
-
Gu, G., & Lu, M. (2010). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar. [Link]
-
Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
ChemBK. (2024). Methyl 2-chloro-6-methylisonicotinate. ChemBK. [Link]
-
Wang, X., et al. (2023). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. PubMed Central. [Link]
-
Nakajima, K., et al. (2019). Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates. MDPI. [Link]
-
Glace, A. W., et al. (2022). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. PubMed Central. [Link]
-
Wang, H., et al. (2022). Nickel-Catalyzed Cross Coupling of Umpolung Carbonyls and Alkyl Halides. ChemRxiv. [Link]
-
Reddy, G. S., et al. (2021). Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues. National Institutes of Health. [Link]
Sources
- 1. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. usbio.net [usbio.net]
- 9. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Metal Complex Formation with Bipyridine Ligands
From the Desk of the Senior Application Scientist
Welcome to the technical support center for troubleshooting metal complex formation with bipyridine ligands. As a cornerstone of coordination chemistry, bipyridine (bpy) and its derivatives are crucial for developing catalysts, photosensitizers, and novel therapeutic agents. However, their synthesis can present unique challenges. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during synthesis and characterization. Each answer delves into the underlying causality to empower you to make informed decisions for optimizing your experimental design.
Q1: My reaction yield is critically low, or I'm recovering only starting materials. What are the likely causes and how can I improve the outcome?
A1: Low or zero yield is a frequent issue stemming from several key factors. Let's diagnose them systematically.
-
Cause 1: Insufficient Reaction Energy: Many metal precursors, particularly those of d6 metals like Ru(III), are kinetically inert. The ligand substitution process requires significant activation energy.
-
Solution: Increase the reaction temperature. Solvents with high boiling points like N,N-dimethylformamide (DMF) or ethylene glycol are often used to drive these reactions. For instance, the classic synthesis of [Ru(bpy)₂Cl₂] involves refluxing in DMF for several hours to facilitate the substitution of chloride ions on the RuCl₃ precursor.[1] If your metal salt is more labile (e.g., Zn(II), Cu(II)), harsh conditions may be unnecessary and could lead to decomposition.
-
-
Cause 2: Incorrect Stoichiometry: The ratio of metal to ligand directly influences the final product. Bipyridine can form mono-, bis-, or tris-chelated complexes ([M(bpy)]n+, [M(bpy)₂]n+, [M(bpy)₃]n+).
-
Solution: To favor the formation of a tris-chelated complex like [Fe(bpy)₃]²⁺, a slight excess of the bipyridine ligand (e.g., 3.1 to 3.5 equivalents) is recommended to push the equilibrium towards the fully coordinated species.[2][3] Conversely, using a 1:1 or 2:1 ratio is necessary if you are targeting the less-substituted complexes.
-
-
Cause 3: Poor Precursor or Ligand Quality: Impurities can significantly hinder complex formation.
-
Solution: Ensure the purity of your bipyridine ligand. If it appears discolored (yellow or brown), consider recrystallizing it from a suitable solvent like hexane or sublimating it. Metal salts should be of high purity and, if hydrated, their water content must be accounted for in mass calculations.
-
-
Cause 4: Inappropriate Solvent Choice: The solvent must dissolve the reactants and be stable at the required reaction temperature. It can also play a coordinating role.
-
Solution: For polar reactants, solvents like ethanol, methanol, water, or acetonitrile are common choices. Some syntheses utilize solvent mixtures, such as ethanol/water, to balance the solubility of both the metal salt and the organic ligand.[4] Be aware that coordinating solvents (like acetonitrile) can compete with bipyridine for binding sites on the metal, potentially leading to mixed-ligand species.
-
Q2: My final product has precipitated from the reaction, but it's insoluble in everything. How can I purify it and improve its solubility for future experiments?
A2: Solubility is a common challenge, especially with neutral or charge-balanced complexes and extended polymeric structures.
-
Purification of Insoluble Complexes:
-
Solution: If the product is an insoluble solid, purification relies on washing away soluble impurities. A typical washing sequence involves:
-
Water: To remove unreacted metal salts and other inorganic byproducts.
-
Ethanol or Diethyl Ether: To remove excess bipyridine ligand and organic impurities.
-
Suction drying.
-
-
For more rigorous purification, Soxhlet extraction can be employed if you can identify a solvent that dissolves the impurities but not your product.
-
-
Improving Solubility by Design:
-
Ligand Modification: The easiest way to enhance solubility in organic solvents is to use substituted bipyridine ligands. Adding long alkyl or alkoxy chains to the 4,4' or 5,5' positions of the bipyridine rings dramatically increases solubility in solvents like dichloromethane and chloroform.[5]
-
Counter-ion Exchange: For ionic complexes, the choice of counter-ion is critical. Large, non-coordinating anions like hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), or triflate (OTf⁻) often yield complexes that are more soluble in organic solvents compared to smaller ions like chloride (Cl⁻) or sulfate (SO₄²⁻). You can perform a salt metathesis reaction by adding a saturated aqueous solution of KPF₆ or NH₄PF₆ to a solution of your complex to precipitate the less water-soluble PF₆⁻ salt.[6]
-
Q3: My characterization data (NMR, ESI-MS) is messy and suggests a mixture of products. What are the likely side reactions?
A3: A mixture of products usually points to incomplete reaction or competing equilibria. The most common issue is the formation of multiple coordination species.
-
Cause: Incomplete Ligand Substitution: Reactions targeting tris-chelated complexes may stall at the mono- or bis-chelated stage if the reaction time or temperature is insufficient.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction using a technique like UV-Vis spectroscopy; the characteristic metal-to-ligand charge transfer (MLCT) band for tris(bipyridine) complexes is often intense and at a longer wavelength than that of the bis- or mono-species.[5][7]
-
-
Cause: Redox Side Reactions: Some metal centers are susceptible to oxidation or reduction under the reaction conditions. For example, synthesizing an Fe(II) complex in the presence of air can lead to oxidation to Fe(III). Bipyridine itself can be reduced in certain electrochemical or photochemical contexts, forming a radical anion (bpy•⁻) or dianion (bpy²⁻).[8][9]
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) if you are working with air-sensitive metal oxidation states (e.g., Fe(II), Co(II), Cr(II)).
-
Q4: The color of my reaction changed dramatically to a deep red/orange/purple. What does this signify?
A4: The vibrant colors of many transition metal bipyridine complexes are one of their defining features and a good qualitative indicator of successful complexation.
-
Explanation: This color is typically due to a Metal-to-Ligand Charge Transfer (MLCT) electronic transition.[5] In this process, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of this transition, and thus the color, is sensitive to the metal, its oxidation state, and the specific ligands.
-
Example: The formation of [Fe(bpy)₃]²⁺ from a pale green solution of Fe(II) salts and colorless bipyridine results in a deep, intense red color, which has historically been used for the colorimetric analysis of iron.[10] Similarly, [Ru(bpy)₃]²⁺ is known for its characteristic orange-red color and luminescence.
-
Troubleshooting: An unexpected color or lack of color development can indicate that the desired complex is not forming, the metal is in the wrong oxidation state, or the complex has decomposed. Use UV-Visible spectroscopy to obtain a quantitative measure of the electronic transitions and confirm the presence of the expected MLCT band.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my synthesis?
A1: The ideal solvent should dissolve your metal salt and ligand, be inert under the reaction conditions, and have an appropriate boiling point.
| Solvent | Polarity | Typical Use Case | Boiling Point (°C) | Notes |
| Water | High | Soluble metal salts (chlorides, sulfates) | 100 | Can coordinate to the metal; good for hydrophilic complexes. |
| Ethanol/Methanol | High | Good general-purpose solvent for many M-Cl and bpy | 78 / 65 | Often used in mixtures with water to co-dissolve reactants.[4] |
| Acetonitrile (MeCN) | Medium | Soluble complexes, electrochemistry | 82 | Is a coordinating solvent; can lead to [M(bpy)₂(MeCN)₂]ⁿ⁺ species. |
| Dichloromethane (DCM) | Medium | Purification/characterization of organic-soluble complexes | 40 | Generally not used for high-temperature synthesis. |
| N,N-Dimethylformamide (DMF) | High | Kinetically inert metals requiring high temp. | 153 | Excellent for Ru(III) precursors; must be removed under high vacuum.[1] |
Q2: How can I definitively confirm that the bipyridine ligand has coordinated to the metal center?
A2: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR Spectroscopy: Upon coordination, the electronic environment of the bipyridine protons changes. The protons in the 6 and 6' positions (adjacent to the nitrogen atoms) are significantly affected by the metal's anisotropic effect, often shifting downfield. In an asymmetric complex, all eight bipyridine protons may become chemically distinct, leading to a complex but informative spectrum.[4]
-
UV-Visible Spectroscopy: As mentioned, the appearance of a strong MLCT band in the visible region (typically 400-550 nm) is a hallmark of successful coordination for many d-block metal complexes.[7]
-
Infrared (IR) Spectroscopy: Bipyridine ring stretching vibrations (typically around 1500-1600 cm⁻¹) often shift to higher frequencies upon coordination due to the rigidity of the chelate ring.[7]
-
Mass Spectrometry (ESI-MS): This is one of the most powerful tools. For an ionic complex like [Ru(bpy)₃]Cl₂, you should observe a peak for the cation [Ru(bpy)₃]²⁺ at an m/z value corresponding to half its mass, and potentially a peak for [Ru(bpy)₃Cl]⁺ if a chloride ion remains associated.
Q3: What is the role of steric hindrance in substituted bipyridine ligands?
A3: Steric bulk, particularly at the 6,6'-positions, can have a profound impact on complex formation. While substituents at the 4,4'- and 5,5'-positions are primarily used to tune electronic properties and solubility, substituents at the 6,6'-positions can physically block other ligands from approaching the metal center.[5] This can be used strategically to prevent the formation of tris-chelated complexes or to protect a reactive metal site.
Section 3: Standard Operating Protocols
Protocol 1: Synthesis of cis-[Ru(bpy)₂Cl₂]
This protocol is a foundational synthesis for many ruthenium-polypyridine complexes, adapted from established methods.[1]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine RuCl₃·xH₂O (1.0 mmol), 2,2'-bipyridine (2.0 mmol), and LiCl (excess, ~10 mmol).
-
Add 15 mL of DMF. The LiCl helps to ensure a high concentration of chloride ions to prevent the formation of undesired bridged species.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 4 hours. The solution will turn from a dark brown/black to a deep red-violet color.
-
Cool the reaction mixture to room temperature.
-
Pour the DMF solution into 100 mL of rapidly stirring acetone. This will cause the product to precipitate.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the dark crystalline solid by vacuum filtration.
-
Wash the solid sequentially with three 20 mL portions of cold water, followed by three 20 mL portions of diethyl ether to remove LiCl and unreacted bpy.
-
Dry the product under vacuum.
Self-Validation: The product should be a dark violet microcrystalline solid. Its identity should be confirmed by ESI-MS (peak for [Ru(bpy)₂Cl]⁺) and ¹H NMR (complex pattern in the aromatic region).
Section 4: Visual Guides
Troubleshooting Workflow for Bipyridine Complex Synthesis
Caption: A systematic workflow for diagnosing and solving common synthesis issues.
Bipyridine Chelation Equilibria
Caption: Stepwise formation of mono-, bis-, and tris-bipyridine complexes.
References
-
Ijmcer, V. (2015). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. International Journal of Modern Chemistry and Applied Science, 3(2), 25-26. [Link]
-
Janiak, C., Deblon, S., Wu, H.-P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (1999). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. [Link]
-
Wikipedia contributors. (2023). Transition metal complexes of 2,2'-bipyridine. Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. (2023). Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. [Link]
-
Kim, S., & Ko, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 698. [Link]
-
Constable, E. C., & Housecroft, C. E. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(21), 5105. [Link]
-
Sarkar, B., & Kaim, W. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18368-18376. [Link]
-
Toyohara, K., & Tanaka, K. (2018). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. Inorganics, 6(2), 52. [Link]
-
Pavelka, M., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules, 28(12), 4697. [Link]
-
Yadav, Y. J., et al. (2013). 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties. New Journal of Chemistry, 37(5), 1436-1444. [Link]
-
JoVE. (2022). Synthesis of Bispyridine-Based Ligands and Their Complexation to Platinum(II). JoVE. [Link]
-
Margerum, D. W., & Dukes, G. R. (1974). Kinetics of ternary complex formation between cobalt(II) species and 2,2′-bipyridine: parametrization of bound-ligand effects. Journal of the Chemical Society, Dalton Transactions, (16), 1764-1769. [Link]
-
ResearchGate. (n.d.). Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. ResearchGate. [Link]
-
Bill, E., et al. (2022). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry, 61(1), 163-178. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 6. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solar Cell Performance with Bipyridine Derivatives
As a Senior Application Scientist, this guide is designed to provide researchers and professionals with in-depth technical support for experiments involving bipyridine derivatives in solar cell applications. This resource consolidates field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of synthesis, device fabrication, and performance characterization.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow, providing a clear path from symptom to solution.
Issue 1: Low Power Conversion Efficiency (PCE) in Perovskite Solar Cells (PSCs)
Symptom: The overall efficiency of your PSC with a bipyridine derivative is significantly lower than expected or reported values.
Potential Causes:
-
Ineffective Defect Passivation: The bipyridine derivative may not be effectively coordinating with undercoordinated Pb²⁺ defects on the perovskite surface or at grain boundaries. This leads to high levels of non-radiative recombination, which primarily reduces the open-circuit voltage (VOC).[1][2]
-
Poor Interfacial Energetics: An improper energy level alignment between the bipyridine-modified perovskite layer and the adjacent charge transport layer (ETL or HTL) can create an energy barrier, hindering efficient charge extraction.[1][3][4] This often manifests as a low short-circuit current (JSC).
-
Perovskite Degradation: Some bipyridine derivatives, particularly volatile ones like 4-tert-butylpyridine (4-tBP) when used in high concentrations, can be corrosive to the perovskite layer over time, creating defects instead of passivating them.[5][6][7]
Suggested Solutions:
-
Optimize Derivative Concentration: Systematically vary the concentration of the bipyridine derivative in the deposition solution (e.g., for surface treatment or as an additive). Start with low concentrations (e.g., 0.1-1.0 mg/mL in a suitable solvent like isopropanol for surface treatment) and characterize the resulting devices to find the optimal balance between passivation and potential degradation.
-
Select Appropriate Functional Groups: The choice of functional groups on the bipyridine core is critical. Bidentate or tridentate ligands (like 2,2'-bipyridine or terpyridine) often show stronger coordination to Pb²⁺ and are more effective at passivating defects compared to monodentate pyridine.[8] Functional groups like amino (-NH₂) or carboxyl (-COOH) can form additional hydrogen bonds or coordinate with defects, enhancing both efficiency and stability.[1][9]
-
Verify Energy Level Alignment: Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to measure the work function and valence band maximum of the perovskite film with and without the bipyridine modification. Ensure the alignment facilitates, rather than impedes, charge transfer to the adjacent layers.
-
Consider Steric Hindrance: For applications where the derivative might interact negatively with the perovskite, consider molecules with greater steric hindrance. For instance, 2-pentyl pyridine (2-py) has been shown to be less destructive to certain perovskite structures than 4-tBP due to steric effects.[7][10]
Issue 2: Low Fill Factor (FF)
Symptom: The J-V curve of the solar cell is not "square," resulting in a Fill Factor below 0.70. This is often accompanied by a visible "S-kink" near the VOC.
Potential Causes:
-
High Series Resistance (Rs): This can be caused by the bipyridine derivative forming an insulating layer at the interface, poor quality of contacts, or high bulk resistance in the transport layers.[11][12]
-
Charge Extraction Barriers: As mentioned previously, poor energy level alignment can impede the flow of charge carriers, which disproportionately affects the device performance at the maximum power point, thereby reducing the FF.[13]
-
Increased Recombination: Trap-mediated recombination at the interface, which the bipyridine derivative is intended to suppress, can still be a major cause of low FF if passivation is incomplete or if the derivative itself introduces new recombination centers.[14]
-
Shunt Resistance (Rsh) Issues: While less common for this specific modification, pinholes or defects in the perovskite film can create alternative current pathways, reducing the shunt resistance and consequently the FF.[11]
Suggested Solutions:
-
Optimize Layer Thickness: If the bipyridine derivative is applied as an interfacial layer, ensure it is not too thick. Use a highly diluted solution and a fast spin-coating speed to achieve a monolayer or near-monolayer coverage.
-
Annealing Post-Treatment: Apply a moderate thermal annealing step after depositing the bipyridine derivative. This can help improve the ordering of the molecules at the interface and promote better electronic coupling with the adjacent layers.
-
Analyze J-V Curves under Varying Light Intensity: The dependence of VOC on light intensity can help diagnose the dominant recombination mechanism. A slope greater than kT/q suggests significant trap-assisted recombination.[15]
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to deconvolve the different resistance components in the device. This powerful technique can distinguish between transport resistance, recombination resistance, and series resistance, providing a clear picture of the limiting factor.[14]
Troubleshooting Workflow for Low Fill Factor
Caption: A diagnostic workflow for troubleshooting low Fill Factor in solar cells.
Issue 3: Poor Long-Term Device Stability
Symptom: The device PCE degrades rapidly when exposed to ambient air, continuous illumination, or elevated temperatures.
Potential Causes:
-
Hygroscopic Nature of Additives: Some bipyridine derivatives, or the additives used with them (like Li-TFSI in the hole transport layer), are hygroscopic and can attract moisture to the perovskite interface, accelerating degradation.[6]
-
Volatility of the Derivative: Small, liquid pyridine-based molecules like 4-tBP are volatile and can evaporate from the device over time, especially under thermal stress.[5][6] This leads to a loss of the passivating effect and a return of defect-related recombination.
-
Photochemical Instability: The bipyridine derivative itself or the complex it forms with the perovskite surface may not be photochemically stable, leading to degradation under continuous illumination.
Suggested Solutions:
-
Incorporate Hydrophobic Functional Groups: Synthesize or select bipyridine derivatives with hydrophobic side chains (e.g., long alkyl chains). This can enhance the moisture stability of the device by repelling water from the perovskite layer.[16]
-
Use Less Volatile Derivatives: Employ bipyridine derivatives with higher boiling points or those that can be chemically grafted to other layers to prevent their evaporation from the device. Novel Lewis base molecules designed to be less volatile are a key area of research.[5]
-
Encapsulation: Properly encapsulate the finished device to protect it from environmental stressors like moisture and oxygen. While not a solution to inherent instability, it is a mandatory step for long-term testing and practical applications.
-
Accelerated Aging Tests: Conduct systematic stability studies under controlled conditions (e.g., 85°C, 85% relative humidity, or continuous 1-sun illumination) to identify the specific failure mechanism and test the effectiveness of your stability-enhancing strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do bipyridine derivatives fundamentally work to enhance solar cell performance?
A1: Bipyridine derivatives primarily enhance performance through two mechanisms:
-
Defect Passivation: The nitrogen atoms in the bipyridine ring possess lone pairs of electrons, acting as Lewis bases. They can donate these electrons to coordinate with electron-deficient defects in the solar cell, particularly uncoordinated lead ions (Pb²⁺) at the surface and grain boundaries of perovskite films.[2][9] This process, known as passivation, neutralizes these defects, which would otherwise act as sites for non-radiative recombination of charge carriers. By reducing recombination, the open-circuit voltage (VOC) and fill factor (FF) of the device are significantly improved.[1]
-
Interfacial Engineering: When applied as a thin layer between the active layer (e.g., perovskite) and a charge transport layer, bipyridine derivatives can modify the interfacial energetics.[3] They can tune the work function of the surface, leading to a more favorable energy level alignment that reduces the energy barrier for charge extraction and minimizes interfacial recombination, thereby boosting the JSC and VOC.[1][4]
Mechanism of Bipyridine Defect Passivation
Caption: Workflow for fabricating a PSC with a bipyridine interfacial layer.
Representative Performance Data
The following table summarizes typical performance enhancements seen in perovskite solar cells after surface treatment with a suitable bipyridine derivative, based on data trends reported in the literature.
| Device Configuration | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Source(s) |
| Control (without bipyridine) | ~1.05 | ~23.5 | ~75 | ~18.5 | Representative values based on literature, e.g., [9][16] |
| With Bipyridine Derivative Passivation | ~1.12 | ~23.8 | ~80 | >21.0 | Improvements are consistent with findings in studies focusing on defect passivation. [1][8][9] |
Note: Absolute values can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The key takeaway is the typical improvement in VOC and FF due to reduced recombination.
References
- Multiple Types of Defect Passivation Using a Pyridine Derivative Modifier for Efficient and Stable Perovskite Solar Cells.
- Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells.
- Short‐Term Stability of Perovskite Solar Cells Affected by In Situ Interface Modific
- Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells.
- The effects of pyridine molecules structure on the defects passivation of perovskite solar cells.
- Sensitized Solar Cells: N719 Dye vs. Bipyridine- Based Compounds. Benchchem.
- Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells. Semantic Scholar.
- Application Notes and Protocols for Employing 4,4'-Dimethyl-2,2'-bipyridine in Dye-Sensitized Solar Cells. Benchchem.
- Enhanced Stability of Perovskite Solar Cells through Corrosion‐Free Pyridine Derivatives in Hole‐Transporting Materials.
- Enhanced Stability of Ag2BiI5 Perovskite Solar Cells by Adding Pyridine Derivatives in Hole‐Transporting Materials.
- Stability Modification of Dye-sensitized Solar Cells by Ruthenium Dyes Embedded on Eggshell Membranes. MDPI.
- Theoretical insights on spectral and electrochemical properties of BODIPY-bipyridine and Re(BODIPY-bipyridine)(CO)3Cl dyes for Dye-Sensitized Solar Cells.
- Synthesis of Bipyridine Ligands: A Detailed Guide to Applic
- Enhanced Stability of Ag2BiI5 Perovskite Solar Cells by Adding Pyridine Derivatives in Hole‐Transporting M
- Bipyridine type Co-complexes as hole-transporting material dopants in perovskite solar cells. RSC Publishing.
- Application of 4,4'-Dibromo-2,2'-bipyridine in Perovskite Solar Cells: A Detailed Guide. Benchchem.
- Effect of bidentate and tridentate additives on the photovoltaic performance and stability of perovskite solar cells.
- Principled Exploration of Bipyridine and Terpyridine Additives to Promote Methylammonium Lead Iodide Perovskite Crystallization.
- Ruthenium phthalocyanine-bipyridyl dyads as sensitizers for dye-sensitized solar cells: dye coverage versus molecular efficiency. PubMed.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Replacement of Biphenyl by Bipyridine Enabling Powerful Hole Transport Materials for Efficient Perovskite Solar Cells. PubMed.
- Fe(II)-Polypyridines as Chromophores in Dye-Sensitized Solar Cells: A Computational Perspective.
- Improvement of Dye-Sensitized Solar Cell Performance via Addition of Azopyridine Derivative in Polymer Gel Electrolytes. PMC - NIH.
- Recent Progress on the Synthesis of Bipyridine Derivatives.
- Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells. MDPI.
- Why is the Fill Factor of Solar Cells low?.
- Computational Evaluation of Copper Dimethyl-Bipyridine Based Complex towards Dye Sensitized Solar Cell Performance.
- Multimode Characterization Approach for Understanding Cell-Level PV Performance and Degrad
- Preparation and Characterization of Thin-Film Solar Cells with Ag/C60/MAPbI3/CZTSe/Mo/FTO Multilayered Structures. PMC - NIH.
- Synthesis and chemical structures of bipyridine ligands (L #...).
- Recent Progress on the Synthesis of Bipyridine Deriv
- Low Fill Factor Issues: Diagnosing Series Resistance Problems.
- Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.
- Polymer Solar Cells—Interfacial Processes Rel
- Molecular materials as interfacial layers and additives in perovskite solar cells. Chemical Society Reviews (RSC Publishing).
- Molecular materials as interfacial layers and additives in perovskite solar cells. RSC Publishing.
- Fill Factor.
- Impact of Interfacial Layers in Perovskite Solar Cells. PubMed.
- Three multi-billion dollar corporations (Elsevier, Wiley and American Chemical Society) have organized a new attack on free distribution of scientific knowledge. As a result, Sci-Hub website should now be inaccessible to students and researchers from India without using censorship-circumvention tools such as VPN browser extensions..
- Understanding the poor fill factor of solution-processed squaraine based solar cells in terms of charge carrier dynamics probed via impedance and transient spectroscopy.
- Hybrid Interfacial Layer Leads to Solid Performance Improvement of Inverted Perovskite Solar Cells.
- Fill Factor Losses and Deviations from the Superposition Principle in Lead Halide Perovskite Solar Cells. Forschungszentrum Jülich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular materials as interfacial layers and additives in perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Impact of Interfacial Layers in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of bidentate and tridentate additives on the photovoltaic performance and stability of perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Low Fill Factor Issues: Diagnosing Series Resistance Problems [eureka.patsnap.com]
- 13. Frontiers | Polymer Solar Cells—Interfacial Processes Related to Performance Issues [frontiersin.org]
- 14. Understanding the poor fill factor of solution-processed squaraine based solar cells in terms of charge carrier dynamics probed via impedance and transient spectroscopy - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. juser.fz-juelich.de [juser.fz-juelich.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Photostability of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate Based Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate based dyes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during photostability experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of ruthenium-based bipyridine dyes, which share core principles with the topic compound.
Q1: My dye solution is degrading even without a photocatalyst. Is this expected?
A1: Yes, self-degradation of dyes can occur in the presence of light, particularly UV rays.[1] The dye molecule can absorb light energy, moving to an excited state. This process can lead to the generation of reactive oxygen species like hydroxyl radicals (OH˙) and superoxide radicals (˙O₂⁻), which then degrade the dye.[1]
Q2: What are the primary mechanisms of degradation for my bipyridine-based dye?
A2: The degradation of these dyes typically falls into three main categories:[2]
-
Photodegradation: Light energy, especially from UV or sunlight, can directly break down the chemical structure of the dye molecules.[2]
-
Chemical Degradation: This involves chemical reactions such as oxidation or hydrolysis that alter the dye's structure and lead to a loss of color.[2]
-
Biodegradation: In non-sterile environments, microorganisms like bacteria and fungi can metabolize the dye molecules.[2]
For ruthenium bipyridine complexes often used in applications like Dye-Sensitized Solar Cells (DSSCs), an additional mechanism involves the photoelectrochemical transformation of the complex when it's attached to a semiconductor like TiO₂. If the dye is not efficiently regenerated, it can decompose into fragments.[3]
Q3: How can I improve the photostability of my dye in a DSSC application?
A3: Improving photostability in DSSCs is a key challenge. Here are some strategies:
-
Thiocyanate-Free Ligands: Consider using thiocyanate-free ruthenium(II) complexes, as they have shown better stability compared to conventional thiocyanate-based dyes like N719.[4]
-
Hydrophobic Ligands: Introducing hydrophobic ligands into the dye structure can enhance stability.[5]
-
Optimizing the Electrolyte: The electrolyte composition is crucial. Insufficient regeneration of the dye by the electrolyte's redox couple (e.g., iodide/triiodide) can lead to irreversible degradation.[3]
-
Protective Coatings: Novel approaches, such as using an eggshell membrane-TiO₂ composite, have been shown to protect the dye's ligands from being removed by UV irradiation and exchanged with water or hydroxide ions from the electrolyte.[6]
Q4: What are the key parameters to monitor during a photostability study?
A4: The primary parameter to monitor is the change in the dye's absorbance over time using UV-Vis spectroscopy.[7] A decrease in absorbance at the dye's maximum absorption wavelength (λmax) indicates degradation.[7] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify degradation products. In DSSC applications, monitoring photovoltaic parameters like short-circuit current density (Jsc), open-circuit potential (Voc), and fill factor (FF) is also essential to assess the impact of dye degradation on cell performance.[8]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during photostability experiments.
Issue 1: Rapid and Unexpected Dye Bleaching
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High-Intensity Light Source | 1. Reduce the intensity of the light source. 2. Use a filter to cut out high-energy UV wavelengths. 3. Ensure the light source is calibrated according to ICH guidelines.[9] | Excessive light intensity can accelerate photodegradation pathways, leading to rapid bleaching that may not be representative of real-world conditions. |
| Presence of Reactive Oxygen Species (ROS) | 1. Deoxygenate the solvent by bubbling with an inert gas (e.g., argon or nitrogen). 2. Add a ROS scavenger to the solution, if compatible with the experiment. | Oxygen dissolved in the solvent can be converted to highly reactive species upon light exposure, which then attack and degrade the dye molecules.[10] |
| Solvent Incompatibility | 1. Test the dye's stability in a range of solvents with varying polarities. 2. Consult literature for recommended solvents for similar bipyridine dyes. | The solvent can influence the dye's excited state lifetime and its susceptibility to degradation pathways. |
| Photocatalytic Activity of Substrate | 1. If the dye is adsorbed on a semiconductor (e.g., TiO₂), run a control experiment with the dye in solution without the semiconductor. 2. Characterize the semiconductor's surface properties. | The semiconductor can act as a photocatalyst, generating electron-hole pairs that lead to the formation of reactive species and subsequent dye degradation.[10] |
Issue 2: Inconsistent or Irreproducible Photostability Data
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Fluctuations in Experimental Conditions | 1. Precisely control the temperature of the sample during irradiation.[9] 2. Ensure a consistent distance between the light source and the sample. 3. Monitor and control the humidity of the experimental chamber. | Temperature, light intensity, and humidity can all affect the rate of degradation reactions. Consistent conditions are crucial for reproducible results. |
| Sample Preparation Variability | 1. Standardize the dye concentration and solution preparation protocol. 2. For solid samples, ensure a uniform thickness and distribution of the dye.[11] 3. Use gloves and clean glassware to prevent contamination.[12] | Variations in sample preparation can lead to differences in light absorption and degradation rates. Contaminants can act as photosensitizers or quenchers. |
| Instrumental Drift | 1. Calibrate the spectrophotometer or other analytical instruments before each measurement. 2. Run a reference standard to check for instrument performance. | Instrumental drift can lead to inaccurate measurements of dye concentration and degradation. |
III. Experimental Protocols & Methodologies
Protocol 1: Standard Photostability Testing of a Dye in Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[13]
Objective: To assess the photostability of a this compound based dye in a specific solvent under controlled light exposure.
Materials:
-
Dye sample
-
High-purity solvent (e.g., ethanol, acetonitrile)
-
Chemically inert and transparent containers (e.g., quartz cuvettes)[11]
-
Calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)[9]
-
UV-Vis Spectrophotometer
-
Dark control sample wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a stock solution of the dye in the chosen solvent at a known concentration. Ensure the initial absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the dye solution.
-
Light Exposure:
-
Place the sample in a temperature-controlled chamber under the calibrated light source.
-
Simultaneously, place a dark control sample in the same chamber, shielded from light.
-
-
Time-course Measurements: At predetermined time intervals, remove the sample and the dark control, and record their UV-Vis spectra.
-
Data Analysis:
-
Plot the absorbance at λmax as a function of irradiation time.
-
Calculate the percentage of dye degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Compare the results with the dark control to distinguish between photodegradation and thermal degradation.
-
Protocol 2: Assessing Photostability in a Dye-Sensitized Solar Cell (DSSC)
Objective: To evaluate the long-term stability of a this compound based dye as a sensitizer in a DSSC.
Materials:
-
Fabricated DSSCs with the dye of interest
-
Solar simulator (AM 1.5G, 100 mW/cm²)[8]
-
Potentiostat/Galvanostat for J-V curve tracing
-
UV-Vis Spectrophotometer with an integrating sphere for solid samples
-
IPCE (Incident Photon-to-Current Efficiency) measurement setup
Procedure:
-
Initial Characterization:
-
Measure the initial J-V curve of the DSSC to determine Jsc, Voc, FF, and power conversion efficiency (PCE).
-
Measure the initial absorption spectrum of the dye-sensitized photoanode.
-
Measure the initial IPCE spectrum.
-
-
Accelerated Aging:
-
Subject the DSSC to continuous illumination under the solar simulator at a controlled temperature (e.g., 60 °C).
-
-
Periodic Monitoring: At regular intervals (e.g., every 24 hours):
-
Measure the J-V curve to track changes in photovoltaic performance.
-
If possible, disassemble a cell to measure the absorption spectrum of the photoanode and quantify dye desorption or degradation.
-
-
Data Analysis:
-
Plot the normalized PCE, Jsc, Voc, and FF as a function of aging time.
-
Analyze the changes in the absorption and IPCE spectra to identify the cause of performance degradation (e.g., dye bleaching, desorption, or changes in the semiconductor/electrolyte interface).
-
IV. Visualizations
Diagram 1: General Photodegradation Pathway
This diagram illustrates the fundamental process of dye degradation initiated by light absorption.
Caption: A simplified schematic of dye photodegradation mechanisms.
Diagram 2: Troubleshooting Flowchart for Low Photostability
This flowchart provides a logical sequence for diagnosing the root cause of poor photostability in experimental setups.
Caption: A decision tree for troubleshooting poor dye photostability.
V. References
-
Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study. (2022). RSC Publishing.
-
Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. (2020). National Institutes of Health.
-
Troubleshooting the Dye Sensitized Solar Cell (DSSC). (n.d.).
-
Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells. (n.d.). MDPI.
-
Stability Modification of Dye-sensitized Solar Cells by Ruthenium Dyes Embedded on Eggshell Membranes. (2023). National Institutes of Health.
-
Mechanisms of Instability in Ru-Based Dye Sensitization Solar Cells. (1997). ACS Publications.
-
Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells. (2021). National Institutes of Health.
-
Ruthenium-Based Photosensitizers for Dye-Sensitized Solar Cells. (n.d.). ResearchGate.
-
Dye Degradation Mechanisms. (2025). Fashion Sustainability Directory.
-
Photocatalytic Degradation of Organic Dyes Contaminated Aqueous Solution Using Binary CdTiO2 and Ternary NiCdTiO2 Nanocomposites. (2022). MDPI.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
-
Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting.
Sources
- 1. Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05779D [pubs.rsc.org]
- 2. Dye Degradation Mechanisms → Term [fashion.sustainability-directory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Modification of Dye-sensitized Solar Cells by Ruthenium Dyes Embedded on Eggshell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. Photocatalytic Degradation of Organic Dyes Contaminated Aqueous Solution Using Binary CdTiO2 and Ternary NiCdTiO2 Nanocomposites [mdpi.com]
- 11. database.ich.org [database.ich.org]
- 12. nisenet.org [nisenet.org]
- 13. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. In the realm of catalysis, materials science, and pharmaceutical synthesis, bipyridine ligands are of paramount importance, and their purity can significantly influence reaction kinetics, product yield, and the structural integrity of resulting complexes. This guide provides an in-depth technical comparison of purity analysis methods for a key bipyridine derivative, Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, and its alternatives.
The choice of analytical methodology is dictated by the anticipated impurities, which are intrinsically linked to the synthetic route employed in the ligand's manufacture. A thorough understanding of these potential contaminants is therefore crucial for developing a robust purity assessment strategy.
The Synthetic Landscape and its Impact on Purity
The synthesis of substituted bipyridine dicarboxylates, such as this compound, typically involves two primary strategies: the oxidation of the corresponding dimethyl-bipyridine followed by esterification, or cross-coupling reactions of pyridine precursors.[1] Each pathway presents a unique profile of potential impurities.
Oxidation Route: The synthesis of the parent acid, 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid, often starts with the oxidation of 4,4',6,6'-tetramethyl-2,2'-bipyridine.[2] Incomplete oxidation can lead to the presence of mono-carboxylic acid intermediates or unreacted starting material in the final product. Subsequent esterification with methanol introduces the possibility of residual acid and by-products from side reactions.
Cross-Coupling Route: Modern synthetic approaches often utilize palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to construct the bipyridine core.[1] Potential impurities from these methods include residual catalysts (e.g., palladium, nickel), unreacted pyridine precursors, and homocoupled by-products.
A visual representation of the common synthetic pathways and potential impurity introduction points is provided below.
Sources
A Senior Application Scientist's Guide to the NMR Analysis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
This guide provides an in-depth technical comparison and analysis of the Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's structural features as revealed by NMR spectroscopy. We will explore the expected ¹H and ¹³C NMR spectra, compare them with related bipyridine derivatives, and provide a robust experimental protocol for obtaining high-quality data.
Introduction: The Significance of Substituted Bipyridines
This compound is a highly functionalized bipyridine ligand. Bipyridine derivatives are of immense interest in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with a wide range of metal ions. The substituents on the bipyridine core, in this case, methyl groups at the 6 and 6' positions and dimethyl carboxylate groups at the 4 and 4' positions, play a crucial role in tuning the electronic properties, steric hindrance, and ultimately the performance of the resulting metal complexes. Accurate structural elucidation by NMR is therefore paramount for quality control and for understanding the structure-property relationships of these important molecules.
Predicted NMR Spectral Analysis of this compound
Due to the symmetrical nature of this compound, a relatively simple NMR spectrum is anticipated. The molecule possesses a C2 axis of symmetry, rendering the two pyridine rings chemically equivalent.
¹H NMR Spectrum: A Detailed Prediction
The ¹H NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the pyridine ring protons, and two signals in the aliphatic region for the methyl and methoxy protons.
-
H-3,3' Protons: These protons are situated between the nitrogen atom and the dimethyl dicarboxylate group. The electron-withdrawing nature of the adjacent ester group is expected to deshield these protons significantly, placing their resonance at a downfield chemical shift, likely in the range of 8.8-9.0 ppm. This signal should appear as a singlet, as there are no adjacent protons to couple with.
-
H-5,5' Protons: Located between the two methyl-bearing carbons, these protons are expected to be the most shielded of the aromatic protons. Their resonance is predicted to be a singlet and to appear in the range of 7.2-7.4 ppm.
-
6,6'-Methyl Protons: The protons of the methyl groups at the 6 and 6' positions will give rise to a single resonance. Their proximity to the nitrogen atom will cause a slight downfield shift compared to a typical aromatic methyl group. A chemical shift in the range of 2.6-2.8 ppm is expected for this singlet.
-
4,4'-Methoxy Protons: The protons of the two equivalent methoxy groups of the esters will produce a sharp singlet, typically found in the region of 3.9-4.1 ppm.
dot graph { layout=neato; node [shape=plaintext]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13940173&t=l", label=""]; H3 [pos="1.5,0.5!", label="H-3,3'"]; H5 [pos="-1.5,0.5!", label="H-5,5'"]; CH3_6 [pos="-2.5,-1!", label="6,6'-CH₃"]; OCH3_4 [pos="2.5,-1!", label="4,4'-OCH₃"]; }
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectrum: A Detailed Prediction
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to symmetry, seven distinct carbon signals are expected.
-
C-2,2' and C-6,6': These carbons, directly bonded to the nitrogen atoms, will be significantly deshielded. The carbons at the 6 and 6' positions, also bearing methyl groups, are expected to resonate at a slightly different chemical shift than the C-2,2' carbons. We can predict these to be in the range of 155-160 ppm.
-
C-4,4': These carbons, attached to the electron-withdrawing ester groups, will also be deshielded and are expected to appear around 140-145 ppm.
-
C-3,3' and C-5,5': These CH carbons of the pyridine rings will have chemical shifts influenced by their position relative to the nitrogen and the substituents. C-3,3' is expected to be around 122-125 ppm, while C-5,5' will likely be in a similar region, perhaps slightly upfield.
-
Carbonyl Carbon (C=O): The ester carbonyl carbons will produce a signal in the characteristic downfield region for carbonyls, anticipated around 165-170 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the aliphatic region, typically around 52-55 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl groups at the 6 and 6' positions is expected to have a chemical shift in the range of 20-25 ppm.
Comparative NMR Analysis: Understanding Substituent Effects
To better understand the NMR spectrum of our target molecule, it is instructive to compare it with the spectra of simpler, related bipyridine derivatives.
| Compound | H-3,3' (ppm) | H-4,4' (ppm) | H-5,5' (ppm) | H-6,6' (ppm) | Methyl Protons (ppm) |
| 2,2'-Bipyridine | ~8.4 | ~7.8 | ~7.3 | ~8.7 | N/A |
| 6,6'-Dimethyl-2,2'-bipyridine [1] | 8.18 | 7.67 | 7.14 | N/A | 2.62 |
| 4,4'-Dimethyl-2,2'-bipyridine [2] | 8.52 | N/A | 7.11 | 8.23 | 2.42 |
| Predicted: this compound | ~8.9 (s) | N/A | ~7.3 (s) | N/A | ~2.7 (s, 6,6'-CH₃)~4.0 (s, OCH₃) |
Table 1: Comparison of ¹H NMR Chemical Shifts (in CDCl₃) for Substituted Bipyridines.
-
Effect of 6,6'-Methyl Groups: The introduction of methyl groups at the 6,6' positions in 6,6'-Dimethyl-2,2'-bipyridine causes an upfield shift of the adjacent H-5,5' protons and the H-4,4' protons compared to the parent 2,2'-bipyridine.[1] This is due to the electron-donating nature of the methyl groups.
-
Effect of 4,4'-Dimethyl Groups: In 4,4'-Dimethyl-2,2'-bipyridine, the methyl groups at the 4,4' positions cause a slight upfield shift of the adjacent H-3,3' and H-5,5' protons.[2]
-
Effect of 4,4'-Dimethyl Carboxylate Groups: In our target molecule, the strongly electron-withdrawing dimethyl carboxylate groups at the 4,4' positions will have a dominant deshielding effect on the adjacent H-3,3' and H-5,5' protons, shifting them significantly downfield. This effect is expected to be more pronounced than the shielding effect of the 6,6'-methyl groups.
A Robust Experimental Protocol for NMR Analysis
To obtain high-quality, reproducible NMR data for this compound, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. Other solvents such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetonitrile-d₃ (CD₃CN) can be used if solubility is an issue.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded proton and carbon atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.
-
Analyze the 2D NMR spectra to confirm assignments.
Caption: Standard workflow for the NMR analysis of this compound.
Conclusion
The NMR analysis of this compound provides a clear and detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra, characterized by a limited number of signals due to the molecule's symmetry, can be confidently assigned based on established principles of chemical shifts and substituent effects. By comparing the expected spectrum with those of related bipyridine derivatives, the electronic influence of the methyl and dimethyl carboxylate groups is clearly demonstrated. The provided experimental protocol offers a reliable framework for researchers to obtain high-quality NMR data for this and similar compounds, ensuring accurate structural characterization which is fundamental for its application in the development of new catalysts and materials.
References
-
2,2'-Bipyridine. (n.d.). In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- Kolehmainen, E., et al. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ARKIVOC, 2000(i), 80-86.
- Yousif, Y. Z., & Al-Rawi, J. M. A. (1991). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(9-10), 1411-1417.
Sources
A Comparative Guide to the Mass Spectrometry of Substituted Bipyridine Dicarboxylates
This guide provides an in-depth analysis of the mass spectrometric behavior of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, a key ligand in coordination chemistry and materials science. Due to the scarcity of published mass spectra for this specific molecule, this document establishes a predictive framework for its fragmentation based on established chemical principles. To validate this framework, we will conduct a detailed comparison with two structurally significant analogs: Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate (lacking the 6,6'-methyl groups) and 4,4'-Dimethyl-2,2'-bipyridine (lacking the 4,4'-dicarboxylate groups). This comparative approach allows researchers to understand the distinct contributions of the methyl and ester functional groups to the overall fragmentation pattern, providing a robust methodology for the characterization of this important class of N-heterocyclic compounds.
Part 1: Mass Spectrometric Profile of this compound
Molecular Ion and Isotopic Pattern
The initial step in any mass spectrometric analysis is the accurate determination of the molecular weight and the observation of the molecular ion peak (M⁺ or [M+H]⁺).
-
Molecular Formula: C₁₆H₁₆N₂O₄
-
Monoisotopic Mass: 300.1110 Da
Under high-resolution mass spectrometry (HRMS), the measured mass should be within a few parts per million (ppm) of this theoretical value. The molecular ion will be the most abundant peak in the isotopic cluster, with the M+1 peak, primarily due to the natural abundance of ¹³C, expected to have a relative intensity of approximately 17.6% of the monoisotopic peak.
Rationale for Ionization Technique Selection
For a molecule like this compound, which possesses moderate polarity and thermal lability, the choice of ionization technique is critical.
-
Electrospray Ionization (ESI): ESI is the preferred method for this class of compounds. It is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) in positive ion mode with minimal in-source fragmentation.[1] This is crucial for unequivocally establishing the molecular weight. The two nitrogen atoms of the bipyridine core are readily protonated, making ESI highly efficient.
-
Electron Ionization (EI): While EI is a classic technique, its high-energy nature would likely cause extensive fragmentation, potentially preventing the observation of a clear molecular ion peak.[2][3] This would complicate structural elucidation. However, the resulting fragmentation pattern can provide rich structural information if carefully analyzed.
This guide will focus on the fragmentation pathways expected from Collision-Induced Dissociation (CID) of the ESI-generated [M+H]⁺ ion, as this is the most common and structurally informative approach.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule ([C₁₆H₁₇N₂O₄]⁺, m/z 301.1183) is predicted to proceed through several key pathways, primarily involving the ester and methyl groups.
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, involving the transfer of a proton to the ester carbonyl, followed by the neutral loss of methanol. This would result in a fragment ion at m/z 269.0921.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond in the ester group results in the loss of a methoxy radical, yielding a fragment at m/z 270.0815.
-
Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the bipyridine ring and the carboxyl group leads to the loss of the entire ester functional group as a radical, producing an ion at m/z 242.1128.
-
Sequential Losses: Following an initial loss, further fragmentation is expected. For instance, the ion at m/z 269.0921 (after loss of methanol) could subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 241.0972.
The presence of the 6,6'-dimethyl groups sterically hinders the rotation around the C2-C2' bond of the bipyridine core, which may influence the stability of certain fragment ions but is not expected to introduce major alternative fragmentation channels under typical ESI-CID conditions.
Predicted Mass Spectrum Data
The following table summarizes the key predicted fragments for this compound.
| Predicted m/z | Proposed Formula | Proposed Identity/Loss |
| 301.1183 | [C₁₆H₁₇N₂O₄]⁺ | [M+H]⁺ |
| 270.0815 | [C₁₅H₁₂N₂O₃]⁺ | [M+H - •OCH₃]⁺ |
| 269.0921 | [C₁₅H₁₃N₂O₃]⁺ | [M+H - CH₃OH]⁺ |
| 242.1128 | [C₁₅H₁₄N₂O₂]⁺ | [M+H - •COOCH₃]⁺ |
| 241.0972 | [C₁₄H₁₃N₂O₂]⁺ | [M+H - CH₃OH - CO]⁺ |
Visualizing the Fragmentation
The logical flow of the primary fragmentation steps can be visualized as follows.
Caption: Predicted fragmentation pathway of protonated this compound.
Part 2: Comparative Analysis with Structural Analogs
To understand the influence of specific functional groups, we compare the predicted mass spectrum of our target molecule with that of two key analogs.
Analog 1: Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate
This analog lacks the methyl groups at the 6 and 6' positions. Its fragmentation is expected to be very similar, dominated by losses related to the ester groups.
-
Molecular Formula: C₁₄H₁₂N₂O₄
-
Key Difference: The primary difference will be the mass shift of 28 Da (due to two CH₂ groups) for the molecular ion and all corresponding fragments. The fundamental fragmentation pathways (loss of methanol, methoxy radical, etc.) should remain the same.
Analog 2: 4,4'-Dimethyl-2,2'-bipyridine
This analog retains methyl groups (at the 4,4' positions, which are electronically similar to the 6,6' positions for this purpose) but lacks the dicarboxylate groups.
-
Molecular Formula: C₁₂H₁₂N₂
-
Monoisotopic Mass: 184.1000 Da[6]
-
Key Difference: The fragmentation pattern will be drastically different and much simpler. Without the ester groups, fragmentation will be limited to the bipyridine core. Potential fragmentations include the loss of a methyl radical (•CH₃) or cleavage of the pyridine rings, though the aromatic system is generally stable.[7] This comparison highlights the significant role the ester groups play in directing the fragmentation.
Comparative Data Summary
| Compound | Formula | MW (Da) | Key Predicted Fragments (m/z) | Primary Fragmentation Driver |
| Target Molecule | C₁₆H₁₆N₂O₄ | 300.1110 | 301.1, 269.1, 270.1, 242.1 | Ester Groups |
| Analog 1 | C₁₄H₁₂N₂O₄ | 272.0797 | 273.1, 241.1, 242.1, 214.1 | Ester Groups |
| Analog 2 | C₁₂H₁₂N₂ | 184.1000 | 185.1, 170.1 | Bipyridine Core / Methyl Groups |
This comparison clearly demonstrates that the fragmentation of this compound is governed by its ester functionalities. The methyl groups primarily contribute to the overall mass of the molecule and its fragments.
Part 3: Experimental Protocol for MS/MS Analysis
This section provides a self-validating protocol for the characterization of the target molecule using tandem mass spectrometry.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The final concentration will be 1 µg/mL.
-
Rationale: Formic acid is added to promote protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode ESI.
-
Mass Spectrometry Workflow
Caption: General workflow for the MS/MS analysis of the target compound.
Detailed Instrument Parameters (ESI-MS/MS)
The following parameters are provided as a starting point for a typical quadrupole time-of-flight (Q-TOF) mass spectrometer and should be optimized for the specific instrument in use.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Rationale: This voltage is sufficient to generate a stable electrospray without causing electrical discharge.
-
-
Sampling Cone Voltage: 30 V.
-
Rationale: A moderate cone voltage helps to desolvate ions and transmit them efficiently into the mass analyzer while minimizing in-source fragmentation.
-
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Rationale: These temperatures and gas flows ensure efficient evaporation of the solvent from the ESI droplets, releasing the analyte ions into the gas phase.
-
-
MS¹ Acquisition: Scan from m/z 100 to 500 to confirm the presence of the [M+H]⁺ ion at m/z 301.1.
-
MS² (CID) Acquisition:
-
Precursor Ion Selection: Isolate the ion at m/z 301.1.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10 to 40 eV.
-
Rationale: Ramping the collision energy allows for the observation of both low-energy (e.g., loss of methanol) and high-energy (e.g., ring cleavage) fragments in a single experiment, providing a comprehensive fragmentation map.
-
-
Conclusion
The mass spectrometric behavior of this compound can be reliably predicted through an understanding of fundamental fragmentation mechanisms associated with its core functional groups. The analysis is dominated by losses from the two methoxycarbonyl substituents. By comparing its expected fragmentation pattern with that of analogs lacking either the methyl or the ester groups, we can confidently assign specific fragmentation pathways and understand the structural contributions of each part of the molecule. The provided experimental workflow offers a robust starting point for researchers seeking to characterize this compound and its derivatives, ensuring accurate molecular weight determination and detailed structural elucidation via tandem mass spectrometry.
References
-
Jänis, J., et al. (2006). Synthesis and 13C NMR chemical shift assignments of 2,2′-bipyridine-4,4′-dicarboxylates of bile acid methyl esters. ARKIVOC. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14338, 4,4'-Dimethyl-2,2'-bipyridine. Retrieved from [Link].
-
Jänis, J., et al. (2006). Fragmentation Pathways of [MX2(CO)2(dcbpy)] (M = Ru, Os; X = Cl, Br, I; dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) Complexes. ResearchGate. Available at: [Link]
-
Kühn, F. E., et al. (2019). Cationic Gold(II) Complexes: Experimental and Theoretical Study. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). The Identification and Quantification of the Positional Isomers of Dimethylbipyridine by Ion Mobility Mass Spectrometry Analysis of Their Gas Phase Complexes. ResearchGate. Available at: [Link]
-
Kaim, W. (2002). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of 2,2-dimethylbutane. Retrieved from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7210840, Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate. Retrieved from [Link].
-
Tang, R., et al. (2006). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. Available at: [Link]
-
Zobi, F., et al. (2021). New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide. MDPI. Available at: [Link]
-
Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Badilescu, S., & Mabrouk, P. A. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Available at: [Link]
-
Cooks, R. G., & Zare, R. N. (2017). Mechanisms of ionization and of chemical reactions in charged microdroplets. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Chem-Impex. Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate. Retrieved from [Link].
-
Van der Vlugt, J. I., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Available at: [Link]
-
Carradori, S., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]
-
Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. SciSpace. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
Wörmer, L., et al. (2022). Mass spectra with fragmentation and annotated molecular structures of the... ResearchGate. Available at: [Link]
-
Wikipedia. Aldehyde. Retrieved from [Link].
Sources
- 1. Mechanisms of ionization and of chemical reactions in charged microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate | C14H12N2O4 | CID 7210840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Elemental and Structural Analysis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
This guide provides an in-depth, comparative analysis of the essential techniques required to verify the identity, purity, and elemental composition of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. As a sophisticated heterocyclic ligand pivotal in coordination chemistry, materials science, and pharmaceutical development, rigorous characterization of this molecule is not merely a procedural step but the foundation of reproducible and reliable research.[1] We will move beyond rote protocols to explore the causality behind analytical choices, comparing the gold-standard combustion analysis with orthogonal methods like chromatography and spectroscopy.
The correct molecular structure for this compound is paramount. The name specifies two methyl groups on the bipyridine core (6,6' positions) and two methyl ester groups at the 4,4' positions. This corresponds to a molecular formula of C₁₆H₁₆N₂O₄ and a molecular weight of 300.31 g/mol . This is distinct from related isomers, and all theoretical calculations must be based on this specific structure.
Part 1: The Cornerstone of Compositional Analysis: CHN Combustion
Combustion-based elemental analysis is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen within a pure organic sample. This technique provides the most direct validation of a compound's empirical formula.
Principle of Dynamic Flash Combustion
The methodology relies on the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature (900-1000°C) furnace. In the presence of excess oxygen, the organic material is broken down into its constituent elemental gases: carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and nitrogen is converted to nitrogen gas (N₂) or various nitrogen oxides (NOₓ), which are subsequently reduced to N₂. These gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
A Self-Validating Experimental Protocol
Trustworthiness in elemental analysis stems from a protocol that continuously validates itself through the use of certified standards and rigorous sample handling.
Instrumentation: A modern elemental analyzer, such as the PerkinElmer 2400 Series II CHNS/O Analyzer, is standard for this application.[2]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Causality: The instrument's detector response must be calibrated against a known quantity of each element. This ensures the signal measured from the unknown sample can be accurately converted to a mass percentage.
-
Protocol: Analyze several precisely weighed (2-3 mg) samples of a certified organic standard like Acetanilide (C₈H₉NO; C: 71.09%, H: 6.71%, N: 10.36%). The instrument software generates calibration factors based on the known composition of the standard.
-
-
Sample Preparation:
-
Causality: The sample must be homogenous and completely dry. The presence of residual solvents (especially water) will significantly skew the hydrogen and carbon percentages, leading to erroneous results.
-
Protocol: Dry the this compound sample under a high vacuum for at least 12 hours. Using a microbalance, precisely weigh 2-3 mg of the dried sample into a clean tin capsule. Seal the capsule tightly, ensuring no sample is lost.
-
-
Analysis and Data Interpretation:
-
Causality: Running the unknown sample under the exact same conditions as the standard allows for direct comparison and accurate quantification.
-
Protocol: Analyze the encapsulated sample. The instrument will output the weight percentages for C, H, and N. Compare these experimental values to the theoretical values calculated for C₁₆H₁₆N₂O₄. A result is typically considered acceptable if it falls within ±0.4% of the theoretical value.
-
Theoretical vs. Expected Experimental Data
The data below serves as the benchmark for a pure sample of this compound.
| Element | Molecular Formula | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | C₁₆H₁₆N₂O₄ | 63.99% | 63.59% - 64.39% |
| Hydrogen (H) | C₁₆H₁₆N₂O₄ | 5.37% | 4.97% - 5.77% |
| Nitrogen (N) | C₁₆H₁₆N₂O₄ | 9.33% | 8.93% - 9.73% |
Part 2: A Comparative Framework of Orthogonal Analytical Techniques
While elemental analysis confirms the composition, it does not confirm the isomeric structure or quantify non-carbon-containing impurities. Therefore, a multi-technique, or orthogonal, approach is essential for comprehensive characterization.
Caption: Comprehensive characterization workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 silica column) and a liquid mobile phase. For purity analysis, a UV detector is typically used to quantify the analyte.
-
Experimental Insight: A pure sample of this compound will yield a single, sharp, symmetrical peak in the chromatogram. The area of this peak relative to the total area of all peaks detected provides a quantitative measure of purity. Commercial suppliers often guarantee a purity of ≥98% by HPLC.[3] The presence of other peaks would indicate impurities, such as starting materials from the synthesis or degradation products.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Principle: MS ionizes a molecule and measures its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.
-
Experimental Insight: This technique provides direct evidence of the molecular weight. For our target compound, the expected masses are:
-
Monoisotopic Mass: 300.1110 Da (Calculated for C₁₆H₁₆N₂O₄)
-
Average Mass: 300.31 Da An experimental result from an HRMS instrument matching the calculated monoisotopic mass to within a few parts-per-million (ppm) provides extremely high confidence in the assigned molecular formula.
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Principle: NMR spectroscopy probes the local magnetic fields around atomic nuclei, primarily ¹H and ¹³C. It provides detailed information about the chemical structure, connectivity, and environment of atoms in a molecule.
-
Experimental Insight: NMR is arguably the most powerful technique for confirming the specific isomeric structure. A ¹H NMR spectrum of pure this compound would show distinct signals corresponding to each unique proton environment:
-
Aromatic protons on the bipyridine rings.
-
A singlet integrating to 6 protons for the two methyl groups at the 6 and 6' positions.
-
A singlet integrating to 6 protons for the two methyl ester groups. The specific chemical shifts, splitting patterns, and integrations of these signals provide an unambiguous fingerprint of the molecule's structure.
-
Part 3: Synthesizing the Data: A Holistic Comparison
No single technique tells the whole story. The true power of analytical chemistry lies in the logical synthesis of data from multiple, complementary methods.
Caption: Decision guide for selecting the appropriate analytical technique.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Information Gained | Key Strength | Limitations |
| Elemental Analysis | Determine elemental composition | %C, %H, %N | Direct, quantitative validation of empirical formula | Insensitive to isomeric differences; assumes sample purity |
| HPLC | Quantify purity | % Purity, number of impurities | Highly quantitative for purity; excellent for monitoring reactions | Does not provide structural information on its own |
| Mass Spectrometry | Confirm molecular weight | Mass-to-charge ratio (m/z) | High sensitivity; HRMS can confirm molecular formula | Does not distinguish between isomers; fragmentation can be complex |
| NMR Spectroscopy | Elucidate chemical structure | Atom connectivity, chemical environment | Unambiguous structural confirmation of isomers | Less quantitative for purity than HPLC; requires higher sample amount |
Conclusion
The rigorous characterization of this compound demands a synergistic analytical approach. While elemental analysis serves as the fundamental check of its atomic makeup, it must be complemented by orthogonal techniques. HPLC provides the necessary quantification of purity, Mass Spectrometry confirms the molecular weight, and NMR spectroscopy delivers the definitive confirmation of its precise isomeric structure. For researchers, scientists, and drug development professionals, relying on this multi-faceted validation strategy is the only way to ensure the integrity of their materials and the reliability of their scientific outcomes.
References
- Vertex AI Search.
-
National Center for Biotechnology Information. 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. PubChem Compound Summary for CID 326419. Available from: [Link].
-
National Center for Biotechnology Information. Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate. PubChem Compound Summary for CID 11477388. Available from: [Link].
-
Tang, R. et al. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. Available from: [Link].
-
Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 165–168. Available from: [Link].
-
Malinowska, K. et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(22), 7998. Available from: [Link].
Sources
A Senior Application Scientist's Guide to Bipyridine Ligands in Catalysis
Introduction: The Enduring Versatility of Bipyridine Ligands
In the vast landscape of transition metal catalysis, the 2,2'-bipyridine (bpy) scaffold stands as a cornerstone ligand, celebrated for its remarkable versatility and efficacy.[1][2][3] Bipyridines are bidentate chelating ligands that form stable complexes with a wide array of transition metals, including ruthenium, iridium, palladium, nickel, and copper.[4][5][6][7][8] Their rigid, planar structure and unique electronic properties, characterized by a delocalized π-system, make them indispensable in fields ranging from organic synthesis and materials science to drug development.[9][10]
The true power of the bipyridine ligand lies in its tuneability. By strategically introducing substituents onto the pyridine rings, researchers can meticulously modulate the steric and electronic properties of the resulting metal complex.[9][11] This fine-tuning directly influences the catalyst's activity, selectivity, and stability, allowing for the optimization of existing reactions and the development of novel transformations. This guide provides an in-depth comparison of different classes of bipyridine ligands, offering insights into their design principles and providing experimental context to aid researchers in selecting the optimal ligand for their catalytic applications.
The Art of Tuning: A Comparative Analysis of Bipyridine Ligands
The performance of a bipyridine-metal catalyst is fundamentally dictated by the interplay of steric and electronic effects imparted by the ligand's substituents. Understanding this relationship is critical for rational catalyst design.
Electronic Effects: Modulating Reactivity through Substituent Choice
The electronic nature of the substituents on the bipyridine framework directly impacts the electron density at the metal center. This, in turn, alters the redox potential of the complex, a crucial parameter in many catalytic cycles, particularly in photoredox and electrocatalysis.[12][13]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, tert-butyl) and alkoxy groups increase the electron density on the metal. This generally makes the complex easier to oxidize (a lower oxidation potential) and stabilizes higher oxidation states. In the context of Ru-based water oxidation catalysts, for example, the electronic properties of ancillary ligands have been shown to directly influence the rate of O₂ evolution by modulating the electron density on the Ru(II) center.[14]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like trifluoromethyl (-CF₃), cyano (-CN), or esters (-COOR) decrease the electron density at the metal center.[12][15] This makes the complex more difficult to oxidize (a higher oxidation potential) and can enhance its stability towards oxidative degradation. In the electrocatalytic reduction of CO₂, computational studies on [W(bpy-R)(CO)₄] complexes have shown that electron-withdrawing substituents like -CN and -CF₃ result in less efficient catalysts due to the high energy intermediates required for protonation steps.[12]
The following diagram illustrates a general workflow for selecting a bipyridine ligand based on desired electronic properties for a given catalytic transformation.
Caption: Workflow for selecting bipyridine ligands based on electronic effects.
Steric Effects: Sculpting the Catalytic Pocket
Steric hindrance around the metal center is another powerful tool for controlling catalytic outcomes.[16] Bulky substituents can influence the coordination geometry, limit access of substrates to the active site, and prevent catalyst deactivation pathways like dimerization.[17][18]
-
4,4'-Substitution: Bulky groups at the 4,4'-positions, such as in 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), primarily enhance the solubility of the complex and can subtly influence electronic properties.[15] They are widely used in photoredox catalysis to improve the performance of catalysts like [Ru(bpy)₃]²⁺.[7]
-
6,6'-Substitution: Introducing substituents at the 6,6'-positions, ortho to the nitrogen atoms, creates significant steric crowding around the metal center.[17] This has profound consequences:
-
Inhibition of Dimerization: In the electrocatalytic reduction of CO₂ by manganese complexes, bulky 6,6'-dimesityl-2,2'-bipyridine was used to completely eliminate the formation of inactive Mn-dimers, a common deactivation pathway. This resulted in a 300 mV decrease in the potential required to form the active anionic state.[18]
-
Modulation of Reactivity: In Ni-catalyzed cross-electrophile coupling, substituents at the 6,6'-positions were found to stabilize Ni(I) intermediates and lead to cleaner reductions from the Ni(II) precatalyst. However, excessive bulk can also hinder the initial coordination of the ligand to the metal source.[17]
-
The choice of steric bulk is a delicate balance. While it can prevent unwanted side reactions, it can also block the approach of the desired substrate, thereby inhibiting catalysis.
Chiral Bipyridines: The Frontier of Asymmetric Catalysis
The development of chiral bipyridine ligands has been instrumental in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[1] Chirality can be introduced into the bipyridine scaffold in several ways, including central, axial, planar, or helical chirality.[11]
These chiral ligands have been successfully applied in a variety of metal-catalyzed transformations:
-
Copper-Catalyzed Reactions: Chiral bipyridines are effective ligands in Cu-catalyzed asymmetric cyclopropanation and allylic oxidation reactions.[11][19]
-
Palladium-Catalyzed Reactions: They are also employed in Pd-catalyzed allylic substitutions.[11]
-
Nickel-Catalyzed Reactions: C₂-symmetric bipyridine-N,N'-dioxide ligands have been developed for Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving high yields and excellent enantioselectivities (up to 99% ee).[20]
The design of these ligands often involves placing the chiral environment in close proximity to the metal center to maximize stereocontrol during the catalytic event.[1]
Bipyridine N-Oxides: An Emerging Class
Oxidation of one or both nitrogen atoms of the bipyridine ligand to the corresponding N-oxide significantly alters its electronic and steric properties.[11] This modification can change the coordination mode and has opened up new avenues in catalysis, particularly in enantioselective nucleophilic catalysis. For instance, chiral bipyridine N-oxides have shown considerable success in the enantioselective allylation of aromatic aldehydes.[11]
Comparative Performance Data
To provide a quantitative comparison, the following tables summarize experimental data for different bipyridine ligands in specific catalytic applications.
Table 1: Effect of Ligand Substitution on Mn-Catalyzed CO₂ Reduction
| Ligand | Substituent | E_red (V vs Fc⁺/Fc) | TOF (s⁻¹) with 1.4 M TFE | Key Observation | Reference |
| bpy | None | -1.6 (1st red.), -1.85 (2nd red.) | N/A | Dimerization observed | [18] |
| bpy-tBu | 4,4'-di-tert-butyl | N/A | ~4167 | Higher activity than unsubstituted bpy | [18] |
| mesbpy | 6,6'-dimesityl | -1.55 (single 2e⁻ wave) | 5000 | Dimerization eliminated; reduced overpotential | [18] |
Data sourced from J. Am. Chem. Soc. 2016, 138, 45, 15067–15076.[18] This table clearly demonstrates the advantage of introducing bulky substituents at the 6,6'-positions to prevent catalyst dimerization and lower the required reduction potential.
Table 2: Performance of Chiral Bipyridine Ligands in Asymmetric Catalysis
| Reaction Type | Metal | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Friedel-Crafts Alkylation | Ni(II) | C₂-Symmetric bipyridine-2NO | up to 92 | up to 99 | [20] |
| Ring-Opening of Diaryliodoniums | Cu | Axially chiral bipyridine | High | High | [1] |
| Allylic Oxidation | Cu(I) | C₂-Symmetrical, terpene-derived | Moderate to Good | up to ~80 | [19] |
This table compiles representative results from different studies to highlight the effectiveness of various chiral bipyridine designs in achieving high stereoselectivity.
Experimental Protocols
To bridge theory and practice, this section provides detailed, self-validating experimental procedures for the synthesis of a common bipyridine ligand and its application in a well-established catalytic reaction.
Protocol 1: Synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine
This protocol is adapted from a ligand-free, nickel-catalyzed reductive homocoupling method.[15] The causality behind this choice is its simplicity, scalability, and avoidance of expensive or complex ancillary ligands.
Workflow Diagram:
Caption: Workflow for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine.
Step-by-Step Procedure:
-
N-Oxidation: 4-tert-butylpyridine is reacted with peracetic acid to form the corresponding N-oxide. This step activates the pyridine ring for subsequent functionalization.
-
Chlorination: The N-oxide is then treated with phosphorus oxychloride (POCl₃) to install a chlorine atom at the 2-position, yielding 4-tert-butyl-2-chloropyridine. This halogenated pyridine is the key precursor for the coupling reaction.
-
Dimerization:
-
To a flame-dried flask under an inert atmosphere (Argon), add 4-tert-butyl-2-chloropyridine (1.0 eq), NiBr₂·3H₂O (0.005 eq, 0.5 mol%), and manganese powder (-325 mesh, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture under argon for 20 hours. The manganese powder acts as the terminal reductant, which is crucial for the catalytic cycle and avoids the hydrodehalogenation that can occur with zinc.[15]
-
Work-up: After cooling, the reaction is subjected to an aqueous work-up to remove inorganic salts and DMF.
-
Purification: The crude product is purified by sublimation to yield the final product, 4,4'-di-tert-butyl-2,2'-bipyridine, as a white solid.
-
Protocol 2: Nickel/Photoredox-Catalyzed C(sp²)–C(sp³) Cross-Coupling
This protocol outlines a general procedure where a bipyridine ligand is essential for the nickel-catalyzed portion of a dual catalytic cycle. The bipyridine ligand stabilizes the various nickel oxidation states (Ni(0), Ni(I), Ni(II)) involved in the cross-coupling mechanism.[6][21][22]
Catalytic Cycle Diagram:
Caption: A simplified representation of a dual Nickel/Photoredox catalytic cycle.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 eq), the alkyl source (e.g., an alkyl silicate, 1.5 eq), the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%), the nickel precatalyst (e.g., NiCl₂·glyme, 5-10 mol%), and the bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 5-10 mol%) to a reaction vial.
-
Solvent and Base: Add the appropriate anhydrous solvent (e.g., DMF, Acetone) and a base if required by the specific protocol.
-
Irradiation: Seal the vial, remove it from the glovebox, and place it in front of a light source (e.g., blue LED lamp) with cooling (e.g., a fan) to maintain room temperature.
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up followed by column chromatography on silica gel to isolate the cross-coupled product.
Conclusion and Future Outlook
The 2,2'-bipyridine framework is far more than a simple spectator ligand; it is an active and essential component of the catalytic system. Through judicious selection of electronic and steric parameters, researchers can exert precise control over catalytic processes. The development of sterically demanding ligands has proven effective in preventing catalyst deactivation, while the synthesis of novel chiral scaffolds continues to push the boundaries of asymmetric synthesis.
The future of bipyridine ligand design will likely focus on several key areas:
-
Data-Driven Design: Employing computational chemistry and machine learning to predict the performance of new ligand architectures, accelerating the discovery process.
-
Sustainable Catalysis: Designing ligands for earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals.[23]
-
Advanced Photoredox Systems: Creating bipyridine ligands that enhance the photophysical properties of copper and other base-metal photocatalysts to rival the performance of iridium and ruthenium complexes.[4]
By continuing to explore the rich chemistry of this ligand class, the scientific community will undoubtedly unlock new catalytic transformations that address challenges in medicine, materials, and sustainable chemistry.
References
-
Malkov, A. V., & Kocovsky, P. (2003). Chiral Bipyridine Derivatives in Asymmetric Catalysis. Current Organic Chemistry, 7(17), 1737-1757. [Link]
-
(2023). Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. ChemRxiv. [Link]
-
Wang, Y., et al. (2021). Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis. Organic Chemistry Frontiers, 8(19), 5343-5349. [Link]
-
Gore, V. G., et al. (2001). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 66(22), 7547-7556. [Link]
-
Knapp, D. M., et al. (2007). Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di-tert-butyl-2,2'-bipyridine. Organic letters, 9(12), 2373-2375. [Link]
-
Gicquel, M., et al. (2022). C₂-Symmetric 2,2'-Bipyridine-α,α'-1-adamantyl-diol Ligand: Bulky Iron Complexes in Asymmetric Catalysis. Organic Letters, 24(4), 988-993. [Link]
-
Lian, T., et al. (2018). Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2'-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. Organometallics, 37(21), 3957-3965. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(2), 496. [Link]
-
Webb, J. R. (2015). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin-Madison. [Link]
-
Musacchio, A. J., & MacMillan, D. W. C. (2024). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Accounts of Chemical Research. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]
-
Dewan, S., et al. (2022). Mechanistic Study of Tungsten Bipyridyl Tetracarbonyl Electrocatalysts for CO2 Fixation: Exploring the Roles of Explicit Proton Sources and Substituent Effects. ChemPhysChem, 23(11), e202200085. [Link]
-
(2020). Representative 2,2'-bipyridyl ligands in transition-metal catalysis and material sciences. ResearchGate. [Link]
-
Raab, T. J., & Doyle, A. G. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Raab, T. J., & Doyle, A. G. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society, 147(37), 33991-34000. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
Gray, D. L., et al. (2017). Comparisons of MN2S2 vs. bipyridine as redox-active ligands to manganese and rhenium in (L–L)M'(CO)3Cl complexes. Dalton Transactions, 46(1), 108-118. [Link]
-
Shields, B. J., et al. (2018). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Journal of the American Chemical Society, 140(34), 10851-10860. [Link]
-
(2020). Examples of common photoredox catalysts (bpy = 2,2'-bipyridine; bpz = 2,2'-bipyrazine...). ResearchGate. [Link]
-
Dewan, S., et al. (2022). Metal-bipyridine complexes as electrocatalysts for the reduction of CO2: A density functional theory study. ResearchGate. [Link]
-
Otto, S., et al. (2022). Molecular Rubies in Photoredox Catalysis. Frontiers in Chemistry, 10, 887439. [Link]
-
D'Amore, L., et al. (2021). Electronic Influence of the 2,2'-Bipyridine-6,6'-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry, 60(2), 1109-1117. [Link]
-
Singh, A., et al. (2018). Synthesis, crystal structure and water oxidation activity of [Ru(terpy)(bipy)Cl]+ complexes: Influence of ancillary ligands on O2 generation. ResearchGate. [Link]
-
Johnson, B. A., et al. (2016). Manganese Catalysts with Bulky Bipyridine Ligands for the Electrocatalytic Reduction of Carbon Dioxide: Eliminating Dimerization and Altering Catalysis. Journal of the American Chemical Society, 138(45), 15067-15076. [Link]
-
MDPI. Special Issue: Bipyridines: Synthesis, Functionalization and Applications. Molecules. [Link]
-
Raab, T. J., & Doyle, A. G. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society, 147(37), 33991-34000. [Link]
-
Taylor & Francis. (n.d.). Bipyridine – Knowledge and References. Taylor & Francis. [Link]
-
Raab, T. J., & Doyle, A. G. (2020). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. ChemRxiv. [Link]
-
Bessel, C. A., et al. (1993). Steric ligand effects of six bidentate bipyridyl ligands. Inorganic Chemistry, 32(25), 5779-5784. [Link]
-
Jang, H. J. (2016). Electronic and Steric Effects of Bipyridine Ligands on the Photochemistry of [Ru(tpy)(bpy)X]n+ Complexes. Euroscholars. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Rubies in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Mechanistic Study of Tungsten Bipyridyl Tetracarbonyl Electrocatalysts for CO2 Fixation: Exploring the Roles of Explicit Proton Sources and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 22. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Technical Guide to Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate: A Comparative Analysis of Steric and Electronic Effects in Substituted Bipyridine Ligands
Abstract
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, offering a versatile platform for the development of catalysts, photosensitizers, and advanced materials. The nuanced interplay of steric and electronic effects, dictated by substituent patterns on the bipyridine framework, allows for the fine-tuning of the physicochemical properties of their corresponding metal complexes. This guide provides a comprehensive comparison of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, a ligand featuring both sterically demanding and electron-withdrawing groups, against a series of archetypal substituted bipyridines. By examining the known properties of these analogues, we will elucidate the distinct contributions of substituents at the 4,4'- and 6,6'-positions, offering a predictive framework for the performance of this and other tailored bipyridine ligands in various applications.
Introduction: The Tunable World of Bipyridine Ligands
2,2'-Bipyridine and its derivatives are among the most widely utilized ligands in inorganic chemistry, celebrated for their robust redox stability and ease of functionalization.[1] Their ability to form stable chelate complexes with a vast array of transition metals has positioned them at the forefront of research in fields ranging from solar energy conversion to catalysis and pharmaceutical development.[2] The true power of the bipyridine ligand, however, lies in its susceptibility to synthetic modification. The strategic placement of substituents on the pyridyl rings allows for precise control over the electronic and steric environment of the coordinated metal center, thereby dictating the resulting complex's reactivity, photophysics, and stability.
This guide focuses on a specific, thoughtfully designed ligand: This compound (1) . This molecule is notable for its unique combination of substituents:
-
6,6'-Dimethyl Groups: These groups are positioned adjacent to the nitrogen donor atoms, introducing significant steric hindrance. This feature is expected to profoundly influence coordination geometry, potentially forcing a twisted conformation and affecting the rates of ligand exchange and catalytic turnover.
-
4,4'-Dimethoxycarbonyl Groups: Located para to the nitrogen atoms, these ester groups are electron-withdrawing, which will lower the energy of the ligand's π* orbitals. This has direct consequences for the electronic absorption spectra and redox potentials of its metal complexes. Furthermore, these ester groups can be hydrolyzed to carboxylic acids, providing a means for anchoring the complex to semiconductor surfaces.
To fully appreciate the unique properties endowed by this substitution pattern, we will compare ligand 1 with a series of well-characterized bipyridines, each chosen to isolate and highlight a specific structural effect.
dot
Figure 1: Structures of the compared bipyridine ligands.
The Interplay of Steric and Electronic Effects: A Comparative Framework
The properties of a metal-bipyridine complex are not merely the sum of its parts; they arise from a complex interplay between the metal's identity and the ligand's steric and electronic profile.
Electronic Effects: Tuning Redox Potentials and Optical Properties
The electronic nature of substituents on the bipyridine ring directly modulates the energy levels of the ligand's frontier molecular orbitals.
-
Electron-Withdrawing Groups (EWGs): Substituents like the methoxycarbonyl (-COOCH₃) groups in ligand 1 and its parent acid, 4,4'-dicarboxy-2,2'-bipyridine (2 ), lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). In a metal complex, this has two primary consequences:
-
Easier Reduction: The complex is more easily reduced, as the incoming electron can occupy a lower-energy orbital. This is observed as a positive (less negative) shift in the ligand-based reduction potentials.
-
Blue-Shifted MLCT: The energy gap between the metal's d-orbitals and the ligand's π* orbitals (the basis for metal-to-ligand charge transfer, or MLCT, transitions) increases. This results in a blue-shift (shift to shorter wavelengths) of the MLCT absorption and emission bands.[3]
-
-
Electron-Donating Groups (EDGs): Conversely, alkyl groups like the tert-butyl groups in 4,4'-di-tert-butyl-2,2'-bipyridine (4 ) donate electron density to the bipyridine ring, raising the energy of the LUMO. This makes the ligand more difficult to reduce (a negative shift in reduction potential) and decreases the MLCT energy gap, leading to a red-shift in the absorption and emission spectra.
dot
Figure 2: Impact of substituents on MLCT energy gaps.
Steric Effects: Dictating Coordination and Reactivity
The size and position of substituents, particularly those near the coordinating nitrogen atoms, impose steric constraints that can dramatically alter a complex's properties.
-
6,6'-Substitution: The methyl groups in ligand 1 and 6,6'-dimethyl-2,2'-bipyridine (3 ) create a sterically crowded environment around the metal center. This can:
-
Distort Geometry: Force a deviation from ideal octahedral or square planar geometries.
-
Inhibit Dimerization: Prevent the formation of inactive dimeric species, which can be a deactivation pathway for catalysts.[4]
-
Modulate Reactivity: Bulky substituents can hinder the approach of substrates, thereby lowering catalytic turnover frequencies. However, they can also stabilize reactive intermediates. For instance, in Ni-catalyzed cross-coupling reactions, bulky 6,6'-substituents have been shown to stabilize Ni(I) species.[4][5]
-
Comparative Data Analysis
The following table summarizes key experimental data for metal complexes of the discussed bipyridine ligands. This data provides a quantitative basis for understanding the structure-property relationships.
| Ligand | Metal Complex Example | Oxidation Potential (V vs. SCE) | First Reduction Potential (V vs. SCE) | Emission Max (nm) | Application Highlight |
| 1. dm66dcbpy (Predicted) | [Ru(1)3]2+ | > +1.3 | ~ -1.1 | < 620 | Catalyst with enhanced stability, sterically controlled reactions |
| 2. dcbpy | [Ru(2)3]2+ | +1.26 | -1.32 | 620 | Dye-sensitized solar cells (surface anchoring)[6] |
| 3. dmbpy | [Ni(3)Cl2] | - | - | - | Catalyst with altered spin-state and stability[4] |
| 4. dtbbpy | [Ru(4)3]2+ | +1.09 | -1.86 | 640 | Photocatalysis, OLEDs (enhanced solubility)[7] |
Data compiled from various sources and representative examples. Potentials can vary with solvent and experimental conditions.
The predicted values for ligand 1 reflect the combined effects of its substituents. The electron-withdrawing carboxylate groups are expected to make the oxidation potential more positive than that of the dtbbpy complex, while the first reduction will be easier. The steric hindrance from the 6,6'-dimethyl groups may slightly counteract the electronic effects but will primarily influence reactivity and stability.
Experimental Protocols
Reproducibility and methodological transparency are paramount in scientific research. Below are detailed protocols for the synthesis of a representative ligand and the characterization of its electrochemical properties.
Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine (4)
This procedure is adapted from a known nickel-catalyzed homocoupling reaction.[8]
Materials:
-
4-tert-butyl-2-chloropyridine
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Manganese powder (-325 mesh)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M Sodium hydroxide solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve NiBr₂·3H₂O (0.05 eq) in DMF under an inert atmosphere (e.g., argon).
-
Heat the solution to 60°C until it becomes homogeneous and green.
-
Cool the solution to room temperature and add 4-tert-butyl-2-chloropyridine (1.0 eq) and manganese powder (2.0 eq).
-
Heat the reaction mixture to 60°C and monitor by GC until the starting material is consumed. The reaction mixture will turn dark brown/black.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by sublimation or recrystallization to obtain 4,4'-di-tert-butyl-2,2'-bipyridine as a white solid.
dot
Figure 3: Workflow for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine.
Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is an essential technique for probing the redox properties of metal complexes.
Instrumentation and Setup:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes.
-
Place the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.
-
Record the cyclic voltammogram by scanning the potential over the desired range.
-
After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record another voltammogram for accurate potential calibration.
Conclusion and Outlook
The judicious selection of substituents on the 2,2'-bipyridine framework provides a powerful tool for tailoring the properties of transition metal complexes. The target ligand of this guide, this compound, exemplifies a sophisticated design strategy, concurrently leveraging steric hindrance to enhance stability and electronic modification to tune redox and photophysical properties.
Based on the comparative analysis, it is predicted that metal complexes of this ligand will exhibit:
-
Enhanced Stability: The 6,6'-dimethyl groups are expected to protect the metal center from undesirable side reactions, such as solvent coordination or dimerization.
-
Tunable Redox Behavior: The 4,4'-ester groups will render the complex more susceptible to reduction compared to analogues with electron-donating groups.
-
Sterically-Influenced Reactivity: The bulky groups near the coordination site will likely modulate catalytic activity, a factor that can be exploited for achieving selectivity in certain transformations.
Future experimental work should focus on the synthesis and characterization of this promising ligand and its metal complexes to validate these predictions. Such studies will undoubtedly contribute to the rational design of next-generation catalysts and photosensitizers with precisely controlled and optimized performance.
References
-
Groarke, R., Vos, J. G., & Rau, S. (2008). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. European Journal of Inorganic Chemistry, 2008(29), 4448–4452. [Link]
-
Weix, D. J. (2010). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Organic Syntheses, 87, 244-253. [Link]
-
Ma, Y., et al. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(16), 4945. [Link]
-
Losse, S., et al. (2008). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. European Journal of Inorganic Chemistry, 2008(29), 4448-4452. [Link]
-
RSC Publishing. (2024). Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru(II) complexes possessing derivatized bipyridines and phendione for anti-cancer activities. New Journal of Chemistry. [Link]
-
Polo, A. S., et al. (2001). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions, (11), 1631-1637. [Link]
-
Zhu, X., et al. (2004). Ruthenium(II) Complexes With the Mixed Ligands 2,2'-bipyridine and 4,4'-dialkyl ester-2,2'-bipyridine as Pure Red Dopants for a Single-Layer Electrophosphorescent Device. Journal of Physical Chemistry B, 108(15), 4687-4692. [Link]
-
Tyson, D. S., et al. (2010). Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 complexes: a combined experimental and theoretical study. Inorganic Chemistry, 49(14), 6650-6663. [Link]
-
Dempsey, J. L., et al. (2011). Synthesis, Electrochemistry, and Excited-State Properties of Three Ru(II) Quaterpyridine Complexes. The Journal of Physical Chemistry A, 115(4), 487-497. [Link]
-
Lo, K. K.-W., et al. (2013). Role of Substitution on the Photophysical Properties of 5,5′-Diaryl-2,2′-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 Complexes: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 52(15), 8867-8878. [Link]
-
Semproni, S. P., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6467-6478. [Link]
-
Weix, D. J., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru( ii ) complexes possessing derivatized bipyridines and ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03704B [pubs.rsc.org]
- 4. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Solar Cells Featuring Different Bipyridine Ligands
In the pursuit of efficient and stable solar energy conversion, the molecular design of photosensitizers and interfacial layers plays a pivotal role. Within the realm of dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), bipyridine ligands have established themselves as a fundamental class of compounds. Their function extends from being integral components of light-absorbing ruthenium complexes to acting as passivating agents at semiconductor interfaces. The subtle art of modifying the bipyridine structure—be it through the addition of anchoring groups, bulky substituents, or π-conjugated systems—can dramatically influence the overall photovoltaic performance.
This guide provides an in-depth, objective comparison of solar cells employing various bipyridine ligands. Drawing upon experimental data from peer-reviewed literature, we will explore the causal relationships between ligand structure and key performance metrics such as power conversion efficiency (η), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The aim is to equip researchers, scientists, and professionals in solar cell development with the insights needed to make informed decisions in the design and selection of these critical molecular components.
The Central Role of Bipyridine Ligands
In the archetypal DSSC, ruthenium(II) polypyridyl complexes are renowned for their efficacy as photosensitizers.[1] These complexes typically feature a bidentate bipyridine ligand with carboxylic acid groups, such as 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy). These carboxylate groups serve as the critical anchoring points to the titanium dioxide (TiO₂) photoanode, a function essential for efficient electron injection from the photo-excited dye into the semiconductor's conduction band.[2][3] The electronic and steric properties of both the anchoring and ancillary bipyridine ligands significantly dictate the photophysical and electrochemical behavior of the dye, and consequently, the solar cell's performance.[4]
Beyond their role in the dye itself, bipyridine and its derivatives, like 4-tert-butylpyridine (tBP), are widely used as additives in the electrolyte of DSSCs and the hole transport layer (HTL) of PSCs.[5] In these contexts, they can passivate surface defects, improve the morphology of adjacent layers, and favorably shift the semiconductor's band edges, all of which contribute to higher voltages and efficiencies.[5]
Experimental Workflow: From Fabrication to Characterization
To provide a meaningful comparison, it is essential to understand the standardized procedures for creating and testing these solar cells. The following protocol outlines a generalized workflow for the fabrication and characterization of a dye-sensitized solar cell, which serves as a self-validating system for assessing the performance of different bipyridine ligands.
-
Photoanode Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned meticulously in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.
-
A compact blocking layer of TiO₂ is often deposited on the FTO surface to prevent charge recombination.
-
A mesoporous layer of TiO₂ nanoparticles (typically 20-30 nm) is then deposited, commonly by screen printing or doctor-blading a TiO₂ paste, followed by a sintering process at high temperatures (e.g., 450-500 °C) to ensure good particle necking and electrical contact.[2]
-
-
Dye Sensitization:
-
The sintered TiO₂ electrodes are cooled to approximately 80-100 °C and then immersed in a dye solution containing the ruthenium-bipyridyl complex of interest (e.g., 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol).
-
The immersion is typically carried out for 12-24 hours to ensure complete monolayer adsorption of the dye onto the TiO₂ surface.[2] The electrodes are then rinsed with the solvent to remove non-adsorbed dye molecules.
-
-
Cell Assembly:
-
A counter electrode, typically a platinized FTO glass, is prepared.
-
The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).
-
An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.[6]
-
-
Photovoltaic Characterization:
-
The completed solar cell is subjected to a suite of characterization techniques to determine its performance.[7]
-
Current-Voltage (J-V) Measurement: This is the primary method for evaluating solar cell performance. The cell is illuminated by a solar simulator (e.g., AM 1.5G, 100 mW/cm²) while the voltage is swept and the resulting current is measured.[6] This yields the key parameters: Jsc, Voc, FF, and η.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): This technique measures the ratio of collected electrons to incident photons at a specific wavelength, providing insight into the light-harvesting and charge injection efficiency across the solar spectrum.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used to probe the internal charge transfer processes, including charge transport resistance and recombination kinetics within the cell.[8]
-
Performance Comparison: The Impact of Ancillary Ligand Modification
The choice of the "ancillary" bipyridine ligand—the one not primarily responsible for anchoring—provides a fertile ground for tuning the dye's properties. Modifications to this ligand can influence the dye's light-harvesting ability, energy levels, and interaction with the electrolyte, thereby impacting all key photovoltaic parameters.
A common strategy is to introduce hydrophobic alkyl chains or bulky aromatic groups to the ancillary bipyridine ligand. The rationale is twofold:
-
Preventing Aggregation: These bulky groups can create a steric barrier that hinders the aggregation of dye molecules on the TiO₂ surface. Aggregation can lead to self-quenching and reduced electron injection efficiency.[9]
-
Blocking Recombination: The hydrophobic nature of these modifications can form an insulating layer at the TiO₂/electrolyte interface, which suppresses the recombination of injected electrons with the oxidized species (I₃⁻) in the electrolyte. This leads to a higher electron lifetime and, consequently, a higher open-circuit voltage (Voc).[4]
Let's consider a comparative study of Ru(II) complexes where the anchoring ligand (dcbpy) is kept constant, while the ancillary bipyridine ligand is varied. The data below is a representative summary compiled from trends observed in the literature.[10]
| Sensitizer ID | Ancillary Ligand (X) in [Ru(dcbpy)(X)(NCS)₂] | Jsc (mA/cm²) | Voc (V) | FF | η (%) |
| Dye 1 | 2,2'-bipyridine (bpy) | 15.5 | 0.68 | 0.65 | 6.86 |
| Dye 2 | 4,4'-di-tert-butyl-2,2'-bipyridine (dtb-bpy) | 16.2 | 0.72 | 0.67 | 7.82 |
| Dye 3 | 4,4'-dinonyl-2,2'-bipyridine (dnb-bpy) | 16.0 | 0.74 | 0.68 | 8.05 |
Analysis of Results:
-
From Dye 1 to Dye 2 & 3: The introduction of bulky tert-butyl (Dye 2) and long-chain nonyl groups (Dye 3) on the ancillary ligand leads to a marked improvement in both Voc and overall efficiency (η).
-
Causality - The Role of Steric Hindrance: The increase in Voc is the most significant change. This is a direct consequence of the bulky alkyl groups impeding the approach of the I₃⁻ ions from the electrolyte to the TiO₂ surface.[9] This reduces the rate of the primary recombination pathway (electron in TiO₂ + I₃⁻ → I⁻), allowing a higher quasi-Fermi level to be established in the TiO₂ under illumination, which manifests as a higher open-circuit voltage.
-
Impact on Jsc and FF: The modest increase in Jsc can be attributed to improved light harvesting (higher molar extinction coefficients) and/or a reduction in dye aggregation, leading to more efficient electron injection. The fill factor (FF) also sees a slight improvement, consistent with reduced recombination losses.
Sources
- 1. Towards the Development of Functionalized Polypyridine Ligands for Ru(II) Complexes as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Back to the future: asymmetrical DπA 2,2′-bipyridine ligands for homoleptic copper(i)-based dyes in dye-sensitised solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. snf-194466.vm.okeanos.grnet.gr [snf-194466.vm.okeanos.grnet.gr]
A Researcher's Guide to the Computational Comparison of Bipyridine Ligand Properties
In the realms of coordination chemistry, materials science, and drug development, 2,2'-bipyridine and its derivatives are celebrated for their remarkable versatility as ligands.[1][2][3] The ability to fine-tune the electronic, steric, and photophysical properties of metal complexes by modifying the bipyridine framework is a cornerstone of rational design.[1] This guide provides an in-depth computational comparison of bipyridine ligand properties, offering researchers a robust framework for selecting and applying theoretical methods to predict and understand the behavior of these crucial molecules. We will delve into the core computational techniques, outlining their theoretical underpinnings, practical applications, and the specific insights they afford into ligand performance.
The Computable Universe of Bipyridine Properties
The efficacy of a bipyridine ligand in a given application—be it catalysis, photochemistry, or molecular recognition—is dictated by a confluence of its intrinsic properties. Computational chemistry provides a powerful lens through which to examine these characteristics.
Electronic Properties: The Heart of Reactivity
The electronic landscape of a bipyridine ligand governs its ability to coordinate with metal centers, participate in electron transfer reactions, and influence the photophysical behavior of the resulting complex. Key electronic descriptors that can be computationally modeled include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the HOMO relates to the ligand's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and electronic excitation properties of the molecule.[4][5]
-
Electron Density and Charge Distribution: Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, hybridization, and donor-acceptor interactions within the bipyridine molecule.[6] This is crucial for understanding how substituents influence the electron density on the coordinating nitrogen atoms and the aromatic rings.
-
Ionization Potential and Electron Affinity: These properties quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are direct measures of the ligand's redox behavior and are essential for designing complexes with specific electrochemical properties.[7]
Steric Properties: The Shape of Interaction
The three-dimensional structure of a bipyridine ligand, particularly the steric hindrance around the coordinating nitrogen atoms, plays a decisive role in determining the geometry and stability of its metal complexes. Computational methods can quantify these steric effects through parameters such as:
-
Cone Angle: This parameter provides a quantitative measure of the steric bulk of a ligand.[8] It is calculated as the angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand when viewed from the metal center.
-
Bite Angle: The ligand bite angle, defined by the N-Metal-N angle in a chelate ring, is a critical determinant of the coordination geometry and can influence the catalytic activity and photophysical properties of the complex.[9]
Photophysical Properties: The Dance of Light
Bipyridine complexes are renowned for their rich photophysical properties, making them central to applications in solar energy conversion, bio-imaging, and photodynamic therapy.[10][11] Computational modeling can predict and interpret:
-
Absorption and Emission Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Vis) of bipyridine ligands and their metal complexes.[7][12] It can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., metal-to-ligand charge transfer, MLCT).[10][13]
-
Excited State Properties: Computational methods can probe the geometries and electronic structures of excited states, providing insights into decay pathways, emission lifetimes, and quantum yields.[14][15]
A Comparative Toolkit of Computational Methodologies
A variety of computational methods can be employed to investigate bipyridine ligand properties. The choice of method depends on the specific property of interest, the desired level of accuracy, and the available computational resources.
Density Functional Theory (DFT): The Workhorse of Electronic Structure
DFT has emerged as the most widely used method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[4] It is particularly well-suited for calculating the electronic and steric properties of bipyridine ligands.
-
Geometry Optimization: The first step is to obtain the minimum energy structure of the bipyridine ligand. This is typically done using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).[7]
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations can be performed to obtain various electronic properties.
-
HOMO/LUMO Energies: These are standard outputs of most quantum chemistry software packages.
-
NBO Analysis: This is requested as a specific option in the calculation to obtain detailed information on charge distribution and orbital interactions.[6]
-
-
TD-DFT for Photophysical Properties: To calculate the absorption spectrum, a TD-DFT calculation is performed on the optimized ground-state geometry.[16]
Workflow for DFT Analysis of Bipyridine Ligands
Caption: A typical workflow for the DFT-based calculation of bipyridine ligand properties.
Molecular Docking: Probing Biological Interactions
For applications in drug development, understanding how bipyridine-metal complexes interact with biological macromolecules like DNA and proteins is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18]
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the DNA target from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the bipyridine-metal complex and optimize its geometry using a method like DFT.
-
-
Grid Box Generation: Define a grid box that encompasses the potential binding site on the DNA molecule.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, GOLD) to sample different conformations and orientations of the ligand within the grid box. The program will score the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the top-scoring poses to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the complex and DNA.[18][19]
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies of bipyridine complexes.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[20][21] For bipyridine ligands, QSAR can be used to predict properties like anticancer activity based on calculated molecular descriptors.[20][22]
-
Data Set Collection: Assemble a dataset of bipyridine derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., electronic, steric, topological).[23]
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that correlates the descriptors with the biological activity.[20]
-
Model Validation: Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power.[20]
-
Prediction: Use the validated QSAR model to predict the activity of new, untested bipyridine derivatives.
QSAR Model Development Workflow
Caption: The iterative process of developing and validating a QSAR model.
Comparative Analysis of Computational Data
To facilitate a direct comparison, the following tables summarize key computational data for unsubstituted 2,2'-bipyridine and a selection of its derivatives. These values are representative and can vary depending on the computational method and level of theory employed.
Table 1: Comparison of Calculated Electronic Properties of Bipyridine Derivatives
| Ligand | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,2'-Bipyridine | -6.58 | -0.25 | 6.33 | 0.85 |
| 4,4'-Dimethyl-2,2'-bipyridine | -6.21 | -0.11 | 6.10 | 0.79 |
| 4,4'-Dicarboxy-2,2'-bipyridine | -7.45 | -2.89 | 4.56 | 3.54 |
| 4,4'-Dinitro-2,2'-bipyridine | -8.23 | -3.54 | 4.69 | 6.78 |
Data are illustrative and derived from DFT calculations at the B3LYP/6-31G(d) level of theory.
Table 2: Comparison of Calculated Steric and Geometrical Properties
| Ligand | Inter-ring C-C Bond Length (Å) | N-C-C-N Dihedral Angle (°) |
| 2,2'-Bipyridine | 1.49 | 180 (trans) |
| 2,3'-Bipyridine | ~1.49 | Varies |
| 3,3'-Bipyridine | Varies | Non-coplanar |
Data are representative values from DFT calculations and experimental data.[4][6]
Conclusion: A Synergy of Computational Approaches
The computational comparison of bipyridine ligand properties is not a matter of selecting a single "best" method, but rather of employing a synergistic approach where the strengths of different techniques are leveraged to build a comprehensive understanding. DFT provides a robust foundation for understanding the intrinsic electronic and steric properties. Molecular docking bridges the gap to biological systems, offering insights into intermolecular interactions. QSAR, in turn, enables the prediction of biological activity for entire classes of compounds. By integrating these computational tools into the research workflow, scientists and drug developers can accelerate the discovery and design of novel bipyridine-based materials and therapeutics with tailored functionalities.
References
-
Academia.edu. (n.d.). Synthesis, molecular structure, biological properties and molecular docking studies on Mn II , Co II and Zn II complexes containing bipyridineeazide ligands. Retrieved from [Link]
-
ACS Publications. (2001). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Two novel bipyridine-based cobalt (II) complexes: synthesis, characterization, molecular docking, DNA-binding and biological evaluation. Retrieved from [Link]
-
PubMed. (2001). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. Retrieved from [Link]
-
PubMed Central. (2016). Structural and Photophysical Properties of Various Polypyridyl Ligands: A Combined Experimental and Computational Study. Retrieved from [Link]
-
MDPI. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]
-
Indian Academy of Sciences. (2006). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences. Retrieved from [Link]
-
National Institutes of Health. (2020). Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Insight into the Role of Bipyridine Ligands in Palladium-‐Catalyzed Aerobic Oxidation. Retrieved from [Link]
-
ResearchGate. (2015). Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion. Retrieved from [Link]
-
ACS Publications. (2000). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews. Retrieved from [Link]
-
Springer. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Taylor & Francis Online. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Accessing unsymmetrical Ru(ii) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties. Chemical Communications. Retrieved from [Link]
-
Penn State Research Database. (1993). Steric Ligand Effects of Six Bidentate Bipyridyl Ligands. Retrieved from [Link]
-
ResearchGate. (2019). X-ray crystallography and electrochemistry reveal electronic and steric effects of phosphine and phosphite ligands in complexes RuII(κ4-bda)(PR3)2 and RuII( κ 3-bda)(PR3)3 (bda = 2,2'-bipyridine-6,6'-dicarboxylato). Retrieved from [Link]
-
ResearchGate. (2000). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Retrieved from [Link]
-
National Institutes of Health. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Retrieved from [Link]
-
ResearchGate. (2013). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine-Ruthenium(II) Complexes and Comparisons to Their 77 K Emission Band Shapes. Retrieved from [Link]
-
PubMed. (2013). Computational modeling of the triplet metal-to-ligand charge-transfer excited-state structures of mono-bipyridine-ruthenium(II) complexes and comparisons to their 77 K emission band shapes. Retrieved from [Link]
-
The Doyle Group. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2014). Steric and Electronic Factors Associated with the Photoinduced Ligand Exchange of Bidentate Ligands Coordinated to Ru(II). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru(II) complexes possessing derivatized bipyridines and phendione for anti-cancer activities. Retrieved from [Link]
-
Preprints.org. (2024). Molecular Docking Analysis and Spectroscopic Investigations of Cobalt(III), Copper(II) and Nickel(II) Complexes of Schiff Base. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Retrieved from [Link]
-
National Institutes of Health. (2020). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis, Structures, Spectroscopic and Electrochemical Properties of Dinitrosyl Iron Complexes with Bipyridine, Terpyridine and 1,10-Phenathroline. Retrieved from [Link]
-
ADDI. (2022). Computational studies on photophysical properties of molecular aggregates. Retrieved from [Link]
-
ResearchGate. (2022). QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 (receptor interacting protein kinase 2) inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2018). Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex. Retrieved from [Link]
-
ACS Publications. (2020). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing unsymmetrical Ru(ii) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. Computational modeling of the triplet metal-to-ligand charge-transfer excited-state structures of mono-bipyridine-ruthenium(II) complexes and comparisons to their 77 K emission band shapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Photophysical Properties of Various Polypyridyl Ligands: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Synthesis, molecular structure, biological properties and molecular docking studies on Mn II , Co II and Zn II complexes containing bipyridineeazide ligands [academia.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. chemrevlett.com [chemrevlett.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Experimental Results of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, the design and synthesis of tailored ligands are paramount to advancing catalytic and photophysical applications. Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate stands as a ligand of significant interest, strategically functionalized to modulate the electronic and steric properties of the classic 2,2'-bipyridine framework. The methyl groups at the 6,6'-positions can influence the coordination geometry and stability of metal complexes, while the electron-withdrawing dimethyl dicarboxylate groups at the 4,4'-positions are pivotal for tuning redox potentials and providing anchoring points for surface immobilization.
This guide provides a comprehensive framework for validating experimental results related to this ligand, offering insights into its synthesis, characterization, and performance in comparison to other relevant bipyridine systems. The methodologies and comparative data presented herein are designed to ensure the scientific integrity and reproducibility of your research.
I. Synthesis and Characterization: Establishing a Verifiable Baseline
The foundation of any robust experimental study lies in the unambiguous synthesis and characterization of the target molecule. While a direct, detailed synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a reliable pathway can be constructed based on established methodologies for analogous bipyridine derivatives.
A. Proposed Synthetic Pathway
The synthesis of the target ligand can be envisioned as a multi-step process, commencing with the oxidative coupling of a substituted pyridine, followed by functional group manipulation. A plausible and verifiable route is outlined below. This proposed synthesis is a critical starting point, and meticulous characterization at each step is essential for validation.
B. Detailed Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is adapted from established procedures for the synthesis of related bipyridine dicarboxylic acids and their esters. Researchers should optimize these conditions for the specific target molecule.
Step 1: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine
This step can be achieved via the palladium-catalyzed homocoupling of 4-methylpyridine.
-
To a solution of 4-methylpyridine in a suitable solvent (e.g., an ionic liquid or a high-boiling point ether), add a catalytic amount of Pd/C.
-
Pressurize the reaction vessel with carbon monoxide and heat to the appropriate temperature (e.g., 70 °C)[1].
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction, filter the catalyst, and purify the product by column chromatography or recrystallization.
Step 2: Synthesis of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
This oxidation step requires careful control of reaction conditions to achieve the desired product without decomposition.
-
Dissolve 4,4'-Dimethyl-2,2'-bipyridine in concentrated sulfuric acid at a low temperature (e.g., 5 °C).
-
Add potassium permanganate portion-wise, maintaining the low temperature.
-
After the initial reaction, allow the mixture to warm to a controlled temperature (e.g., 35 °C) before a second addition of potassium permanganate.
-
Reflux the mixture for an extended period (e.g., 12 hours)[2].
-
Cool the reaction and quench the excess oxidant with a suitable reducing agent (e.g., potassium metabisulfite).
-
The crude dicarboxylic acid will precipitate and can be collected by filtration.
Step 3: Synthesis of this compound
Esterification of the dicarboxylic acid can be achieved using standard methods.
-
Suspend the dicarboxylic acid in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction to stir for an extended period (e.g., 30 hours) at room temperature[3].
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a base (e.g., Na2CO3) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the crude product.
-
Purify the final product by flash chromatography on silica gel.
C. Essential Characterization for Validation
Thorough characterization is non-negotiable for validating the identity and purity of the synthesized ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the number of distinct protons and their coupling patterns, consistent with the substituted bipyridine structure. The chemical shifts of the aromatic protons will be influenced by the methyl and ester groups.
-
¹³C NMR: Will show the expected number of carbon signals, including those of the methyl, carbonyl, and aromatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester groups (typically around 1720-1740 cm⁻¹) and the C=N and C=C stretching vibrations of the bipyridine core.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides unequivocal proof of the molecular structure.
II. Comparative Performance in Catalysis
A primary application of bipyridine ligands is in homogeneous catalysis. The electronic and steric profile of this compound suggests its potential in various catalytic transformations. To validate its performance, direct comparison with established bipyridine ligands is crucial.
A. Case Study: Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. The ligand plays a critical role in stabilizing the nickel center and modulating its reactivity. The 6,6'-dimethyl substitution on the target ligand is expected to have a significant steric influence.
Comparative Ligands:
-
Unsubstituted 2,2'-Bipyridine (bpy): The baseline for comparison.
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy): A commonly used ligand in nickel catalysis, providing electronic modification and increased solubility[4].
-
6,6'-Dimethyl-2,2'-bipyridine: To isolate the effect of the methyl groups without the carboxylate substituents.
Experimental Workflow for Comparison:
Key Performance Indicators (KPIs) and Expected Outcomes:
The steric bulk from the 6,6'-dimethyl groups in the target ligand is likely to influence the catalytic activity. Studies on related 6,6'-disubstituted bipyridine ligands in nickel-catalyzed cross-electrophile coupling have shown that such substitutions can lead to lower turnover frequencies compared to less hindered ligands[1][5]. This is attributed to the steric hindrance around the metal center, which can affect substrate coordination and reductive elimination steps. However, these bulky ligands can also enhance the stability of certain catalytic intermediates.
Table 1: Hypothetical Comparative Data for Ni-Catalyzed Cross-Coupling
| Ligand | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | Expected Moderate | Expected Moderate | Expected Lower |
| 2,2'-Bipyridine (bpy) | High | High | High |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Very High | Very High | Very High |
| 6,6'-Dimethyl-2,2'-bipyridine | Moderate | Moderate | Lower |
Note: The values for the target ligand are predictive and require experimental validation.
B. Case Study: Ruthenium-Catalyzed Water Oxidation
Ruthenium complexes bearing the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand are highly efficient water oxidation catalysts[6][7][8]. The methyl groups at the 6,6'-positions in the target ligand would occupy the same positions as the carboxylate groups in the established Ru-bda catalysts, making a direct comparison insightful.
Comparative Ligands:
-
2,2'-Bipyridine-6,6'-dicarboxylic acid (bda): The state-of-the-art ligand for this application.
-
Unsubstituted 2,2'-Bipyridine (bpy): A standard bipyridine ligand.
Key Performance Indicators (KPIs) and Expected Outcomes:
The catalytic activity of Ru-bda complexes is highly dependent on the ability of the carboxylate groups to coordinate to the metal center. Replacing these with methyl groups would fundamentally alter the ligand's coordination mode and electronic properties. It is expected that a ruthenium complex with the target ligand would exhibit significantly different, and likely lower, catalytic activity for water oxidation compared to the Ru-bda systems. However, it may offer insights into the role of the 6,6'-substituents in catalyst stability and mechanism.
Table 2: Hypothetical Comparative Data for Ru-Catalyzed Water Oxidation
| Ligand | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| This compound | Expected Low | Expected Low |
| 2,2'-Bipyridine-6,6'-dicarboxylic acid (bda) | High | >100[6] |
| 2,2'-Bipyridine (bpy) | Low | Low |
Note: The values for the target ligand are predictive and require experimental validation.
III. Comparative Performance in Materials Science
The photophysical properties of metal complexes are highly dependent on the ligand environment. The electron-withdrawing nature of the dicarboxylate groups in the target ligand suggests its potential for use in luminescent materials, particularly in organic light-emitting diodes (OLEDs) and as photosensitizers.
A. Case Study: Iridium(III) Complexes for Phosphorescent OLEDs
Iridium(III) complexes are widely used as phosphorescent emitters in OLEDs. The ligand design plays a crucial role in tuning the emission color, quantum yield, and stability of these complexes.
Comparative Ligands:
-
2,2'-Bipyridine (bpy): A fundamental building block in many phosphorescent iridium complexes.
-
Phenyl-substituted bipyridines: Often used as cyclometalating ligands in highly efficient emitters.
Experimental Workflow for Photophysical Characterization:
Key Performance Indicators (KPIs) and Expected Outcomes:
The electronic effect of the 4,4'-dicarboxylate groups is expected to lower the energy of the ligand's π* orbitals, leading to a red-shift in the emission of the corresponding iridium complex compared to one with an unsubstituted bpy ligand. The steric hindrance from the 6,6'-dimethyl groups may lead to a distorted coordination geometry, which can also influence the photophysical properties, potentially affecting the quantum yield and excited-state lifetime.
Table 3: Hypothetical Comparative Photophysical Data for Ir(III) Complexes
| Ligand in [Ir(ppy)₂(N^N)]⁺ | Emission Max (nm) | Photoluminescence Quantum Yield (Φ) | Excited-State Lifetime (µs) |
| This compound | Expected Red-shifted | Requires Validation | Requires Validation |
| 2,2'-Bipyridine (bpy) | ~590 | Moderate | ~1-2 |
| 6'-Phenyl-2,2'-bipyridine | ~541 | 0.16[9] | 3.2[9] |
Note: The values for the target ligand are predictive and require experimental validation.
IV. Conclusion and Future Outlook
This compound presents an intriguing ligand design with the potential to modulate the properties of metal complexes in both catalytic and materials science applications. This guide has provided a comprehensive framework for the validation of experimental results, from a proposed synthetic route and detailed characterization to comparative performance evaluation in relevant applications.
While direct experimental data for the title compound remains sparse in the current literature, the methodologies and comparative data from closely related bipyridine systems offer a solid foundation for researchers. The steric and electronic modifications inherent to this ligand's structure are likely to impart unique properties to its metal complexes. Future experimental work should focus on the systematic investigation of this ligand in various catalytic and photophysical systems to fully elucidate its potential and validate the predictive insights provided in this guide. Through rigorous and comparative experimentation, the scientific community can confidently build upon the knowledge base of bipyridine chemistry and unlock new avenues for innovation.
References
-
Jia, H., Li, Q., Bayaguud, A., She, S., Huang, Y., Chen, K., & Wei, Y. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7(1), 1-9. [Link]
-
Gao, Y., et al. (2020). Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry, 59(2), 1435-1443. [Link]
-
Kovalev, I. S., et al. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 24(5), 4501. [Link]
-
Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914. [Link]
-
Bexon, A. J. S., & Williams, J. A. G. (2005). Luminescent complexes of iridium (III) with 6′-phenyl-2, 2′-bipyridine and 4′-aryl derivatives: NC versus NN coordination. Comptes Rendus Chimie, 8(8), 1326-1335. [Link]
-
Mikeska, E., et al. (2022). Evidence for Ligand- and Metal-Centered Reduction in Polypyridyl Dicarboxylate Complexes of Ru(II) and U(VI). ChemRxiv. [Link]
-
Gu, G., & Lu, M. (2010). A new facile synthesis of dimethyl 4-(2-(2, 6-bis (methoxycarbonyl) pyridin-4-yl) vinyl) pyridine-2, 6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 165-168. [Link]
-
Söngül, A., et al. (1998). 6,6'-Dimethyl-2,2'-bipyridyl. Acta Crystallographica Section C: Crystal Structure Communications, 54(5), 661-662. [Link]
-
Meyer, T. J., et al. (1996). Photoelectrochemical properties of bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) chloride. The Journal of Physical Chemistry, 100(25), 10529-10537. [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(13), 2459. [Link]
-
Zsidó, A., et al. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ARKIVOC, 2000(1), 80-86. [Link]
-
Meden, A., et al. (2019). Zinc(II) Complexes with Dimethyl 2,2′-Bipyridine-4,5-dicarboxylate: Structure, Antimicrobial Activity and DNA/BSA Binding Study. Molecules, 24(21), 3861. [Link]
-
Gärtner, F. (2022). Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers (Doctoral dissertation, Technical University of Munich). [Link]
-
Tang, R., et al. (2006). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Chemical Reaction Engineering and Technology, 22(1), 83-85. [Link]
-
Housecroft, C. E., et al. (2015). 6, 6′-disubstituted 2, 2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions, 44(20), 9364-9377. [Link]
-
Zsidó, A., et al. (2000). Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ARKIVOC, 2000(1), 80-86. [Link]
-
Bulhac, I., et al. (2023). Synthesis and Structure of Heterometallic Compounds with Dimethyl Pyridine-2,6-dicarboxylate. Russian Journal of Coordination Chemistry, 49(2), 79-88. [Link]
-
PubChem. 4,4'-Dimethyl-2,2'-bipyridine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR [m.chemicalbook.com]
- 4. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate = 98.0 HPLC 71071-46-0 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and materials science, the synthesis of well-defined molecular building blocks is paramount. Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate stands out as a critical ligand precursor for the development of novel catalysts, functional materials, and photosensitizers. Its precisely positioned methyl and ester functionalities allow for fine-tuning of the electronic and steric properties of its metal complexes. However, the reproducibility of its synthesis can be a significant hurdle for researchers. This guide provides an in-depth comparison of the primary synthetic routes, offering insights into the nuances of each methodology to empower you to select the most suitable approach for your research needs.
Introduction to a Versatile Bipyridine Ligand
The 2,2'-bipyridine scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. The title compound, with its 6,6'-dimethyl and 4,4'-dicarboxylate substitutions, offers a unique combination of features. The methyl groups provide steric hindrance that can influence the coordination geometry and stability of the resulting metal complexes, while the ester groups serve as versatile handles for further functionalization or as crucial anchoring points in applications such as dye-sensitized solar cells. Given its importance, a reliable and reproducible synthetic protocol is highly sought after.
This guide will dissect the two most prevalent synthetic strategies: a two-step approach involving oxidation followed by esterification, and a more direct route utilizing a nickel-catalyzed homocoupling reaction. We will explore the underlying chemistry, provide detailed experimental protocols, and discuss the factors that influence the reproducibility of each method.
Method 1: The Oxidation and Esterification Approach
This classic two-step strategy first focuses on creating the bipyridine-dicarboxylic acid backbone and then converting it to the desired dimethyl ester. This approach offers the advantage of well-established and generally high-yielding individual reactions.
Conceptual Overview
The synthesis commences with the oxidation of the more readily available 4,4',6,6'-tetramethyl-2,2'-bipyridine. The methyl groups at the 4 and 4' positions are selectively oxidized to carboxylic acids, leaving the 6 and 6' methyl groups intact. This resulting dicarboxylic acid is then subjected to esterification to yield the final product.
Experimental Protocol
Step 1: Synthesis of 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4',6,6'-tetramethyl-2,2'-bipyridine in a suitable solvent such as a mixture of water and nitric acid.
-
Oxidation: While vigorously stirring the solution, gradually add a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid. The reaction is typically heated to promote the oxidation process.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into cold water, leading to the precipitation of the crude dicarboxylic acid. The precipitate is collected by filtration, washed thoroughly with water, and dried.
Step 2: Esterification to this compound
-
Acid-Catalyzed Esterification: Suspend the dried 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂).
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After cooling, the reaction mixture is neutralized with a base, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the pure dimethyl ester.
Reproducibility and Key Considerations
-
Oxidation Step: The oxidation reaction is often the most critical step for reproducibility. Over-oxidation can lead to the formation of byproducts, while incomplete oxidation will result in a mixture of partially and fully oxidized species, complicating purification. Careful control of temperature and the rate of oxidant addition is crucial.
-
Esterification Step: Standard acid-catalyzed esterification is generally reliable. However, ensuring anhydrous conditions is important to maximize the yield. The use of thionyl chloride can be advantageous as it reacts with any residual water and drives the reaction to completion.
-
Purification: The dicarboxylic acid intermediate can sometimes be challenging to purify due to its low solubility in many organic solvents. The final dimethyl ester is typically more soluble and can be purified effectively by standard techniques.
Workflow for Oxidation and Esterification
Caption: Synthetic route via oxidation and subsequent esterification.
Method 2: The Nickel-Catalyzed Homocoupling Approach
This strategy aims to construct the bipyridine backbone with the desired ester functionalities already in place, offering a more convergent and potentially more efficient route.
Conceptual Overview
The core of this method is the reductive homocoupling of two molecules of a suitably substituted pyridine precursor, typically a halo-substituted methyl isonicotinate derivative. Nickel catalysts, often in the presence of a reducing agent, are highly effective for this transformation. A plausible precursor for this reaction is methyl 2-chloro-6-methyl-isonicotinate.
Experimental Protocol
-
Precursor Synthesis: The synthesis of the precursor, methyl 2-chloro-6-methyl-isonicotinate, is the first critical step. This can be achieved from commercially available starting materials through a series of standard organic transformations.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the pyridine precursor, a nickel catalyst (e.g., NiCl₂), a ligand (if necessary, though some protocols are ligand-free), and a reducing agent (e.g., zinc or manganese powder) in an anhydrous solvent like dimethylformamide (DMF).
-
Homocoupling Reaction: The reaction mixture is heated to the optimal temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography on silica gel to afford the pure this compound.
Reproducibility and Key Considerations
-
Catalyst Activity: The activity of the nickel catalyst is highly sensitive to the presence of oxygen and moisture. Therefore, strict adherence to inert atmosphere techniques is essential for reproducible results. The choice of the nickel precursor and the reducing agent can also significantly impact the reaction outcome.
-
Side Reactions: A common side reaction in such coupling reactions is dehalogenation of the starting material, leading to the formation of the corresponding des-halo pyridine derivative. Optimizing the reaction conditions, such as temperature and reaction time, can help to minimize this side reaction.
-
Ligand Effects: While some nickel-catalyzed homocouplings proceed without an additional ligand, the use of specific ligands can sometimes improve the yield and selectivity of the reaction. However, the bipyridine product itself can act as a ligand and inhibit the catalyst, a factor that needs to be considered.
-
Precursor Purity: The purity of the starting halo-pyridine is paramount for the success of the coupling reaction. Impurities can interfere with the catalyst and lead to lower yields and the formation of byproducts.
Workflow for Nickel-Catalyzed Homocoupling
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
This guide provides a detailed protocol for the safe and compliant disposal of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate. As a research chemical, its toxicological properties may not be fully investigated[1]. Therefore, handling and disposal must be approached with caution, assuming a degree of hazard based on its chemical structure—a bipyridine core functionalized with ester groups. Bipyridine derivatives are known for their potential toxicity and irritant properties, necessitating rigorous safety and disposal procedures.[2][3][4]
This document is intended for researchers, scientists, and laboratory professionals trained in handling chemical reagents. Always consult your institution's Environmental Health & Safety (EHS) office for specific local regulations, which supersede any general guidance provided here.
Hazard Assessment and Core Safety Principles
The primary principle for disposing of this compound is to prevent its release into the environment.[5][6] It should never be disposed of down the drain or in general waste.[1] Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) | Chemical Incompatibilities |
| Skin Irritant [7][8] | Chemical safety goggles or glasses with side-shields[5][8] | Strong Oxidizing Agents[5][6] |
| Serious Eye Irritant [7][8] | Fully-buttoned laboratory coat | Strong Acids[6] |
| Potential Respiratory Irritant [5][8] | Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[2][3] | Heat and sources of ignition[6] |
Causality: The bipyridine scaffold is a known chelating agent and can interact with biological systems, while the ester functional groups present pathways for metabolic activity. The irritant nature of related compounds necessitates robust PPE to prevent skin and eye contact. All handling and disposal steps for this compound must be performed within a certified laboratory chemical fume hood to mitigate inhalation risks.[2][3]
Step-by-Step Disposal Protocol
This protocol ensures that the chemical waste, including contaminated containers and materials, is managed safely and compliantly.
Step 1: Preparation of the Hazardous Waste Container
-
Select a Compatible Container: Choose a clearly labeled, sealable, and chemically resistant container intended for non-halogenated organic waste. Glass containers are often preferred.[9] Ensure the container is free from damage.
-
Labeling: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "this compound." If it is in a solution, list all components and their approximate percentages.[9][10]
-
Location: Place the waste container in a designated satellite accumulation area within or near the fume hood where the work is being conducted.
Step 2: Transfer of Chemical Waste
-
For Solid Waste: If disposing of the pure, solid compound, carefully sweep or scrape the material into the prepared hazardous waste container. Take extreme care to avoid generating dust.[5][6]
-
For Solutions: If the compound is in a solvent, pour the solution carefully into the designated liquid hazardous waste container.
Self-Validation Check: Ensure the waste you are adding is compatible with the existing contents of the container. Never mix unknown wastes or incompatible chemicals.[9][11] For instance, do not add this bipyridine derivative to a waste container holding strong acids or oxidizing agents.
Step 3: Decontamination of Original Container (Triple-Rinse Procedure)
Empty containers that held this chemical must be treated as hazardous waste unless properly decontaminated.[10]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone, ethanol) to the empty container. Cap and shake to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the rinse solvent (rinsate) into the hazardous waste container.
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.[10] This ensures that residual chemical is captured and disposed of correctly.
-
Final Disposal: After the triple rinse, the container can often be disposed of as regular laboratory glassware or plastic, but confirm this with your institutional EHS guidelines.
Step 4: Finalizing the Waste for Collection
-
Secure the Container: Tightly seal the cap on the hazardous waste container.[10]
-
Do Not Overfill: Ensure the container is filled to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[9]
-
Storage: Store the sealed container in a designated, cool, and well-ventilated waste accumulation area, away from incompatible materials, until it is collected by a licensed waste contractor.[2][5]
Spill Management Protocol
Accidental spills must be handled immediately using appropriate procedures.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Containment (Small Spills): For minor spills contained within a fume hood:
-
Absorb the spilled material with an inert absorbent like vermiculite, sand, or cat litter.[12]
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and paper towels. All cleaning materials must also be disposed of as hazardous waste.[2]
-
-
Report: Report all spills to your laboratory supervisor or Principal Investigator.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for chemical waste disposal.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . Source: EPA NEPAL. [Link]
-
Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | C14H12N2O4 | CID 11477388 . Source: PubChem. [Link]
-
Standard Operating Procedure for Pyridine . Source: Washington State University. [Link]
-
Chemical Waste Disposal Guidelines . Source: Emory University, Department of Chemistry. [Link]
-
Ester Disposal - Chemtalk . Source: Chemtalk Science Forum. [Link]
-
HANDLING PROCEDURES FOR CHEMICAL WASTES . Source: University of Toronto, Department of Chemistry. [Link]
-
Handling Pyridine: Best Practices and Precautions . Source: Post Apple Scientific. [Link]
-
Chemical Waste Management Guide . Source: Technion - Israel Institute of Technology. [Link]
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines . Source: Organic Syntheses Procedure. [Link]
-
4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | C14H12N2O4 | CID 326419 . Source: PubChem. [Link]
-
Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives . Source: ACS Publications. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives . Source: MDPI. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | C14H12N2O4 | CID 11477388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. chemtalk.com.au [chemtalk.com.au]
A Senior Application Scientist's Guide to Handling Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate
As researchers and professionals in the advanced fields of chemical synthesis and drug development, our commitment to safety is as paramount as our pursuit of innovation. The compound Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate is a sophisticated bipyridine derivative, often employed as a ligand in coordination chemistry for creating metal complexes used in catalysis and materials science.[1] Its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. It is structured not as a rigid checklist, but as a self-validating system of operations, explaining the causality behind each safety measure to empower you with the knowledge to maintain a secure laboratory environment.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. While specific toxicological data for this exact molecule is not exhaustively detailed, GHS (Globally Harmonized System) classifications for structurally similar bipyridine dicarboxylates provide a reliable basis for risk assessment.[2][3] Bipyridine compounds are generally recognized as toxic and irritant substances.[4][5]
Primary Routes of Exposure: Inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.
Core Hazards: The primary risks associated with this compound are irritation to the skin, serious damage to the eyes, and potential irritation of the respiratory tract if inhaled as a dust.[2][3][6]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation.[3][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. Each component is selected to mitigate a specific, identified risk.
A. Eye and Face Protection
-
Mandatory Equipment: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Causality: The compound is classified as a severe eye irritant.[3][6] Goggles are essential to prevent airborne dust particles or accidental splashes from causing serious eye damage.
-
Enhanced Precautions: A full-face shield must be worn over safety goggles whenever there is a significant splash hazard, such as when handling the compound in solution or during transfers of larger quantities.[4][7]
B. Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are required.[4][8] Before each use, visually inspect gloves for any signs of degradation or perforation.[4] Discard and replace them immediately if compromised.
-
Causality: Bipyridine derivatives can be harmful upon skin contact.[4] Nitrile provides a robust barrier against incidental contact. Always wash hands thoroughly with soap and water after removing gloves.
-
Lab Coat: A flame-resistant lab coat or gown must be worn and kept fully fastened.[4][8] This protects against contamination of personal clothing and skin.[4]
-
Additional Protection: For tasks involving significant quantities or a high risk of dust generation, disposable chemical-resistant coveralls should be considered.[4]
C. Respiratory Protection
-
Engineering Controls First: All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]
-
Required Respirator: When engineering controls are not sufficient or during spill cleanup, a NIOSH-approved N95 (or higher) particulate respirator is mandatory.[4]
-
Causality: Fine powders can easily become airborne during handling (e.g., weighing, transferring). Inhaling these particles may cause respiratory tract irritation.[3][5]
PPE Donning and Doffing Sequence
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational and Disposal Plans
A safe workflow extends from the moment the chemical is retrieved to its final disposal.
Step-by-Step Handling Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter. Verify that an eyewash station and safety shower are accessible and unobstructed.[9][10]
-
Weighing: Conduct all weighing of the solid powder within the fume hood or a ventilated balance enclosure. Use anti-static weigh boats to prevent dispersal of the fine powder.
-
Transfers: When transferring the chemical, use a spatula and minimize the drop height to avoid creating dust clouds. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After use, securely seal the container.[9][11] Decontaminate the spatula and work surface according to the protocol in Section 5.
Chemical Handling Workflow
Caption: Standard operational workflow for handling the solid compound.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of running water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[12] Seek immediate medical attention.[9]
Spill Management
-
Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[9][12] Place the spilled material into a clean, dry, properly labeled, and sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert colleagues.[13] Move upwind of the spill.[13] If safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[8][13] Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a major spill without specialized training and equipment.
Decontamination and Waste Disposal
Proper disposal is a critical step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Segregation: All waste contaminated with this compound—including excess solid, contaminated gloves, weigh boats, and paper towels—must be segregated into a dedicated, clearly labeled hazardous waste container.[5]
-
Containerization: Use a chemically resistant, sealable container. Label it clearly with "Hazardous Waste" and the full chemical name.
-
Disposal: The primary method of disposal is through a licensed and approved hazardous waste disposal service.[5][12][14] Never discharge this chemical or its containers into drains or the general trash.[14] Handle uncleaned containers as you would the product itself.
Waste Disposal Workflow
Caption: Procedural flow for the compliant disposal of chemical waste.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine.
- Apollo Scientific. (2023, July 5). 4,4'-Bipyridine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Toronto Research Chemicals. (2017, August 10). DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE (CAS No. 142593-07-5) SDS.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- PubChem. (n.d.). Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate.
- Fisher Scientific. (2009, September 22). 4,4'-Dipyridyl Safety Data Sheet.
- Sdfine. (n.d.). Chemwatch MSDS 13551 - 2,2'-BIPYRIDYL.
- Fisher Scientific. (2009, September 26). 2,2'-Bipyridine, 4,4'-dimethyl- Safety Data Sheet.
- Apollo Scientific. (2023, July 10). Dimethyl pyridine-2,6-dicarboxylate Safety Data Sheet.
- ChemicalBook. (2025, December 13). 6,6'-Dimethyl-2,2'-dipyridyl - Safety Data Sheet.
- PubChem. (n.d.). 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
- William & Mary University. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
- Sigma-Aldrich. (n.d.). Dimethyl 2,2-bipyridine-4,4-dicarboxylate Safety Information.
- BenchChem. (n.d.). Proper Disposal of 4,4'-Dimethyl-2,2'-bipyridine: A Guide for Laboratory Professionals.
- Chem-Impex. (n.d.). Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | C14H12N2O4 | CID 11477388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | C14H12N2O4 | CID 326419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate = 98.0 HPLC 71071-46-0 [sigmaaldrich.com]
- 7. wm.edu [wm.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
